molecular formula C21H21NO4 B2611900 Fmoc-HoPro-OH CAS No. 101555-63-9; 86069-86-5

Fmoc-HoPro-OH

Número de catálogo: B2611900
Número CAS: 101555-63-9; 86069-86-5
Peso molecular: 351.402
Clave InChI: CKLAZLINARHOTG-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-L-Pipecolic Acid (CAS 86069-86-5) is a protected, non-proteogenic amino acid that serves as a critical building block in modern solid-phase peptide synthesis (SPPS). As a six-membered ring homolog of L-proline, it is valued for introducing conformational constraints into peptide chains, which is essential for studying structure-activity relationships and enhancing metabolic stability . This compound is specifically designed for the Fmoc/tBu strategy, where the base-labile Fmoc group protects the alpha-amine . This group is readily removed under mild basic conditions using piperidine, leaving acid-labile side-chain protections and the peptide-resin linkage intact. Its compatibility with various solid supports, including Wang and 2-chlorotrityl chloride resins, offers significant flexibility in synthetic planning . The 2-CTC resin is particularly recommended to suppress diketopiperazine (DKP) formation, a common side reaction when incorporating secondary amino acids at the C-terminus . Researchers should note that the incorporation of Fmoc-L-Pipecolic Acid can present steric challenges during coupling. To ensure high efficiency, the use of potent coupling reagents like HATU or PyAOP, elevated temperatures, or double-coupling protocols is advised . Beyond its primary application in peptide science, the core L-pipecolic acid structure is also a metabolite of L-lysine and has been identified to function as a compatible solute in microorganisms, helping cells manage hyper-osmotic stress . Please be advised: This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLAZLINARHOTG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006601
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86069-86-5
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-HoPro-OH chemical properties and specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-HoPro-OH: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, or N-(9-Fluorenylmethoxycarbonyl)-L-homoproline, is a proline derivative that plays a significant role in peptide chemistry and drug discovery. The incorporation of this unnatural amino acid into peptide sequences can induce specific conformational constraints, enhancing metabolic stability and modulating biological activity. This technical guide provides a comprehensive overview of the chemical properties, specifications, and experimental considerations for the use of this compound in research and development.

Chemical Properties and Specifications

This compound is a white to off-white solid powder.[1][2] Its key chemical and physical properties are summarized in the tables below.

General Properties
PropertyValueReference
CAS Number 86069-86-5[1][3]
Molecular Formula C₂₁H₂₁NO₄[1][3]
Molecular Weight 351.40 g/mol [1][3]
Appearance White to off-white solid[1][2]
Technical Specifications
SpecificationTypical ValueReference
Purity ≥98%[3]
Solubility Soluble in DMSO (50 mg/mL)[1][2]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[1][2]
Storage (in Solvent) -80°C for 6 months, -20°C for 1 month[1][2]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in solid-phase peptide synthesis (SPPS) follows the general principles of Fmoc chemistry. However, due to the larger six-membered ring of homoproline compared to proline, steric hindrance can make its incorporation more challenging.[3]

Resin Selection and Swelling
  • Resin Choice : For C-terminal amide peptides, Rink Amide resin is commonly used. For C-terminal carboxyl peptides, Wang resin is a suitable choice.

  • Swelling : Before the first amino acid coupling, the resin must be swelled in a suitable solvent, typically dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), to ensure optimal reaction conditions.

Fmoc Deprotection

The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino acid.

  • Reagent : A 20% solution of piperidine (B6355638) in DMF is the standard reagent for Fmoc deprotection.

  • Procedure :

    • Wash the resin with DMF.

    • Treat the resin with the 20% piperidine/DMF solution for a specified time (e.g., 1 x 1 min and 1 x 6 min).

    • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

The carboxyl group of this compound is activated to facilitate the formation of a peptide bond with the free amine on the growing peptide chain.

  • Coupling Reagents : A variety of coupling reagents can be used, such as DIC (diisopropylcarbodiimide) in the presence of an additive like OxymaPure, or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Procedure :

    • Dissolve this compound and the coupling reagents in DMF.

    • Add the solution to the deprotected resin.

    • Allow the reaction to proceed for 1-2 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

    • Wash the resin with DMF.

Peptide Cleavage and Deprotection

Once the desired peptide sequence is synthesized, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Cleavage Cocktail : A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS). A typical ratio is TFA/TIS/H₂O (95:2.5:2.5).

  • Procedure :

    • Wash the peptide-resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether to remove scavengers and dissolved protecting groups.

    • Dry the crude peptide.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Repeat->Deprotection Yes Cleavage 4. Cleavage from Resin (TFA Cocktail) Repeat->Cleavage No Purification 5. Purification and Analysis Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Biological Relevance and Signaling Pathways

Proline and its analogs play critical roles in determining the three-dimensional structure of peptides and proteins. The unique cyclic structure of proline restricts the conformational flexibility of the peptide backbone, often inducing turns and kinks.[4][5] Homoproline, with its larger six-membered ring, imposes different conformational constraints compared to the five-membered ring of proline.[3]

Conformational Effects

The incorporation of homoproline can influence the cis/trans isomerization of the preceding peptide bond and alter the local backbone conformation. These structural changes can have profound effects on the biological activity of a peptide by:

  • Enhancing Receptor Binding Affinity : By pre-organizing the peptide into a conformation that is favorable for receptor binding.

  • Increasing Metabolic Stability : The unnatural amino acid can make the peptide more resistant to degradation by proteases.

Role in Signaling

Proline-rich motifs in proteins are recognized by specific protein domains, such as SH3 (Src Homology 3) and WW domains, which are crucial components of numerous intracellular signaling pathways.[6] These interactions mediate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Peptides containing proline analogs like homoproline can be designed to either mimic or disrupt these natural protein-protein interactions. This makes them valuable tools for studying signaling pathways and as potential therapeutic agents. For example, a homoproline-containing peptide could be designed to bind to an SH3 domain with higher affinity or specificity than the natural ligand, thereby modulating the downstream signaling cascade.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Grb2 SH3 SH2 SH3 Receptor->Grb2:f1 Binds via SH2 domain Sos Sos (GEF) Grb2:f0->Sos Binds via SH3 domain Ras Ras Sos->Ras MAPK_Cascade MAPK Cascade Ras->MAPK_Cascade Transcription_Factor Transcription Factor MAPK_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression ProlineRichPeptide Proline-Rich Peptide (e.g., containing HoPro) ProlineRichPeptide->Grb2:f0 Modulates Interaction

References

Technical Guide: Fmoc-HoPro-OH for the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoPro-OH, or (S)-1-((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid, is a proline analogue that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains imparts unique conformational constraints, influencing the secondary structure and, consequently, the biological activity of the resulting peptide. The six-membered ring of the homoproline (HoPro) moiety, in contrast to the five-membered ring of proline, can significantly alter the backbone geometry, making it a valuable tool for the design of peptidomimetics and novel therapeutic agents. This guide provides an in-depth overview of this compound, including its chemical properties, a detailed experimental protocol for its use in SPPS, and an example of a signaling pathway modulated by a peptide containing a related proline analogue.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 86069-86-5[1][2][3]
Molecular Weight 351.40 g/mol [1][2]
Molecular Formula C₂₁H₂₁NO₄[1][2]

Experimental Protocols

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Acetic anhydride (B1165640)

  • Diisopropylethylamine (DIEA)

  • Kaiser test kit (for monitoring coupling completion)

Step-by-Step Protocol for this compound Incorporation

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

  • Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The DMF is drained, and a solution of 20% piperidine in DMF is added to the resin. The mixture is agitated for 5 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain. This step is repeated once.

  • Washing: The resin is thoroughly washed with DMF (5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: A small sample of the resin is taken and subjected to a Kaiser test. A negative result (yellow beads) indicates the successful coupling of the amino acid. If the test is positive (blue beads), the coupling step is repeated.

  • Washing: The resin is washed with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF for 30 minutes. This is followed by washing with DMF and DCM.

  • Chain Elongation: The process of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the resin is washed with DCM and dried. The peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5), for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

experimental_workflow start Start: Peptide-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 coupling 4. Coupling (this compound, DIC, Oxyma) wash1->coupling monitor 5. Monitoring (Kaiser Test) coupling->monitor wash2 6. Washing (DMF/DCM) monitor->wash2 elongate 7. Repeat for next AA wash2->elongate elongate->deprotect Yes cleavage 8. Cleavage & Deprotection (TFA Cocktail) elongate->cleavage No purify 9. Purification (RP-HPLC) cleavage->purify end End: Purified Peptide purify->end

This compound Incorporation Workflow

Signaling Pathway Modulation

While specific signaling pathways directly modulated by peptides synthesized with this compound are a subject of ongoing research, the biological effects of peptides containing the related analogue, hydroxyproline, have been studied. For instance, the dipeptide prolyl-hydroxyproline (Pro-Hyp) has been shown to influence cellular homeostasis and motility in tendon cells through the activation of β1-integrin and subsequent downstream signaling.

The following diagram illustrates a plausible signaling pathway that could be activated by a bioactive peptide containing a proline analogue like homoproline, based on the known effects of similar peptides.

signaling_pathway cluster_membrane Cell Membrane receptor Integrin β1 Receptor fak FAK receptor->fak Phosphorylation peptide Bioactive Peptide (containing HoPro) peptide->receptor Binding & Activation pi3k PI3K fak->pi3k erk ERK1/2 fak->erk akt Akt pi3k->akt cell_response Cellular Responses: - Proliferation - Migration - ECM Production akt->cell_response erk->cell_response

Hypothetical Signaling Pathway

Conclusion

This compound is a valuable synthetic tool for medicinal chemists and drug development professionals. Its ability to introduce conformational constraints into peptide backbones allows for the rational design of peptides with enhanced stability and biological activity. The provided experimental protocol offers a comprehensive guide for the successful incorporation of this non-canonical amino acid into peptide sequences. Further research into the specific biological targets and signaling pathways of homoproline-containing peptides will undoubtedly open new avenues for the development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to the Solubility of Fmoc-HoPro-OH in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-trans-4-hydroxy-L-proline (Fmoc-HoPro-OH), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS), drug formulation, and other research applications. Understanding the solubility of this reagent is essential for optimizing reaction conditions, ensuring high yields, and achieving desired purity in peptide manufacturing.

Introduction to this compound

This compound is a derivative of the amino acid hydroxyproline (B1673980), featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its amine. This protecting group is fundamental in SPPS due to its stability under various conditions and its lability to basic reagents, which allows for controlled, stepwise peptide chain elongation. The incorporation of hydroxyproline into peptide sequences can significantly influence the resulting peptide's conformation, stability, and biological activity.

Solubility of this compound

The solubility of Fmoc-protected amino acids is a crucial factor in the efficiency of peptide coupling reactions.[1] Poor solubility can lead to challenges in achieving the necessary concentrations for efficient reaction kinetics, potentially resulting in incomplete couplings and the formation of deletion sequences in the target peptide.[1]

While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published in a single source, this guide consolidates available data and provides qualitative assessments based on general principles of Fmoc-amino acid solubility.

Data Presentation: Solubility of this compound

The following table summarizes the known quantitative and qualitative solubility of this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of other solutes.

SolventChemical FormulaTypeQuantitative SolubilityQualitative Assessment & Remarks
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic50 mg/mL (142.29 mM)[2]High solubility. Ultrasonic treatment may be needed. Hygroscopic DMSO can significantly impact solubility; using newly opened DMSO is recommended.[2]
Dimethylformamide (DMF)C₃H₇NOPolar AproticData not availableGenerally high solubility. DMF is a standard and effective solvent for most Fmoc-amino acids in SPPS.[3][4]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticData not availableGenerally high solubility. Often used as an alternative to DMF in SPPS.[4]
Dichloromethane (DCM)CH₂Cl₂ChlorinatedData not availableLimited solubility for many Fmoc-amino acids.[5] Often requires the addition of DMF to achieve complete dissolution for use in reactions.[3]
PolarClean (methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate)C₉H₁₇NO₃Green Solvent>0.4 M (for most Fmoc-amino acids)[6][7]High solubility is expected. Most Fmoc-amino acids show high solubility (>0.9 M) in this green solvent alternative.[6][7]
WaterH₂OPolar ProticSparingly soluble[8]Fmoc-amino acids are generally poorly soluble in water due to the hydrophobic nature of the Fmoc group.[8][9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineMixtureAqueous Formulation≥ 2.5 mg/mL (7.11 mM)[2]A clear solution is achievable at this concentration, commonly used for in vitro/in vivo studies.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)MixtureAqueous Formulation≥ 2.5 mg/mL (7.11 mM)[2]A clear solution is achievable, indicating good solubility in this formulation.[2]
10% DMSO, 90% Corn OilMixtureLipid Formulation≥ 2.5 mg/mL (7.11 mM)[2]A clear solution is achievable, suitable for lipid-based formulations.[2]

Experimental Protocol: Determining the Thermodynamic Solubility of this compound

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[2][10] The following protocol provides a detailed methodology for this procedure.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Selected solvent of high purity

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a vortex mixer set to a constant agitation speed and a controlled temperature (e.g., 25 °C).

    • Agitate the suspension for a sufficient period to reach equilibrium. This can take several hours to days (typically 24-72 hours). It is advisable to measure the concentration at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).[8][10]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).[2] Alternatively, allow the solid to sediment and then carefully draw the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid microparticles.[2] Adsorption of the compound onto the filter should be considered as a potential source of error, especially for low-solubility compounds.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the diluted sample using a calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • For HPLC-UV: Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

    • For UV-Vis: Determine the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound and calculate the concentration using a previously established standard curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or moles/liter (M).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a compound.

Solubility_Workflow A Preparation of Suspension (Excess solid + Solvent) B Equilibration (Shaking at constant temp.) A->B Add to shaker C Phase Separation (Centrifugation / Sedimentation) B->C After 24-72h D Sample Collection & Filtration (Supernatant) C->D Collect supernatant E Sample Dilution D->E Prepare for analysis F Analytical Quantification (e.g., HPLC-UV) E->F Inject into system G Solubility Calculation F->G Use calibration curve

Caption: Experimental workflow for determining compound solubility.

Conclusion

The solubility of this compound is a key parameter that dictates its handling and application in peptide synthesis and formulation development. While highly soluble in common polar aprotic solvents like DMSO and likely DMF/NMP, its solubility is limited in less polar and aqueous media. For applications requiring aqueous solutions, specific formulations containing co-solvents or complexing agents are necessary. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the solubility of this compound in novel solvent systems, thereby enabling the optimization of their specific processes and applications.

References

Fmoc-HoPro-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoPro-OH (Fmoc-(4R)-hydroxy-L-proline) is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of hydroxyproline (B1673980) residues into synthetic peptides. The stability of this reagent is paramount to ensure the integrity of the final peptide product. This technical guide provides an in-depth analysis of the stability of this compound, recommended storage conditions, and potential degradation pathways.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-hydroxyproline, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The hydroxyl group on the proline ring is unprotected.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light. The two primary points of potential degradation are the base-labile Fmoc group and the nucleophilic unprotected hydroxyl group.

General Stability of the Fmoc Group

The Fmoc protecting group is notoriously sensitive to basic conditions, a property that is exploited for its removal during SPPS.[1] It is, however, generally stable under acidic conditions.[1]

Stability of the Hydroxyproline Residue

The unprotected hydroxyl group on the proline ring can be a site for potential side reactions during peptide synthesis, although it is generally considered stable under standard coupling conditions. In Fmoc chemistry, hydroxyl-containing amino acids like serine and threonine are often used with side-chain protection to prevent undesirable reactions.[2][3]

Quantitative Stability Data

Specific quantitative stability studies on this compound are not extensively available in the public domain. However, based on manufacturer recommendations and the known chemistry of the Fmoc group, the following storage conditions are advised to ensure reagent integrity.

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationSource
Solid Powder -20°C3 years[4][5]
4°C2 years[4][5]
In Solvent (e.g., DMSO) -80°C6 months[4]
-20°C1 month[4]

Potential Degradation Pathways

The primary degradation pathway for this compound is the cleavage of the Fmoc group under basic conditions. This proceeds via a β-elimination mechanism, leading to the formation of dibenzofulvene (DBF) and the free amino acid.

Fmoc_HoPro_OH This compound Deprotection Fmoc Cleavage (β-elimination) Fmoc_HoPro_OH->Deprotection Base Base (e.g., Piperidine) Base->Deprotection HoPro_OH Hydroxyproline Deprotection->HoPro_OH DBF Dibenzofulvene (DBF) Deprotection->DBF

Figure 1: Fmoc Deprotection Pathway.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Purity by HPLC

This protocol provides a general method for determining the purity of this compound, which can be adapted for stability studies.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.[4]

  • Dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used for the analysis of Fmoc-amino acids.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 265 nm, where the Fmoc group has a strong absorbance.[6]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • The purity of this compound is determined by integrating the peak area of the main compound and any impurity peaks. The percentage purity is calculated as: (Area of this compound peak / Total area of all peaks) x 100.

Handling and Storage Workflow

To maintain the stability and purity of this compound, a strict handling and storage workflow should be followed.

cluster_storage Storage cluster_handling Handling Solid Solid this compound Store_Solid Store at -20°C or 4°C (See Table 1) Solid->Store_Solid Weigh Weigh solid in a dry, inert atmosphere Solid->Weigh Solution This compound Solution Store_Solution Store at -80°C or -20°C (See Table 1) Solution->Store_Solution Dissolve Dissolve in anhydrous DMSO or other suitable solvent Weigh->Dissolve Dissolve->Solution Use Use immediately in SPPS Dissolve->Use

Figure 2: Recommended Handling and Storage Workflow.

Solubility

This compound is soluble in polar aprotic solvents commonly used in peptide synthesis.

Table 2: Solubility of this compound
SolventAbbreviationSolubilitySource
Dimethyl sulfoxideDMSO50 mg/mL (142.29 mM)[4][5]
N,N-DimethylformamideDMFExpected to be highly soluble[7]
N-Methyl-2-pyrrolidoneNMPExpected to be highly soluble[7]

Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[4] For dissolution, ultrasonic treatment may be necessary.[4]

Conclusion

The stability of this compound is critical for the successful synthesis of high-quality hydroxyproline-containing peptides. By adhering to the recommended storage conditions, particularly low temperatures and protection from moisture, and by following proper handling procedures, researchers can minimize degradation and ensure the reliability of this important reagent in their synthetic workflows. While the Fmoc group's lability to base is a known characteristic, the potential for side reactions involving the unprotected hydroxyl group warrants careful consideration during peptide synthesis, although it is generally considered stable under standard coupling protocols. Further stability studies under various pH and solvent conditions would be beneficial for a more comprehensive understanding of this compound's degradation profile.

References

A Technical Guide to Commercial Sourcing and Application of Fmoc-HoPro-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial suppliers of Fmoc-HoPro-OH (N-α-9-fluorenylmethoxycarbonyl-L-homoproline), a valuable building block for the synthesis of peptides with unique structural and functional properties. This document details key quantitative data from various suppliers, outlines a comprehensive experimental protocol for its incorporation in solid-phase peptide synthesis (SPPS), and visualizes the synthetic workflow.

Commercial Suppliers and Quantitative Data

The availability and quality of this compound are critical for successful peptide synthesis. A number of chemical suppliers offer this reagent, with variations in purity, available isomers, and product formats. Below is a summary of key quantitative data from prominent commercial vendors to facilitate informed purchasing decisions.

SupplierProduct Name(s)CAS NumberPurityIsomeric Form(s) AvailableAvailable QuantitiesStorage Conditions
MedChemExpress This compound86069-86-599.96%[1]L-form implied10 gPowder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1]
ChemScene This compound86069-86-5≥98%[2]L-form impliedNot specified4°C[2]
Chem-Impex Fmoc-D-β-HomoPro-OH193693-61-7≥ 99% (HPLC)D-formNot specified0-8 °C
楚肽生物科技 (Apeptide) Fmoc-D-β-HoPro-OH193693-61-7>98%D-form1g, 5gNot specified
Universal Biologicals This compoundNot specifiedNot specifiedNot specified5g, 10g, 25g, 100gNot specified
INDOFINE Chemical Company FMOC-L-HOMOPROLINE86069-86-5>99% by HPLCL-form1g, 5g0-8°C
BLDpharm (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid86069-86-5Not specifiedL-formNot specifiedInert atmosphere, 2-8°C[3]
Fisher Scientific N-Fmoc-L-pipecolic acid86069-86-595%L-form1g, 5g, 250mg[4]Not specified
Sigma-Aldrich (AldrichCPR) Fmoc-D-beta-homoproline193693-61-7Not specifiedD-formNot specifiedNot specified[5]

Note: The information in this table is compiled from publicly available data on the suppliers' websites. It is strongly recommended to request a certificate of analysis (CoA) from the supplier for lot-specific data before purchase and use.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound, a proline analogue, can present challenges due to steric hindrance.[6] The following protocol is a generalized procedure for the manual Fmoc-SPPS of a peptide containing a homoproline residue. This protocol may require optimization based on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Other required Fmoc-protected amino acids

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Coupling Additives:

    • HOBt (Hydroxybenzotriazole)

    • Oxyma Pure®

  • Base: DIEA (N,N-Diisopropylethylamine) or 2,4,6-collidine

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation and Washing Solvent: Cold diethyl ether

Step-by-Step Protocol
  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Initial Fmoc Deprotection (for pre-loaded resins):

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by DMF (3-5 times).

  • This compound Coupling:

    • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent and additive (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in a minimal amount of DMF. Add DIEA (6-10 equivalents) and pre-activate for 2-5 minutes. Note: For sterically hindered amino acids like homoproline, using a more potent coupling reagent like HATU is often beneficial.

    • Coupling: Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended to ensure complete reaction. For particularly difficult couplings, a double coupling can be performed.

    • Monitoring: Perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete coupling.

  • Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by DMF (3-5 times).

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 30 minutes. This prevents the formation of deletion sequences.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final deprotection step as described in Step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate under reduced pressure.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the core processes and concepts involved in the use of this compound in peptide synthesis.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling This compound Coupling (HBTU/HATU, DIEA, DMF) Deprotection1->Coupling Wash1 Washing (DMF, DCM) Coupling->Wash1 Elongation Chain Elongation (Repeat Deprotection & Coupling) Wash1->Elongation Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Coupling_Reaction Fmoc_HoPro_OH This compound Activated_Ester Activated Ester Fmoc_HoPro_OH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (DIEA) Base->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Amine Resin-Bound Free Amine Resin_Amine->Peptide_Bond

Caption: Key components and reaction pathway for the coupling of this compound in SPPS.

Orthogonal_Protection_Scheme cluster_Fmoc α-Amino Group Protection cluster_SideChain Side-Chain Protection Fmoc Fmoc Group Base_Cleavage Base Labile (e.g., Piperidine) Fmoc->Base_Cleavage Removed by Acid_Cleavage Acid Labile (e.g., TFA) Side_Chain_PG Protecting Groups (e.g., Boc, Trt) Side_Chain_PG->Acid_Cleavage Removed by

Caption: Orthogonal protection strategy in Fmoc-based SPPS.

References

A Technical Guide to Fmoc-HoPro-OH: Pricing, Availability, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the pricing, availability, and synthetic applications of N-α-Fmoc-L-homoproline (Fmoc-HoPro-OH), a key building block for the incorporation of the non-canonical amino acid homoproline into peptides. This guide is intended to assist researchers in sourcing this reagent and implementing it effectively in their synthetic workflows.

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers. The pricing is quantity-dependent, with significant cost savings typically offered for bulk purchases. The table below summarizes the offerings from several prominent suppliers. Please note that prices are subject to change and may not include shipping and handling fees.

SupplierCatalog NumberQuantityPrice (USD)Purity
ChemPep 101506500 g$1,800.00-
Universal Biologicals CS-W0139065 g£54.00-
10 g£88.00-
25 g£175.00-
100 g£559.00-
MedChemExpress HY-W013190-Inquire for Bulk99.96%
Bachem -1 gCHF 191.50-
5 gCHF 753.30-
ChemScene CS-W013906-Inquire≥98%

Data compiled from publicly available information from the respective suppliers. Prices are indicative and were last accessed in late 2025. For the most current pricing, please visit the supplier's website.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₂₁H₂₁NO₄
Molecular Weight 351.40 g/mol
CAS Number 86069-86-5
Appearance White to off-white solid
Purity Typically ≥98% (HPLC)
Storage Recommended at -20°C for long-term storage

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). However, due to the increased steric hindrance of the six-membered ring of homoproline (pipecolic acid) compared to the five-membered ring of proline, optimization of coupling conditions may be necessary to ensure efficient and complete reaction.[1]

Below is a generalized, yet detailed, protocol for the manual coupling of this compound. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit (or other ninhydrin-based test)

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc group removal.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the this compound. For a 0.1 mmol scale synthesis, dissolve 3-5 equivalents of this compound (e.g., 0.3-0.5 mmol) and 3-5 equivalents of HOBt or OxymaPure in a minimal amount of DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution and allow it to react for 5-10 minutes at room temperature.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be beneficial.

  • Monitoring the Coupling Reaction:

    • After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test.

    • A blue color indicates the presence of free primary amines, signifying an incomplete reaction. A yellow or colorless result suggests the coupling is complete.

    • If the Kaiser test is positive, a second coupling (double coupling) is recommended. Drain the reaction vessel and repeat step 3.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Capping (Optional):

    • To block any unreacted free amines, a capping step can be performed using a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. This is particularly important for the synthesis of long or difficult peptide sequences.

  • Continuation of Synthesis: The peptide-resin is now ready for the next cycle of deprotection and coupling.

Experimental Workflow and Logical Relationships

The process of incorporating a single Fmoc-protected amino acid, such as this compound, into a peptide chain via SPPS can be visualized as a cyclical workflow.

SPPS_Cycle Start Start with Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple this compound (DIC/HOBt or Oxyma) Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 End Elongated Fmoc-Peptide-Resin Washing2->End Repeat Cycle Coupling_Logic StartCoupling Initiate Coupling of This compound KaiserTest Perform Kaiser Test StartCoupling->KaiserTest DoubleCouple Perform Second Coupling KaiserTest->DoubleCouple Positive (Blue) Proceed Proceed to Next Cycle KaiserTest->Proceed Negative (Yellow) DoubleCouple->KaiserTest

References

The Role of Fmoc-HoPro-OH in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Strategic Incorporation of Hydroxyproline (B1673980)

Fmoc-HoPro-OH, more commonly known in peptide chemistry as Fmoc-Hyp-OH or N-α-Fmoc-4-hydroxy-L-proline, is a pivotal amino acid derivative for the synthesis of peptides containing hydroxyproline. Its significance is rooted in the unique structural and biological roles of hydroxyproline, particularly as a major constituent of collagen, where it comprises roughly 13.5% of the protein's amino acid content.[1] The incorporation of hydroxyproline into synthetic peptides is critical for developing collagen mimetics, studying collagen stability and folding, and creating novel biomaterials and therapeutics with enhanced biological activity.

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino functionality of the hydroxyproline. This protection is fundamental to the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2] The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically piperidine (B6355638), allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[2][3]

To prevent unwanted side reactions during peptide synthesis, the hydroxyl group on the pyrrolidine (B122466) ring of hydroxyproline is typically protected with an acid-labile group, most commonly the tert-butyl (tBu) group. This results in the use of Fmoc-Hyp(tBu)-OH as the primary building block for introducing hydroxyproline residues in Fmoc-based SPPS.[2]

Data Presentation: Coupling Efficiency of Fmoc-Hyp(tBu)-OH

The efficiency of coupling Fmoc-Hyp(tBu)-OH can be influenced by the choice of coupling reagent and the specific peptide sequence. As a sterically hindered amino acid, the selection of an appropriate activating agent is crucial for achieving high coupling yields. The following table summarizes the expected coupling efficiencies of Fmoc-Hyp(tBu)-OH with various common coupling reagents in SPPS.

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Coupling Yield (%)Notes
HBTU/DIPEA Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used. Potential for guanidinylation if used in excess.
HATU/DIPEA Aminium/Uronium Salt20 - 45> 99.5Highly reactive, often used for difficult couplings.
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, with a lower risk of side reactions like guanidinylation. Slower reaction rates.
PyBOP/DIPEA Phosphonium Salt30 - 6098 - 99Efficient with no risk of guanidinylation.

Note: The coupling yields presented are indicative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols: Incorporation of Fmoc-Hyp(tBu)-OH in SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a hydroxyproline residue using Fmoc-Hyp(tBu)-OH.

1. Resin Swelling and Preparation:

  • Place the desired resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF (~5 mL) to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (3 x 5 mL).

3. Coupling of Fmoc-Hyp(tBu)-OH:

  • In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (0.3-0.5 mmol, 3-5 equivalents) and a coupling reagent (e.g., HBTU, 0.3-0.5 mmol) in DMF (~2 mL).

  • Add N,N-diisopropylethylamine (DIPEA, 0.6-1.0 mmol, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM, 3 x 5 mL) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

  • Add the cleavage cocktail (~5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Mandatory Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle for next Amino Acid Washing2->Repeat Chain Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway: Pro-Hyp Dipeptide-Mediated ERK Activation

Collagen-derived dipeptides, such as prolyl-4-hydroxyproline (Pro-Hyp), can act as signaling molecules, influencing cellular processes like proliferation and migration.[4] One of the key pathways activated by Pro-Hyp involves the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[4] This process is often initiated through the interaction of the peptide with cell surface receptors, such as β1-integrins, which are known to bind to collagen and collagen-derived fragments.[5][6]

Pro_Hyp_Signaling ProHyp Pro-Hyp Dipeptide Integrin β1-Integrin Receptor ProHyp->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates MEK MEK1/2 FAK->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Phospho_ERK Phosphorylated ERK1/2 Cellular_Response Cellular Responses (Proliferation, Migration) Phospho_ERK->Cellular_Response Promotes

References

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Peptides Containing Hydroxyproline using Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction: Hydroxyproline (B1673980) (HoPro or Hyp) is a non-standard amino acid crucial to the structural integrity of collagen, where it plays a key role in stabilizing the characteristic triple helix structure. The synthesis of peptides containing hydroxyproline is therefore of significant interest in biomaterials science, drug discovery, and biochemical research. The Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is the most widely adopted method for preparing such peptides due to its use of mild, base-labile Nα-protection, which is compatible with a wide range of sensitive side-chain protecting groups.[1][2]

This application note provides a detailed, step-by-step protocol for the manual synthesis of peptides incorporating Fmoc-HoPro-OH. It covers all stages from resin preparation to final peptide cleavage and isolation.

Key Reagents and Conditions

Successful peptide synthesis relies on optimized reaction conditions. The following table summarizes the typical reagents, concentrations, and reaction times for the key steps in Fmoc-SPPS.

Process Step Reagent/System Typical Concentration / Ratio Reaction Time Solvent
Resin Swelling Synthesis Resin (e.g., Wang, Rink Amide)N/A30 - 60 minDMF or DCM
Fmoc Deprotection Piperidine (B6355638)20% (v/v)2 steps: 1-3 min, then 7-10 minDMF
Amino Acid Coupling Fmoc-AA-OH / Coupling Reagent / Base3-4 eq. / 3-4 eq. / 6-8 eq.30 - 120 min (or longer for difficult couplings)DMF
Cleavage & Side-Chain Deprotection Cleavage Cocktaile.g., 95% TFA / 2.5% H₂O / 2.5% TIS2 - 3 hoursTrifluoroacetic Acid (TFA)
Peptide Precipitation Cold Diethyl Ether~10x the volume of the cleavage solution30 min to overnight at 4°CDiethyl Ether

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and scale. The hydroxyl group of hydroxyproline is typically protected with an acid-labile group like tert-butyl (tBu), which is compatible with the standard Fmoc/tBu strategy and is removed during the final cleavage step.[3]

2.1. Resin Preparation and Swelling The choice of resin depends on the desired C-terminal functionality. Use Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide.[4][5]

  • Weigh the appropriate amount of resin (e.g., for a 0.7 mmol/g loading resin, use ~140 mg for a 0.1 mmol synthesis) and place it into a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4]

  • Drain the DMF from the vessel.

2.2. Peptide Chain Elongation Cycle This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.[5]

2.2.1. Fmoc Group Deprotection The Fmoc group is a base-labile protecting group removed by a secondary amine, typically piperidine.[2][6][7]

  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin. Agitate for 1-3 minutes and drain.[8]

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 7-10 minutes to ensure complete deprotection.[4][9]

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

2.2.2. Amino Acid Coupling This step forms the peptide bond between the free N-terminal amine on the resin-bound peptide and the incoming Fmoc-protected amino acid. For incorporating hydroxyproline, Fmoc-HoPro(tBu)-OH is used.

  • In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-HoPro(tBu)-OH, 3-4 equivalents relative to resin loading) and a coupling agent (e.g., HCTU or HATU, 3-4 eq.) in DMF.[3]

  • Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 6-8 eq.) to the activation mixture. Allow the solution to pre-activate for 3-8 minutes.[10]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature. Coupling times can range from 30 minutes to 2 hours.[4][8] For sterically hindered amino acids or longer peptides, extended coupling times or double coupling may be necessary.[3][4]

  • To confirm coupling completion, a colorimetric test such as the Kaiser (ninhydrin) test can be performed on a small sample of beads. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Repeat steps 2.2.1 and 2.2.2 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

  • After the final coupling step, perform a final Fmoc deprotection (Step 2.2.1) to reveal the N-terminal amine.

  • Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and finally methanol (B129727) to shrink the resin.[11]

  • Dry the resin completely under a high vacuum for at least 4 hours or overnight.[11]

  • Prepare a fresh cleavage cocktail. A standard and highly effective cocktail is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS).[5][8] TIS acts as a scavenger to trap reactive cations generated during deprotection.

  • Add the cleavage cocktail to the dried peptide-resin (approx. 5-10 mL per 0.1 mmol of peptide).

  • Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[5][12]

  • Filter the resin to collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.

  • Wash the resin twice with small volumes of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification

  • Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.[3][13]

  • Allow the mixture to stand at 4°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Wash the peptide pellet two more times with cold diethyl ether, centrifuging each time.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

  • The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Diagrams and Workflows

The following diagrams illustrate the key processes in this compound SPPS.

Fmoc_SPPS_Workflow cluster_prep 1. Preparation cluster_cycle 2. Elongation Cycle (Repeat for each AA) cluster_final 3. Cleavage & Isolation Resin Select Resin (e.g., Wang, Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Fmoc-AA-OH (e.g., Fmoc-HoPro(tBu)-OH) + HCTU/DIPEA Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotect Final N-terminal Fmoc Deprotection Wash2->Final_Deprotect Final AA Coupled Dry Wash & Dry Resin Final_Deprotect->Dry Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H₂O) Dry->Cleavage Precipitate Precipitate in Cold Ether Cleavage->Precipitate Purify Purify Peptide (RP-HPLC) Precipitate->Purify

Figure 1. General workflow for Fmoc solid-phase peptide synthesis (SPPS).

SPPS_Chemistry_Cycle Key Chemical Transformations in the Elongation Cycle Start Peptide-Resin with N-terminal Fmoc Group (Fmoc-NH-Peptide-Resin) Deprotection Free Amine on Peptide-Resin (H₂N-Peptide-Resin) Start->Deprotection + 20% Piperidine in DMF (Fmoc Removal) End Elongated Peptide-Resin (Fmoc-AA-(n+1)-NH-Peptide-Resin) Deprotection->End + Activated Fmoc-AA-OH + Coupling Reagents (Peptide Bond Formation) End->Start Cycle Repeats

Figure 2. Core chemical reactions during the peptide chain elongation cycle.

References

Coupling Reagents for Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of hydroxyproline (B1673980) (Hyp) residues into synthetic peptides is of significant interest in drug discovery and materials science due to their ability to induce conformational stability and participate in hydrogen bonding. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the coupling of Fmoc-protected hydroxyproline, particularly with a tert-butyl (tBu) protecting group on the hydroxyl function (Fmoc-Hyp(tBu)-OH), can be challenging due to its sterically hindered nature as a secondary amino acid. The selection of an appropriate coupling reagent is therefore critical to ensure high coupling efficiency, minimize racemization, and prevent other side reactions. This document provides a detailed overview of common coupling reagents for Fmoc-HoPro-OH, their performance, and optimized protocols for their use in SPPS.

Coupling Reagent Performance: A Comparative Overview

The choice of coupling reagent significantly impacts the success of incorporating this compound into a peptide sequence. The ideal reagent should offer high reactivity to overcome the steric hindrance of the secondary amine, while minimizing the risk of side reactions. The following table summarizes the performance of commonly used coupling reagents for this purpose. While direct quantitative comparative studies for this compound are limited in publicly available literature, the data presented is extrapolated from studies on other sterically hindered amino acids and general principles of SPPS.[1]

Coupling Reagent/MethodReagent TypeTypical Coupling TimeRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
HATU Aminium/Uronium Salt20 - 45 minVery HighLowHighly reactive, excellent for hindered couplings. Higher cost. Potential for guanidinylation if used in excess.[1][2]
HBTU Aminium/Uronium Salt30 - 60 minHighLow to ModerateFast and efficient, widely used. Potential for guanidinylation if used in excess.[1][3]
DIC/Oxyma Carbodiimide/Additive60 - 120 minModerate to HighVery LowCost-effective, low risk of guanidinylation. Slower reaction rates compared to aminium/uronium salts.[4]
PyBOP Phosphonium Salt30 - 60 minHighLowEfficient for difficult couplings, with no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of this compound in SPPS. Understanding and mitigating these is crucial for obtaining a final product of high purity.

  • Incomplete Coupling: Due to the steric hindrance of this compound, incomplete coupling can lead to deletion sequences in the final peptide.

    • Mitigation: Employing highly reactive coupling reagents like HATU or HCTU, increasing the equivalents of amino acid and coupling reagent, and performing a "double coupling" (repeating the coupling step) can help drive the reaction to completion.

  • Racemization: Although proline and its derivatives are generally less prone to racemization, it can still occur, particularly with prolonged activation times or the use of certain bases.

    • Mitigation: The use of additives like Oxyma Pure with carbodiimide-based coupling (e.g., DIC) is highly effective at suppressing racemization.[4] Minimizing pre-activation times is also recommended.

  • Diketopiperazine (DKP) Formation: This is a common side reaction in SPPS, particularly when proline is the second amino acid to be coupled. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

    • Mitigation: Coupling the subsequent amino acid quickly after the deprotection of the proline residue can minimize DKP formation. Using a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) can also circumvent this issue.

  • Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain, leading to an irreversible capping of the peptide.

    • Mitigation: This can be avoided by ensuring that the carboxylic acid of the incoming amino acid is activated before the coupling solution is added to the resin. Using phosphonium-based reagents like PyBOP eliminates this risk.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Hyp(tBu)-OH using HATU, HBTU, and DIC/Oxyma. These protocols are based on a standard 0.1 mmol synthesis scale.

Protocol 1: Coupling of Fmoc-Hyp(tBu)-OH using HATU

This protocol is recommended for difficult couplings where high efficiency is required.

Materials:

  • Fmoc-Hyp(tBu)-OH (4 equivalents, 0.4 mmol)

  • HATU (3.9 equivalents, 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)

  • N,N-Dimethylformamide (DMF)

  • Resin with free N-terminal amine (0.1 mmol)

  • Standard SPPS washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using a 20% piperidine (B6355638) in DMF solution. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH and HATU in DMF.

  • Coupling Reaction: Add DIPEA to the amino acid solution and vortex briefly. Immediately add the activated amino acid solution to the resin.

  • Incubation: Agitate the reaction mixture at room temperature for 45-60 minutes.

  • Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Coupling of Fmoc-Hyp(tBu)-OH using HBTU

A widely used and efficient protocol for standard and moderately difficult couplings.

Materials:

  • Fmoc-Hyp(tBu)-OH (3 equivalents, 0.3 mmol)

  • HBTU (2.9 equivalents, 0.29 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol)

  • N,N-Dimethylformamide (DMF)

  • Resin with free N-terminal amine (0.1 mmol)

  • Standard SPPS washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[1]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.[1]

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.[1]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF and DCM.[1]

Protocol 3: Coupling of Fmoc-Hyp(tBu)-OH using DIC/Oxyma

This protocol is recommended when minimizing racemization is a primary concern.

Materials:

  • Fmoc-Hyp(tBu)-OH (3 equivalents, 0.3 mmol)

  • Oxyma Pure (3 equivalents, 0.3 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol)

  • N,N-Dimethylformamide (DMF)

  • Resin with free N-terminal amine (0.1 mmol)

  • Standard SPPS washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Coupling Reaction: To the vessel containing the deprotected resin, add Fmoc-Hyp(tBu)-OH and Oxyma Pure. Add DMF to dissolve the solids. Finally, add DIC to the reaction mixture.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress with a Kaiser test.

  • Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF and DCM.

Visualization of SPPS Workflow and Coupling Chemistry

General SPPS Cycle for this compound Incorporation

SPPS_Workflow Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Washing (DMF, DCM) Deprotection->Washing1 2. Coupling Coupling: This compound + Coupling Reagent + Base (if needed) Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle 5.

Caption: General workflow for the incorporation of this compound in SPPS.

Activation of this compound with HATU

HATU_Activation cluster_reactants Reactants cluster_products Products Fmoc_AA This compound R-COOH Active_Ester Activated Ester R-CO-OAt Fmoc_AA->Active_Ester + HATU + Base HATU HATU Aminium Salt Byproducts Tetramethylurea + DIPEA-H+ HATU->Byproducts Base Base (e.g., DIPEA) Base->Byproducts

Caption: Activation of this compound with HATU to form the active ester.

Peptide Bond Formation

Peptide_Bond_Formation Active_Ester Activated this compound R-CO-X New_Peptide Elongated Peptide-Resin Fmoc-HoPro-NH-Peptide-Resin Active_Ester->New_Peptide Peptide_Resin Peptide-Resin H2N-Peptide-Resin Peptide_Resin->New_Peptide Nucleophilic Attack

Caption: Nucleophilic attack of the N-terminal amine on the activated ester.

Conclusion

The successful incorporation of the sterically hindered this compound in SPPS is highly dependent on the choice of coupling reagent and the optimization of reaction conditions. For challenging couplings, aminium/uronium reagents such as HATU and HBTU are generally preferred due to their high reactivity and rapid coupling kinetics.[1][2] However, for sequences where racemization is a significant concern, the use of DIC in combination with Oxyma Pure offers a reliable alternative.[4] By selecting the appropriate coupling strategy and being mindful of potential side reactions, researchers can efficiently synthesize hydroxyproline-containing peptides with high purity and yield. Careful monitoring of the coupling reaction and the potential need for double coupling are key considerations for achieving optimal results.

References

Application Notes and Protocols for Incorporating Fmoc-HoPro-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoPro-OH (Fmoc-trans-4-hydroxy-L-proline) is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of hydroxyproline (B1673980) residues into peptide sequences. Hydroxyproline, a post-translationally modified amino acid, is a key component of collagen, where it plays a crucial role in the stability of the triple helix structure.[1] Its incorporation into synthetic peptides can enhance conformational stability, influence biological activity, and provide sites for further modification. These application notes provide detailed protocols and data for the efficient incorporation of this compound into peptide chains using Fmoc-based SPPS.

Applications of Incorporating Hydroxyproline

The introduction of hydroxyproline into peptide sequences offers several advantages:

  • Enhanced Structural Stability: The hydroxyl group of hydroxyproline can participate in hydrogen bonding, which helps to stabilize specific peptide conformations, such as β-turns and polyproline helices.

  • Increased Resistance to Proteolytic Degradation: The conformational constraints imposed by the pyrrolidine (B122466) ring of hydroxyproline can make the peptide less susceptible to cleavage by proteases.

  • Modulation of Biological Activity: The presence of hydroxyproline can significantly impact the binding affinity of peptides to their biological targets. For example, collagen-derived peptides containing prolyl-hydroxyproline (Pro-Hyp) have been shown to stimulate cell proliferation and migration.

  • Mimicking Natural Post-Translational Modifications: Incorporating hydroxyproline allows for the synthesis of peptides that mimic naturally occurring proteins like collagen, which is essential for studying their structure and function.

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Resin Selection and Preparation
  • Resin Choice: The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is recommended. For a C-terminal amide, Rink amide resin is suitable.

  • Resin Swelling: Before the first amino acid coupling, the resin must be swelled in an appropriate solvent.

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • Drain the solvent.

First Amino Acid Coupling (Loading)

This protocol is for loading the first Fmoc-protected amino acid onto the resin.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading capacity) and a coupling agent in DMF. For sterically hindered amino acids like hydroxyproline, high-efficiency coupling reagents such as HATU or HCTU are recommended (see Table 1 for comparison). For example, use HATU (1.95 equivalents) and DIPEA (3-4 equivalents).

    • Allow the activation to proceed for 1-2 minutes.

  • Coupling to Resin:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the resin and specific sequence.

    • To monitor the coupling efficiency, a Kaiser test can be performed. Note that proline and its derivatives do not give a color change with the Kaiser test; an isatin (B1672199) test is a suitable alternative.

  • Capping of Unreacted Sites:

    • After coupling, it is advisable to cap any unreacted functional groups on the resin to prevent the formation of deletion sequences.

    • Wash the resin with DMF.

    • Add a capping solution (e.g., a mixture of acetic anhydride (B1165640) and DIPEA in DMF) and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

Peptide Chain Elongation Cycle

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Workflow for Peptide Chain Elongation

G Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Start->Deprotection Wash_DMF Wash with DMF Deprotection->Wash_DMF Coupling Couple next Fmoc-AA-OH (e.g., with HATU/DIPEA) Wash_DMF->Coupling Wash_DMF2 Wash with DMF Coupling->Wash_DMF2 Check_Completion Check Coupling Completion (e.g., Isatin Test for Pro/Hyp) Wash_DMF2->Check_Completion Repeat Repeat Cycle for Next Amino Acid Check_Completion->Repeat Repeat->Deprotection No End Final Deprotection and Cleavage Repeat->End Yes

Caption: Workflow for the iterative cycle of deprotection and coupling in Fmoc-SPPS.

  • Fmoc Deprotection:

    • Wash the resin-bound peptide with DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature. For difficult sequences, a second treatment may be necessary.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling of the Next Amino Acid:

    • Follow the activation and coupling procedure described in Section 2. First Amino Acid Coupling , using the next Fmoc-protected amino acid in the sequence. For incorporating this compound at any position in the chain, using a highly efficient coupling reagent is crucial due to its secondary amine structure.

Cleavage and Final Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Resin Preparation:

    • Wash the final peptide-resin with DMF, followed by DCM.

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).

    • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids like hydroxyproline. The following table summarizes a comparison of common coupling reagents.[2] While specific data for this compound is limited, the data for other challenging couplings provides a strong indication of relative performance. HATU and HCTU generally provide superior results for difficult couplings compared to PyBOP.[2]

ParameterPyBOPHATUHCTU
Crude Purity (%)
Peptide 1 (2x1 min coupling)48.1183.6379.86
Peptide 1 (2x20 min coupling)70.2779.9180.52
Peptide 2 (2x1 min coupling)40.1089.6388.29
Peptide 2 (2x20 min coupling)88.5491.2392.11
Reaction Half-life (min) 1504040
Acylation Yield (%) ~65~100~55

Data adapted from comparative studies on challenging peptide sequences.[2]

Biological Activity and Signaling Pathway

Collagen-derived peptides containing the Pro-Hyp motif have been shown to exert biological effects by activating intracellular signaling pathways. One of the key pathways activated by these peptides is the PI3K/Akt pathway, which is involved in cell proliferation, survival, and migration.

PI3K/Akt Signaling Pathway Activated by Pro-Hyp Containing Peptides

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ProHyp Pro-Hyp Peptide Receptor Receptor Tyrosine Kinase ProHyp->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellResponse Cell Proliferation, Survival, Migration pAkt->CellResponse Promotes

Caption: Activation of the PI3K/Akt signaling pathway by Pro-Hyp containing peptides.

This pathway is initiated by the binding of the Pro-Hyp peptide to a receptor on the cell surface, leading to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B) and its upstream activator PDK1. This co-localization at the membrane facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets, leading to cellular responses such as proliferation, survival, and migration.

References

Application Notes and Protocols for the Use of Fmoc-HoPro-OH in Collagen-Like Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-Fmoc-trans-4-hydroxy-L-proline (Fmoc-HoPro-OH) in the solid-phase peptide synthesis (SPPS) of collagen-like peptides (CLPs). This document includes detailed experimental protocols, data on the impact of hydroxyproline (B1673980) on peptide stability, and diagrams of relevant biological signaling pathways.

Introduction

Collagen is the most abundant protein in mammals, characterized by its unique triple-helical structure formed from repeating Gly-Xaa-Yaa amino acid sequences. The imino acids proline and 4-hydroxyproline (B1632879) (Hyp) are frequently found in the Xaa and Yaa positions, respectively. The post-translational hydroxylation of proline to hydroxyproline is crucial for the conformational stability of the collagen triple helix.[1] this compound is a key building block for the synthesis of CLPs, allowing for the site-specific incorporation of this critical residue. The use of the Fmoc protecting group for the α-amino group and typically a tert-butyl (tBu) group for the hydroxyl side-chain offers an orthogonal protection strategy compatible with standard Fmoc-based SPPS.[2]

Data Presentation: Impact of Hydroxyproline on Collagen-Like Peptide Stability

The incorporation of 4-hydroxyproline in the Yaa position of the Gly-Xaa-Yaa triplet significantly enhances the thermal stability of the collagen triple helix. This stabilization is attributed to stereoelectronic effects and the formation of crucial hydrogen bonds.[3] The melting temperature (Tm), the temperature at which 50% of the triple helix is denatured, is a key measure of this stability.

Peptide SequenceCentral TripletTm (°C)Reference
(Pro-Pro-Gly)7Pro-Pro-Gly24[4]
(Pro-Hyp-Gly)7Pro-Hyp-Gly41[4]
(Pro-4-Hyp-Gly)3-Pro-Pro-Gly-(Pro-4-Hyp-Gly)3Pro-Pro-Gly35.8[4]
(Pro-4-Hyp-Gly)3-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)33-Hyp-4-Hyp-Gly34.2[4]
(Pro-4-Hyp-Gly)3-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)3Pro-3-Hyp-Gly26.1[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis of collagen-like peptides containing hydroxyproline using this compound. These should be optimized based on the specific peptide sequence and the instrumentation used.

1. Solid-Phase Peptide Synthesis (SPPS) of a Collagen-Like Peptide

This protocol outlines the manual synthesis of a CLP on a rink amide resin. For automated synthesis, the steps are conceptually similar but programmed into the synthesizer.

  • Materials:

    • Rink Amide resin

    • Fmoc-amino acids (including Fmoc-Hyp(tBu)-OH)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine (B6355638)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Hydroxybenzotriazole (HOBt) or OxymaPure

    • N,N-Diisopropylethylamine (DIPEA)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Deionized water

  • Procedure:

    • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[5]

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.[6]

    • Amino Acid Coupling (for Fmoc-Hyp(tBu)-OH):

      • In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

      • Pre-activate for 5-10 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction vessel for 1-2 hours.

      • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. A negative test (colorless) indicates complete coupling.[5]

      • If the coupling is incomplete, a second coupling (recoupling) may be necessary.[6]

    • Washing: After each deprotection and coupling step, wash the resin extensively with DMF.

    • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

    • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

    • Cleavage and Side-Chain Deprotection:

      • Wash the resin with DCM and dry it.

      • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from Hyp).

      • Precipitate the peptide in cold diethyl ether.

      • Centrifuge and wash the peptide pellet with cold ether.

      • Dry the crude peptide.

2. Purification and Characterization

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Assess the purity by analytical RP-HPLC.

    • Determine the thermal stability (Tm) by circular dichroism (CD) spectroscopy, monitoring the change in ellipticity at 225 nm with increasing temperature.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (incl. This compound) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Chain_Elongation Chain Elongation (Repeat Steps) Washing->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC, CD) Purification->Characterization signaling_pathway cluster_cell Tendon Cell Pro_Hyp Pro-Hyp Dipeptide Integrin β1-Integrin Pro_Hyp->Integrin binds to ERK_Pathway ERK Phosphorylation Integrin->ERK_Pathway activates Cellular_Response Cellular Response (Chemotaxis, Proliferation) ERK_Pathway->Cellular_Response leads to

References

Application Notes and Protocols: Fmoc-HoPro-OH for Studying Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-α-Fmoc-(2S,4R)-4-hydroxy-L-proline (Fmoc-HoPro-OH or Fmoc-L-Hyp-OH) is a pivotal amino acid derivative for the study of protein structure and function.[1][2] Its incorporation into synthetic peptides allows for the precise investigation of collagen stability, protein folding, and the development of novel biomaterials and therapeutics.[1][3] The hydroxyl group at the 4R position is crucial for the stability of the collagen triple helix, primarily through its participation in an extensive network of hydrogen bonds with solvent molecules.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in protein structure studies.

Applications in Protein Structure and Drug Development

This compound is a key building block in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with specific conformational properties.[1]

  • Collagen Mimetics: Hydroxyproline (B1673980) is a fundamental component of collagen, where the repeating sequence Xaa-Yaa-Gly is common, with Yaa often being (2S,4R)-4-hydroxyproline.[6] Synthetic collagen-like peptides incorporating this compound are invaluable models for studying collagen folding, stability, and hierarchical assembly.[4][7] The hydroxyl group's inductive effect significantly enhances the thermal stability of the triple helix.[6]

  • Conformational Control: The stereochemistry of the hydroxyl group influences the pyrrolidine (B122466) ring pucker and the trans/cis ratio of the preceding peptide bond.[8] The 4R-hydroxyl group favors an exo ring pucker, which is associated with the polyproline II (PPII) conformation essential for the collagen triple helix.[8] This conformational bias can be exploited to stabilize specific secondary structures in designed peptides.

  • Drug Development and Biomaterials: The unique structural properties conferred by hydroxyproline make it a valuable component in peptide-based therapeutics and biomaterials.[1][3] Its inclusion can enhance stability, bioactivity, and solubility, which are critical for developing effective drug candidates, particularly those targeting collagen-related diseases.[1]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its impact on peptide structure.

Table 1: Physicochemical Properties of Fmoc-Protected Hydroxyproline Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Fmoc-L-trans-4-hydroxyproline (Fmoc-Hyp-OH)88050-17-3C₂₀H₁₉NO₅353.4≥ 99% (HPLC)
Fmoc-L-cis-4-hydroxyproline (Fmoc-hyp-OH)Not explicitly foundC₂₀H₁₉NO₅353.4-
Fmoc-O-tert-butyl-L-trans-4-hydroxyproline122996-47-8C₂₄H₂₇NO₅409.48≥ 99% (HPLC)

Data sourced from Chem-Impex and PubChem.[1][2][9]

Table 2: Influence of 4-Hydroxyproline on Peptide Bond Conformation

Peptide ContextIsomerKey InteractionEffect on Conformation
Xaa-Hyptrans (4R)Inductive effect of hydroxyl groupFavors exo ring pucker, stabilizes PPII helix
Xaa-hypcis (4S)-Favors endo ring pucker
Ser-hyp(4-I-Ph)cis (4S)C–H/O interaction with Ser side-chainStabilizes cis-proline conformation and type VIa2 β-turn

This table summarizes conformational preferences discussed in the literature.[8]

Table 3: Crystallographic Data of Collagen-Like Peptides

Peptide SequenceResolutionKey Finding
(Pro-Pro-Gly)₁₀1.7 Å - 2.0 ÅDifferent crystal packing compared to Hyp-containing peptides, indicating Hyp's role in lateral assembly.[4]
(Pro-Hyp-Gly) repeating sequence1.4 ÅStructure binds a large number of water molecules; Hyp residues mediate direct contacts between helices.[5]

Experimental Protocols

This protocol outlines the manual synthesis of a generic peptide containing a this compound residue using standard Fmoc/tBu chemistry.

Workflow for a Single SPPS Cycle

cluster_main SPPS Cycle for One Amino Acid Addition start Start: Peptidyl-Resin (with free N-terminal) coupling Step 1: Coupling Add Fmoc-AA-OH, DIC, OxymaPure in DMF start->coupling Activate & Couple wash1 Step 2: Wash (DMF, DCM) coupling->wash1 Reaction time: 30-40 min deprotection Step 3: Fmoc Deprotection 20% Piperidine (B6355638) in DMF wash1->deprotection wash2 Step 4: Wash (DMF) deprotection->wash2 Reaction time: 1 + 7 min end_cycle End: Peptidyl-Resin (extended by one residue) wash2->end_cycle end_cycle->coupling Repeat for next residue

Caption: Workflow for a single amino acid addition cycle in Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 1 hour.[10] Drain the solvent.

  • Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 1 minute, drain. Add a fresh 20% piperidine solution and agitate for 7-10 minutes.[11][12] Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[12]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the mixture and allow to pre-activate for 2 minutes.[11]

    • Add the activated amino acid solution to the resin. Agitate for 30-40 minutes at room temperature.[12]

    • To incorporate this compound, use it in this step just as any other Fmoc-amino acid.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (2 times).[12]

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) to free the N-terminus.

  • Cleavage and Side-Chain Deprotection:

    • Wash the final peptidyl-resin with DCM and dry under a gentle stream of nitrogen.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.[13]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification and Analysis: Dry the crude peptide pellet. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify the mass by mass spectrometry.

NMR is a powerful tool to study the conformation of hydroxyproline-containing peptides in solution.

Materials:

  • Purified, lyophilized peptide

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and folding.

    • Acquire 2D NMR spectra such as TOCSY and NOESY to assign proton resonances.

    • For detailed conformational analysis, ¹H-¹³C HSQC spectra can be valuable to resolve spectral overlap and analyze the chemical shifts of Cα, Cβ, and Cγ of the hydroxyproline residue.[14]

  • Data Analysis:

    • Peptide Bond Isomerization: The ratio of trans to cis Xaa-HoPro peptide bonds can be determined by integrating the distinct sets of peaks for each isomer in the 1D or 2D NMR spectra.[15]

    • Conformational Bias: Analyze the chemical shifts of the proline ring protons and carbons. The Cγ chemical shift is particularly sensitive to the ring pucker.[6]

    • Structural Restraints: Use NOE (Nuclear Overhauser Effect) cross-peaks from the NOESY spectrum to derive distance restraints between protons, providing insight into the peptide's three-dimensional structure.

Crystallography provides atomic-resolution details of the peptide structure in the solid state, which is particularly useful for analyzing the ordered structures of collagen-like peptides.

Overall Workflow for Structural Studies

cluster_workflow General Workflow for Protein Structure Analysis cluster_analysis Structural Analysis cluster_results Outcomes design Peptide Design (Incorporate HoPro) synthesis Peptide Synthesis (SPPS) (Protocol 1) design->synthesis purification Purification & Verification (HPLC, Mass Spec) synthesis->purification nmr NMR Spectroscopy (Protocol 2) purification->nmr xray X-ray Crystallography (Protocol 3) purification->xray solution_structure Solution Structure & Dynamics nmr->solution_structure solid_structure Solid-State Structure & Packing xray->solid_structure model Structural Model & Insights solution_structure->model solid_structure->model

Caption: From peptide design to structural elucidation using this compound.

Materials:

  • Highly pure (>98%) lyophilized peptide

  • Crystallization screening kits (various buffers, precipitants, and salts)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

  • X-ray diffractometer

Procedure:

  • Solubility Screening: Determine the optimal solvent and concentration for the peptide. Highly concentrated solutions (5-20 mg/mL) are typically required.

  • Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions. Pipette a small volume (e.g., 1 µL) of the peptide solution and mix it with an equal volume of the reservoir solution. Equilibrate the drop against the reservoir.

  • Crystal Optimization: Once initial crystals ("hits") are identified, optimize the conditions (e.g., pH, precipitant concentration, temperature) to obtain diffraction-quality single crystals.

  • Data Collection:

    • Mount a suitable crystal and cryo-protect it if necessary (e.g., by soaking in a solution with glycerol (B35011) or ethylene (B1197577) glycol).

    • Collect diffraction data using a synchrotron or in-house X-ray source.[5]

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell and space group.

    • Solve the phase problem using methods like molecular replacement if a homologous structure exists, or de novo methods.

    • Build the atomic model of the peptide into the electron density map and refine it to achieve the best possible fit with the experimental data, resulting in low R-factor and R-free values.[5]

  • Structural Analysis: Analyze the final structure to determine bond lengths, angles, dihedral angles, and intermolecular interactions, paying close attention to the role of the hydroxyproline residues and the surrounding water network.[4][5]

References

Application Notes and Protocols for the Synthesis of Modified Peptides Using Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of modified peptides incorporating N-α-Fmoc-4-hydroxy-L-proline (Fmoc-HoPro-OH). Detailed protocols for solid-phase peptide synthesis (SPPS) and analytical procedures are included to facilitate the successful production of hydroxyproline-containing peptides for research and drug development applications.

Introduction

Hydroxyproline (B1673980) (Hyp), a post-translationally modified amino acid, is a critical component of collagen, where it plays a vital role in the stability of the triple-helical structure.[1][2] Synthetic peptides containing hydroxyproline are valuable tools for studying collagen structure and function, investigating collagen-receptor interactions, and developing novel therapeutics for conditions involving tissue repair and fibrosis.[1][2] The dipeptide prolyl-hydroxyproline (Pro-Hyp), for instance, has been shown to promote the differentiation of osteoblasts, highlighting the biological significance of hydroxyproline-containing peptide fragments.[3]

The use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS) allows for the precise incorporation of this modified amino acid into a desired peptide sequence.[4] This document outlines the protocols for the efficient synthesis and characterization of such peptides.

Data Presentation

Table 1: Reagents and Materials for Peptide Synthesis
Reagent/MaterialSupplierGrade
Fmoc-HoPro(tBu)-OHVariousPeptide Synthesis Grade
Fmoc-amino acids (standard)VariousPeptide Synthesis Grade
Rink Amide MBHA resinVarious100-200 mesh, low loading
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis Grade
OxymaPureVariousSynthesis Grade
Piperidine (B6355638)VariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousAmine-free, Peptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl etherVariousACS Grade
Table 2: Typical Synthesis Parameters and Expected Outcomes
ParameterValue/RangeNotes
Resin Substitution0.3 - 0.7 mmol/gLower substitution is often preferred for longer or more complex peptides.
Amino Acid Excess3 - 5 equivalentsRelative to resin loading.
Coupling Reagent Excess3 - 5 equivalentsRelative to resin loading.
Coupling Time30 - 120 minutesCan be monitored using a ninhydrin (B49086) test.[5]
Fmoc Deprotection Time5 - 20 minutesTypically performed with 20% piperidine in DMF.[4]
Expected Coupling Efficiency>99%For standard amino acids in routine sequences. Specific efficiency for this compound is sequence-dependent but generally high with appropriate coupling reagents.[6]
Cleavage Time2 - 4 hoursAt room temperature.
Crude Peptide Purity (RP-HPLC)70 - 90%Sequence-dependent.
Final Peptide Purity (after purification)>95% or >98%Depending on the application.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Hydroxyproline-Containing Peptide

This protocol describes the manual synthesis of a generic hydroxyproline-containing peptide on a Rink Amide resin for a C-terminally amidated peptide. The tert-butyl (tBu) group is a common protecting group for the hydroxyl function of hydroxyproline.

1.1. Resin Preparation:

  • Place the Rink Amide MBHA resin (100-200 mesh) in a reaction vessel.

  • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[5]

  • Drain the DMF.

1.2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.[4]

  • Wash the resin thoroughly with DMF (5-7 times).

1.3. Amino Acid Coupling (incorporating Fmoc-HoPro(tBu)-OH):

  • In a separate vial, dissolve Fmoc-HoPro(tBu)-OH (3 eq.), OxymaPure (3 eq.), in DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[5]

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

1.4. Chain Elongation:

  • Repeat the Fmoc deprotection (Step 1.2) and coupling (Step 1.3) cycles for each subsequent amino acid in the peptide sequence.

1.5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 1.2.

Cleavage and Deprotection
  • Wash the peptide-resin with Dichloromethane (DCM) (3-5 times) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Gently agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Isolation
  • Reduce the volume of the TFA filtrate by approximately half under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether.

  • A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

4.1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient is 5-95% acetonitrile over 30-60 minutes.

  • Monitor the elution profile at 220 nm and collect the fractions corresponding to the main peak.

  • Analyze the collected fractions for purity by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

4.2. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by determining its molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[7][8] The observed mass should correspond to the calculated theoretical mass of the peptide.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (Fmoc-HoPro(tBu)-OH) deprotection1->coupling elongation Chain Elongation (Repeat Deprotection/Coupling) coupling->elongation deprotection2 Final Fmoc Deprotection elongation->deprotection2 cleavage Cleavage from Resin deprotection2->cleavage precipitation Peptide Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spectrometry Characterization purification->characterization

Caption: Experimental workflow for the synthesis of hydroxyproline-containing peptides.

signaling_pathway cluster_nucleus Nucleus ProHyp Prolyl-hydroxyproline (Pro-Hyp) Foxg1 Foxg1 ProHyp->Foxg1 Binds & alters conformation Foxo1 Foxo1 ProHyp->Foxo1 Promotes interaction with Runx2 Runx2 Runx2 Foxg1->Runx2 Dissociates from Promoter Runx2 P1 Promoter Foxg1->Promoter Bind to response element Foxo1->Runx2 Foxo1->Promoter Bind to response element Gene_Expression Osteoblast Differentiation Gene Expression Promoter->Gene_Expression Activates

Caption: Pro-Hyp signaling in osteoblast differentiation.[1][3][9]

References

Application Notes and Protocols for Fmoc-HoPro-OH in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-4-Hydroxyproline (HoPro), a post-translationally modified amino acid, is a key component of collagen and other structural proteins. Its incorporation into synthetic peptides can significantly influence their conformation, stability, and biological activity. The use of N-α-Fmoc-4-hydroxy-L-proline (Fmoc-HoPro-OH) and its protected derivatives, such as Fmoc-HoPro(tBu)-OH, in solid-phase peptide synthesis (SPPS) has become a valuable tool for the development of novel bioactive peptides with therapeutic potential. These peptides range from collagen mimetics to potent neurotoxins and antimicrobial agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive peptides, along with quantitative data on their biological activities and insights into the signaling pathways they modulate.

Applications of this compound in Bioactive Peptide Synthesis

The incorporation of hydroxyproline (B1673980) into peptide sequences can confer unique structural and functional properties. Here are some key applications:

  • Collagen-Mimetic Peptides: this compound is fundamental in the synthesis of collagen-like peptides. These peptides often feature the repeating Gly-Pro-Hyp sequence and are used to study collagen structure, stability, and its interactions with other molecules. The hydroxyl group of hydroxyproline is crucial for the stability of the collagen triple helix.

  • Modulation of Bioactivity in Conotoxins: µ-Conotoxins, peptides from cone snail venom that target voltage-gated sodium channels, often contain hydroxyproline. The presence of this residue can significantly impact their potency and selectivity, making this compound a critical reagent in the structure-activity relationship studies of these neurotoxins.

  • Antimicrobial Peptides: Lariatin peptides, a class of antimicrobial peptides with a unique lasso structure, have demonstrated potent activity against Mycobacterium species. Their synthesis and the study of their analogs often involve the use of Fmoc-amino acids, including this compound, to understand and optimize their antimicrobial properties.

  • Cell-Signaling Peptides: Simple dipeptides containing hydroxyproline, such as prolyl-4-hydroxyproline (Pro-Hyp), have been shown to exhibit significant biological activities, including chemotaxis and cell proliferation. These peptides are generated from the breakdown of collagen and are involved in wound healing and tissue regeneration.

Quantitative Data on Bioactive Peptides Synthesized with this compound

The following tables summarize the biological activities of representative peptides synthesized using this compound.

Table 1: Antimicrobial Activity of Lariatin Peptides

PeptideTarget OrganismMIC (µg/mL)Reference
Lariatin AMycobacterium smegmatis3.13[1]
Lariatin BMycobacterium smegmatis6.25[1]
Lariatin AMycobacterium tuberculosis0.39[1]

Table 2: Activity of µ-Conotoxins on Human Voltage-Gated Sodium Channels (hNaV)

PeptidehNaV SubtypeIC50 (nM)Reference
KIIIAhNaV1.2379 ± 43[2]
hNaV1.467 ± 15[2]
hNaV1.7379 ± 43[2]
SmIIIAhNaV1.241 ± 4[2]
hNaV1.414 ± 2[2]
hNaV1.741 ± 4[2]
SxIIIChNaV1.2152 ± 22[2]
hNaV1.415 ± 11[2]
hNaV1.7152 ± 22[2]

Table 3: Proliferative Effect of Pro-Hyp on Human Dental Pulp Stem Cells (SSEA3-positive)

TreatmentConcentration (µg/mL)Absorbance (Proliferation)Reference
Control00.273 ± 0.015[3]
Pro-Hyp2000.423 ± 0.029[3]

Signaling Pathways Modulated by Hydroxyproline-Containing Peptides

Peptides incorporating hydroxyproline can influence key cellular signaling pathways.

The dipeptide Pro-Hyp has been shown to induce chemotaxis and proliferation in tendon cells through the activation of the β1-integrin receptor, which in turn stimulates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[4]

Pro_Hyp_Signaling Pro_Hyp Pro-Hyp Beta1_Integrin β1-Integrin Pro_Hyp->Beta1_Integrin MAPK_ERK_Pathway MAPK/ERK Pathway Beta1_Integrin->MAPK_ERK_Pathway Cell_Response Cell Proliferation & Chemotaxis MAPK_ERK_Pathway->Cell_Response

Pro-Hyp induced signaling cascade.

Hydroxyproline metabolism is also linked to the regulation of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. Under hypoxic conditions, increased levels of free hydroxyproline can lead to the stabilization of HIF-1α, promoting tumor survival.

HIF_1a_Regulation Hypoxia Hypoxia Collagen_Degradation Collagen Degradation Hypoxia->Collagen_Degradation Free_HoPro Free Hydroxyproline Collagen_Degradation->Free_HoPro HIF_1a_Stabilization HIF-1α Stabilization Free_HoPro->HIF_1a_Stabilization Tumor_Survival Tumor Survival HIF_1a_Stabilization->Tumor_Survival

Role of hydroxyproline in HIF-1α stabilization.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for Fmoc-based SPPS.

SPPS_Workflow Start Start with Resin Swell_Resin 1. Resin Swelling (e.g., in DMF) Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Swell_Resin->Fmoc_Deprotection Washing_1 3. Washing (e.g., DMF, IPA) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing_1->Coupling Washing_2 5. Washing (e.g., DMF) Coupling->Washing_2 Repeat Repeat Steps 2-5 for each amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation 8. Precipitation & Washing (e.g., cold ether) Cleavage->Precipitation Purification 9. Purification (e.g., RP-HPLC) Precipitation->Purification Analysis 10. Analysis (e.g., MS, HPLC) Purification->Analysis

General Fmoc-SPPS workflow.

Protocol for Incorporation of Fmoc-HoPro(tBu)-OH

The hydroxyl group of hydroxyproline is often protected during SPPS to prevent potential side reactions. The tert-butyl (tBu) protecting group is commonly used as it is stable to the basic conditions of Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.

Materials:

  • Fmoc-HoPro(tBu)-OH

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Isopropyl alcohol (IPA)

  • Trifluoroacetic acid (TFA)

  • Scavengers: e.g., Triisopropylsilane (TIS) and water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, and then repeat for 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and IPA.

  • Coupling of Fmoc-HoPro(tBu)-OH:

    • Pre-activate Fmoc-HoPro(tBu)-OH (3 equivalents relative to resin loading) with HBTU/HOBt (3 equivalents each) or HATU/HOAt (3 equivalents each) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage solution by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Potential Side Reactions and Considerations:

  • Diketopiperazine Formation: This is a common side reaction that can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is particularly prevalent if Proline or Hydroxyproline is at the C-terminus or the penultimate position. Using a 2-chlorotrityl chloride resin can help to minimize this side reaction due to its steric bulk.[5]

  • Racemization: Racemization of the chiral center of the amino acid can occur during the activation step. The use of coupling reagents like HATU/HOAt can help to suppress racemization.

  • Incomplete Coupling: The sterically hindered nature of proline and its derivatives can sometimes lead to incomplete coupling. Double coupling or using more potent activating agents may be necessary.

  • Purity of Reagents: The purity of Fmoc-amino acids and solvents is crucial for achieving high yields and purity of the final peptide. Impurities in the starting materials can lead to the formation of deletion or truncated sequences.

Expected Yield and Purity

The overall yield and purity of the synthesized peptide will depend on several factors, including the length and sequence of the peptide, the efficiency of each coupling and deprotection step, and the purification process. Generally, for a peptide of 10-20 amino acids synthesized using optimized Fmoc-SPPS protocols, a crude purity of 50-70% can be expected. After purification by RP-HPLC, a final purity of >95% is typically achievable. The final yield of the purified peptide can range from 10% to 40% based on the initial resin loading. It has been shown that purifying the Fmoc-amino acids before synthesis can significantly increase the purity of the crude peptide by over 15%.[6]

Conclusion

The use of this compound and its protected derivatives is a powerful strategy for the synthesis of a wide range of bioactive peptides. By carefully selecting the appropriate synthetic protocols and being mindful of potential side reactions, researchers can successfully incorporate this important modified amino acid to create novel peptides with enhanced stability and tailored biological activities for various therapeutic and research applications.

References

Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of hydroxyproline (B1673980) (Hyp) residues into synthetic peptides is of significant interest in drug discovery and biomedical research due to their ability to induce conformational constraints and enhance metabolic stability. This document provides detailed application notes and optimized protocols for the efficient incorporation of N-α-Fmoc-trans-4-hydroxy-L-proline (Fmoc-HoPro-OH) in automated solid-phase peptide synthesis (SPPS).

The secondary amine of the proline ring system and the presence of the hydroxyl group can present challenges in achieving high coupling efficiencies. These protocols are designed to address these challenges through the use of potent coupling reagents, optimized reaction conditions, and optional microwave assistance.

Challenges in Automated Incorporation of this compound

The primary challenges associated with the automated synthesis of peptides containing this compound include:

  • Steric Hindrance: The rigid ring structure of proline and its derivatives can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.

  • Aggregation: Sequences containing multiple proline or hydroxyproline residues can be prone to aggregation, leading to incomplete coupling and deprotection steps.

  • Side Reactions: The hydroxyl group of hydroxyproline is typically protected (e.g., with a tert-butyl group, tBu) to prevent side reactions. However, if unprotected this compound is used, acylation of the hydroxyl group can occur. This document will focus on the use of the tert-butyl protected version, Fmoc-Hyp(tBu)-OH, which is a standard building block for Fmoc SPPS.[1]

Recommended Strategies for Efficient Incorporation

To overcome the challenges mentioned above and ensure high coupling efficiency for this compound, the following strategies are recommended:

  • Use of Potent Coupling Reagents: Standard carbodiimide-based coupling reagents may not be sufficient. More potent aminium/uronium or phosphonium (B103445) salt-based reagents are recommended.[2][3]

  • Double Coupling: Performing the coupling reaction twice ensures the reaction goes to completion, especially for this sterically hindered amino acid.

  • Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions and help overcome aggregation, leading to higher purity of the final peptide.[4][5]

  • Optimized Deprotection: Ensuring complete removal of the Fmoc group from the preceding amino acid is crucial for efficient coupling.

Data Presentation: Comparison of Coupling Reagents

While direct quantitative data for this compound is limited in publicly available literature, the following table provides a comparative analysis of common coupling reagents based on their performance with other sterically hindered amino acids, such as Fmoc-Trp(Mts)-OH.[2] These values can serve as a strong guideline for selecting the appropriate reagent for incorporating this compound.

Coupling Reagent ClassExample ReagentTypical Coupling Time (min)Estimated Coupling Efficiency (%)Notes
CarbodiimideDIC/HOBt60 - 12095 - 98Cost-effective but slower. May require longer reaction times or double coupling for this compound.
Aminium/Uronium SaltHBTU30 - 6098 - 99.5Fast and efficient, a widely used standard for difficult couplings.
Aminium/Uronium SaltHATU20 - 45> 99.5Highly reactive and particularly effective for sterically hindered amino acids.
Aminium/Uronium SaltCOMU20 - 45> 99.5Very high reactivity with the advantage of safer byproducts compared to benzotriazole-based reagents.[3][6][7]
Phosphonium SaltPyBOP30 - 6098 - 99Efficient with no risk of guanidinylation side reactions.

Note: Coupling efficiencies are dependent on the peptide sequence, resin, and specific synthesizer conditions. The values presented are indicative for a standard automated SPPS protocol.

Experimental Protocols

The following are detailed protocols for the automated incorporation of this compound into a growing peptide chain using an automated peptide synthesizer.

Materials and Reagents
  • Fmoc-Hyp(tBu)-OH

  • High-quality solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

  • Coupling Reagents (choose one):

    • HBTU/DIPEA

    • HATU/DIPEA

    • COMU/DIPEA

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Standard Automated Synthesis Cycle for this compound

This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to the first coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the reaction vessel.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • This compound Coupling (Standard Protocol - Double Coupling):

    • First Coupling:

      • Dissolve Fmoc-Hyp(tBu)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

      • Add the activated amino acid solution to the resin.

      • React for 30-60 minutes at room temperature.

      • Drain the reaction vessel and wash with DMF (3 times).

    • Second Coupling:

      • Repeat the coupling step with a fresh solution of activated Fmoc-Hyp(tBu)-OH.

      • React for 30-60 minutes at room temperature.

      • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Capping (Optional): If a small percentage of unreacted N-terminal amines is suspected, a capping step with acetic anhydride (B1165640) can be performed to prevent the formation of deletion peptides.

  • Continue Synthesis: Proceed to the deprotection and coupling of the next amino acid in the sequence.

Microwave-Assisted Automated Synthesis Cycle for this compound

Microwave-assisted synthesis can significantly reduce reaction times and improve coupling efficiency.[4][5]

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection (Microwave):

    • Treat the resin with 20% piperidine in DMF.

    • Apply microwave power for 30 seconds at a maximum temperature of 75°C.

    • Hold for 2.5 minutes.

    • Drain and repeat the microwave-assisted deprotection step.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • This compound Coupling (Microwave Protocol - Single Coupling):

    • Dissolve Fmoc-Hyp(tBu)-OH (4 eq.), COMU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Apply microwave power for 30 seconds to reach a temperature of 75°C.

    • Hold the reaction at 75°C for 5-10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Continue Synthesis: Proceed to the next cycle.

Visualization of Workflows

Standard Automated SPPS Cycle for this compound

Standard_SPPS_Cycle start Start Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash (5-7x) deprotection->wash1 coupling1 First Coupling This compound + Activator wash1->coupling1 wash2 DMF Wash (3x) coupling1->wash2 coupling2 Second Coupling (Double Coupling) wash2->coupling2 wash3 DMF Wash (5-7x) coupling2->wash3 next_cycle Proceed to Next Amino Acid wash3->next_cycle

Caption: Standard double coupling workflow for this compound.

Microwave-Assisted Automated SPPS Cycle for this compound

Microwave_SPPS_Cycle start Start Cycle deprotection Microwave Fmoc Deprotection (20% Piperidine/DMF, 75°C) start->deprotection wash1 DMF Wash (5-7x) deprotection->wash1 coupling Microwave Coupling This compound + Activator (75°C) wash1->coupling wash2 DMF Wash (5-7x) coupling->wash2 next_cycle Proceed to Next Amino Acid wash2->next_cycle

Caption: Accelerated microwave-assisted workflow for this compound.

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on hydroxyproline) are removed.

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIS) to the dried resin.

    • Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

By following these optimized protocols, researchers can achieve the successful and efficient incorporation of this compound into synthetic peptides using automated synthesizers, facilitating the development of novel peptide-based therapeutics and research tools.

References

Troubleshooting & Optimization

preventing side reactions with Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-Hydroxyproline (Fmoc-HoPro-OH or Fmoc-Hyp-OH) in solid-phase peptide synthesis (SPPS). This resource provides detailed guidance to help researchers, scientists, and drug development professionals prevent common side reactions and troubleshoot issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using unprotected this compound in Fmoc-based SPPS?

The most significant side reaction is the O-acylation of the hydroxyl group on the proline side chain.[1][2] During the coupling step of the subsequent amino acid, the hydroxyl group can act as a nucleophile and attack the activated carboxyl group. This results in the formation of a branched peptide, which complicates purification and reduces the yield of the desired linear peptide.[3]

Q2: Is it necessary to protect the hydroxyl group of hydroxyproline (B1673980)?

Yes, in most standard SPPS applications, protecting the side-chain hydroxyl group is highly recommended to prevent undesirable reactions, primarily O-acylation.[3][4][5] The use of a protecting group ensures that the peptide bond formation occurs exclusively at the N-terminus of the growing peptide chain.

Q3: What is the recommended side-chain protecting group for this compound in Fmoc/tBu chemistry?

The most commonly used and recommended protecting group for the hydroxyproline side chain in Fmoc-based synthesis is the tert-butyl (tBu) ether .[3] The resulting amino acid derivative, Fmoc-Hyp(tBu)-OH , is fully compatible with the standard Fmoc/tBu strategy. The tBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is efficiently cleaved under the final acidic conditions (e.g., Trifluoroacetic acid - TFA) used to release the peptide from the resin.[3][5]

Q4: What are the consequences of not protecting the hydroxyl group?

Failing to protect the hydroxyl group can lead to several experimental issues:

  • Formation of Branched Peptides: As a result of O-acylation, a significant portion of the synthetic peptide may contain an unwanted ester linkage at the hydroxyproline residue.

  • Lower Yield: The formation of side products directly reduces the yield of the target peptide.

  • Difficult Purification: The resulting mixture of the target peptide and branched impurities can be very difficult to separate using standard chromatographic techniques like HPLC.

Q5: Besides O-acylation, are there other potential side reactions involving hydroxyproline?

While O-acylation is the primary concern, other issues can arise:

  • Dehydration: Under very harsh acidic cleavage conditions, there is a minor risk of dehydration of the hydroxyproline residue. However, this is generally not an issue with standard TFA cleavage cocktails that include scavengers like water.[6]

  • Oxidation: Although less common for hydroxyproline compared to residues like Met or Trp, oxidative degradation can occur if the synthesis or cleavage conditions are not carefully controlled.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing hydroxyproline.

Symptom / Observation Potential Cause Recommended Solution
Mass Spectrometry (MS) shows an unexpected mass: [M+H]+ of target peptide + mass of one amino acid residue.O-acylation of the HoPro side chain. The unprotected hydroxyl group was acylated by the incoming activated amino acid, forming a branched peptide.Re-synthesize the peptide using a side-chain protected derivative, such as Fmoc-Hyp(tBu)-OH .[3] This is the most effective way to prevent this side reaction.
Low crude peptide yield and a complex HPLC chromatogram with multiple, hard-to-separate peaks. Side product formation at the HoPro residue. This is likely due to O-acylation when using unprotected this compound.1. Use Fmoc-Hyp(tBu)-OH for all future syntheses. 2. If unprotected HoPro must be used, consider milder coupling reagents or shorter coupling times, although this may risk incomplete coupling and is not generally recommended.
MS analysis shows a minor peak corresponding to [M-18]+, indicating mass loss of 18 Da (H₂O). Dehydration of the HoPro residue. This can be caused by excessively harsh final cleavage conditions or insufficient scavengers in the cleavage cocktail.Ensure your TFA cleavage cocktail is properly formulated. A standard mixture (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5) is typically sufficient to prevent dehydration.[6][8]
Data Presentation

The choice between using a protected or unprotected hydroxyproline derivative has a significant impact on the outcome of the peptide synthesis. The following table summarizes the expected results.

ParameterThis compound (Unprotected)Fmoc-Hyp(tBu)-OH (Protected)
Risk of Side-Chain Acylation HighNegligible
Expected Purity of Crude Peptide Low to ModerateHigh
Expected Yield of Target Peptide LowHigh
Ease of Purification DifficultStraightforward
Recommendation Not recommended for most applicationsHighly Recommended
Experimental Protocols
Protocol: Standard Coupling Cycle for Fmoc-Hyp(tBu)-OH

This protocol outlines a standard manual coupling cycle for incorporating Fmoc-Hyp(tBu)-OH into a peptide sequence on a solid support resin (e.g., Rink Amide resin).

1. Resin Preparation:

  • Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.

  • Ensure the resin is well-swollen in Dimethylformamide (DMF).

2. Amino Acid Activation:

  • In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent like HBTU or HATU (3-5 eq.) in DMF.

  • Add a base, typically Diisopropylethylamine (DIPEA) (6-10 eq.), to the activation mixture.

  • Allow the mixture to pre-activate for 1-5 minutes.

3. Coupling Reaction:

  • Drain the DMF from the reaction vessel containing the resin.

  • Immediately add the pre-activated amino acid solution to the resin.

  • Agitate the mixture (e.g., by bubbling with nitrogen or using a shaker) for 1-2 hours at room temperature.

4. Washing:

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. (Optional) Capping:

  • To block any unreacted amine groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes.

  • Wash again with DMF (3 times).

6. Fmoc Deprotection:

  • Drain the DMF from the resin.

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

7. Final Washing:

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • The resin is now ready for the next coupling cycle.

Visualization

The following diagram illustrates the decision-making process for selecting the appropriate hydroxyproline derivative for your synthesis.

HoPro_Decision_Workflow start Begin Peptide Sequence Planning check_hyp Does sequence contain Hydroxyproline (Hyp)? start->check_hyp check_mod Is the hydroxyl group a target for post-synthesis modification? check_hyp->check_mod Yes proc_std Proceed with standard Fmoc-amino acids. check_hyp->proc_std No use_protected To prevent side reactions, use a side-chain protected derivative. check_mod->use_protected No use_ortho Use an orthogonal protecting group (e.g., Trityl) or unprotected Hyp with optimized, mild conditions. check_mod->use_ortho Yes rec_tbu Recommended: Fmoc-Hyp(tBu)-OH use_protected->rec_tbu

Caption: Decision Workflow: Selecting the Correct Hydroxyproline Derivative.

References

Technical Support Center: Diketopiperazine Formation with N-terminal Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding, troubleshooting, and mitigating diketopiperazine (DKP) formation in peptides featuring an N-terminal hydroxyproline (B1673980) (HoPro).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern with N-terminal HoPro peptides?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs during peptide synthesis, particularly in the solid phase (SPPS).[1] It involves the cyclization of a dipeptide unit to form a stable six-membered ring, known as a 2,5-diketopiperazine.[1] This reaction is especially prevalent when a secondary amino acid like proline or its analogue, hydroxyproline (HoPro), is at the second position from the N-terminus. The cyclization leads to the cleavage of the peptide from the resin, resulting in a truncated peptide and a reduced yield of the desired full-length product.[1][2]

Q2: What is the mechanism of DKP formation for a HoPro-containing peptide?

A2: The formation of a diketopiperazine from a dipeptide with N-terminal hydroxyproline involves a nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the amide bond between the second and third amino acid residues. This intramolecular aminolysis results in the formation of a cyclic dipeptide (the DKP) and the cleavage of the rest of the peptide chain.[3][4] The presence of the secondary amine in the hydroxyproline residue facilitates the necessary peptide bond conformation for this cyclization to occur.[5][6]

Q3: Which factors promote DKP formation in peptides with N-terminal HoPro?

A3: Several factors can increase the likelihood and rate of DKP formation:

  • Peptide Sequence: Peptides with proline or its analogues like hydroxyproline at the second position (Xaa-HoPro) are highly susceptible.[2][7] The nature of the first amino acid (Xaa) also plays a role; amino acids with polar or charged side chains can lead to faster degradation.[8][9]

  • Deprotection Conditions: The use of standard Fmoc-deprotection reagents, such as 20% piperidine (B6355638) in DMF, can promote DKP formation.[4][10]

  • Temperature: Higher temperatures during the coupling or deprotection steps can accelerate the rate of DKP formation.[2]

  • Solvent: The choice of solvent can influence the conformation of the peptide and the stability of the peptide-resin linkage, thereby affecting the rate of cyclization.[2][11][12] Nonpolar solvents may favor the cis-conformation of the peptide bond preceding the HoPro, which can facilitate DKP formation.[2]

  • pH: The rate of DKP formation is pH-dependent, with the unprotonated N-terminal amino group being more reactive.[13]

Q4: How can I detect the formation of diketopiperazines in my peptide synthesis?

A4: The most common and effective methods for detecting DKP byproducts are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).[1][14] LC-MS allows for the identification of the DKP based on its specific mass-to-charge ratio ([M+H]⁺).[14] HPLC can be used to separate the DKP from the desired peptide and other impurities, allowing for its quantification.[14]

Troubleshooting Guide

Issue 1: Low yield of the desired peptide and detection of a small molecule byproduct with a mass corresponding to the N-terminal dipeptide.

  • Potential Cause: This is a classic sign of diketopiperazine formation, where the N-terminal HoPro-Xaa dipeptide has cyclized and cleaved from the resin.[1]

  • Recommended Actions:

    • Confirm DKP Formation: Analyze the crude product by LC-MS to confirm the presence of the expected DKP byproduct.[1][14]

    • Modify Deprotection Conditions: Switch from the standard 20% piperidine/DMF to a milder deprotection cocktail, such as 2% DBU and 5% piperazine (B1678402) in NMP.[2][6][10]

    • Perform In Situ Acylation: Immediately after the Fmoc deprotection of the second amino acid, proceed with the coupling of the third amino acid without delay to minimize the time the free N-terminal amine is available for cyclization.[1]

Issue 2: Significant peptide truncation observed after the coupling of the third amino acid.

  • Potential Cause: The dipeptidyl-resin is highly prone to DKP formation, and the standard coupling time for the third amino acid provides a window for this side reaction to occur.

  • Recommended Actions:

    • Use a Dipeptide Building Block: The most robust method to prevent DKP formation is to synthesize the Fmoc-HoPro-Xaa-OH dipeptide separately and then couple it to the resin-bound amino acid. This strategy bypasses the susceptible dipeptidyl-resin intermediate.[1][6]

    • Optimize Coupling Conditions: Use a highly efficient coupling reagent to shorten the coupling time for the third amino acid.

Issue 3: DKP formation persists even with modified deprotection reagents.

  • Potential Cause: For highly susceptible sequences, even milder deprotection conditions may not completely suppress DKP formation.

  • Recommended Actions:

    • Lower the Temperature: Perform the deprotection and coupling steps at a reduced temperature to decrease the rate of the cyclization reaction.[4]

    • Consider Alternative Protecting Groups: For particularly challenging sequences, the use of alternative N-terminal protecting groups that are more stable under the synthesis conditions might be necessary.[1]

Data Presentation

The rate of diketopiperazine formation is highly dependent on the N-terminal amino acid preceding a proline residue. The following table summarizes the dissociation half-lives for a series of model peptides (Xaa-Pro-Gly4-Lys7) which can serve as a proxy for the relative susceptibility of HoPro-containing peptides.

N-terminal Amino Acid (Xaa)Side Chain PropertyDissociation Half-life at 75 °C (min)Relative Rate of DKP Formation
Glycine (Gly)Nonpolar, small276Slow
Valine (Val)Nonpolar, aliphatic127Moderate
Leucine (Leu)Nonpolar, aliphatic~50Fast
Phenylalanine (Phe)Nonpolar, aromaticModerateModerate
Tyrosine (Tyr)Polar, aromaticModerateModerate
Serine (Ser)Polar, unchargedFastFast
Lysine (Lys)Polar, basicFastFast
Glutamic Acid (Glu)Polar, acidic46Very Fast

Data adapted from studies on proline-containing peptides, which are expected to show similar trends for hydroxyproline.[8]

Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection (Prone to DKP Formation)

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 1 hour, followed by washing with Dimethylformamide (DMF) (3 times).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (e.g., HOBt/DIC in DMF) for 2 hours at room temperature. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF.[2]

  • Second Amino Acid Coupling (HoPro): Couple Fmoc-HoPro-OH using a coupling agent like HATU in the presence of DIPEA in DMF for 2 hours at room temperature. Wash the resin with DMF and DCM.[2]

  • Fmoc Deprotection of HoPro: Repeat step 3.

  • Third Amino Acid Coupling: Couple the third Fmoc-amino acid.

  • Cleavage and Analysis: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by LC-MS to quantify the desired peptide and the DKP byproduct.[2]

Protocol 2: Optimized Fmoc-Deprotection to Minimize DKP Formation

  • Follow steps 1-4 from Protocol 1.

  • Optimized Fmoc Deprotection of HoPro: Prepare a solution of 2% DBU and 5% piperazine in N-Methyl-2-pyrrolidone (NMP). Treat the resin with this solution for 5 minutes. Drain and repeat the treatment for 10-30 minutes. Wash the resin thoroughly with NMP (at least 5 times).[1][2][10]

  • Immediate Coupling: Immediately proceed with the coupling of the third amino acid as described in step 6 of Protocol 1.

  • Cleavage and Analysis: Follow step 7 from Protocol 1 and compare the results with those from the standard protocol. A significant reduction in the DKP byproduct should be observed.

Visualizations

DKP_Formation_Pathway reactant reactant intermediate intermediate product product reagent reagent arrow_label arrow_label DipeptidylResin H₂N-HoPro-Xaa-CO-Resin Cyclization Intramolecular Cyclization DipeptidylResin->Cyclization DKP cyclo(HoPro-Xaa) (Diketopiperazine) Cyclization->DKP Cleavage TruncatedPeptide H-Resin Cyclization->TruncatedPeptide Cleavage

Diagram 1: Mechanism of Diketopiperazine (DKP) formation.

Troubleshooting_Workflow start_end start_end decision decision process process outcome_good outcome_good outcome_bad outcome_bad start Low Peptide Yield Suspected DKP Formation lcms Analyze Crude by LC-MS start->lcms dkp_detected DKP Detected? lcms->dkp_detected no_dkp Other Issue dkp_detected->no_dkp No modify_deprotection Use Milder Deprotection (e.g., 2% DBU / 5% Piperazine) dkp_detected->modify_deprotection Yes check_again DKP Still Present? modify_deprotection->check_again use_dipeptide Synthesize & Couple Fmoc-HoPro-Xaa-OH Dipeptide Building Block check_again->use_dipeptide Yes success Problem Solved check_again->success No use_dipeptide->success end Continue Synthesis success->end

Diagram 2: Troubleshooting workflow for DKP formation.

References

Technical Support Center: Aggregation of Peptides Containing Hydroxyproline (HoPro) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and experimental use of peptides containing hydroxyproline (B1673980) (HoPro) residues.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for HoPro-containing peptides?

A1: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures such as oligomers, fibrils, or amorphous aggregates.[1][2] This is primarily driven by intermolecular hydrogen bonding, which can lead to the formation of stable β-sheet structures.[1] For peptides containing hydroxyproline, aggregation can be a significant issue, leading to decreased peptide purity, low synthesis yields, and difficulties during purification and experimental analysis.[3] Furthermore, peptide aggregation can impact the biological activity and immunogenicity of peptide-based therapeutics.[4]

Q2: Does the presence of hydroxyproline in a peptide sequence increase or decrease its propensity for aggregation?

A2: The effect of hydroxyproline on peptide aggregation is complex and context-dependent. In some cases, particularly in collagen-like peptides, the hydroxylation of proline to form 4-hydroxyproline (B1632879) can increase the stability of the desired triple-helical structure and potentially reduce aggregation into non-native forms. However, the position and type of hydroxyproline (e.g., 3-Hyp vs. 4-Hyp) can have differing effects on stability.[5] In other contexts, HoPro-containing peptides can still be prone to aggregation, especially if the sequence also contains hydrophobic residues.[6]

Q3: What are the initial signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A3: During SPPS, several signs can indicate on-resin aggregation. These include poor swelling of the resin beads, which suggests that the aggregated peptide chains are collapsing onto the solid support.[1] You may also observe slow or incomplete Fmoc deprotection, often indicated by a persistent blue color in a Kaiser test, and inefficient coupling of subsequent amino acids.[1] These issues arise because the aggregated peptide chains physically block the reactive sites on the resin.[1]

Q4: How can I predict if my HoPro-containing peptide sequence is likely to aggregate?

A4: While precise prediction is challenging, several factors increase the risk of aggregation:

  • Hydrophobicity: Sequences rich in hydrophobic amino acids are more susceptible to aggregation.[2]

  • Sequence Length: Aggregation is more prevalent in peptides longer than 10-15 residues.[2]

  • Repetitive Sequences: Repeating amino acid motifs can encourage self-assembly.[2]

  • Presence of β-branched Residues: Amino acids such as Valine and Isoleucine can promote aggregation.[2]

Computational tools are also available that can predict aggregation-prone regions within a peptide sequence based on its physicochemical properties.

Troubleshooting Guides

Issue 1: Poor Solubility and Visible Precipitation of Lyophilized Peptide
Possible Cause Recommended Solution(s)
Strong Intermolecular Forces 1. Solvent Optimization: Attempt to dissolve the peptide in different solvent systems. Start with HPLC-grade water. If unsuccessful, try adding organic modifiers like acetonitrile (B52724) or isopropanol. A small amount of acetic acid or trifluoroacetic acid (TFA) can help protonate the peptide and improve solubility.[1] 2. Use of Chaotropic Agents: For highly intractable aggregates, dissolving the peptide in a solution containing a chaotropic agent like 6 M guanidinium (B1211019) hydrochloride or 8 M urea (B33335) can be effective. Note that these agents will need to be removed before biological assays, typically through dialysis or size-exclusion chromatography.[1]
Incorrect pH The net charge of a peptide is pH-dependent, and aggregation is often favored when the net charge is close to zero.[7] Adjust the pH of the solvent to be at least 2 units away from the peptide's isoelectric point (pI) to increase electrostatic repulsion between peptide chains.
High Peptide Concentration Aggregation is a concentration-dependent process.[7] Prepare a more dilute stock solution of your peptide. It is often better to work with lower concentrations and use more sensitive detection methods if necessary.
Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Possible Cause Recommended Solution(s)
Inter-chain Hydrogen Bonding 1. Incorporate Structure-Disrupting Moieties: Introduce pseudoproline dipeptides at strategic locations (every 5-6 residues is optimal) within your sequence.[8] These derivatives temporarily introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[8] 2. Use Backbone Protection: Employ a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on a backbone amide nitrogen to sterically hinder hydrogen bond formation.
Difficult Coupling Reactions 1. Change Solvents: Switch from standard solvents like DMF to more effective "magic mixtures" such as DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate at an elevated temperature (e.g., 55 °C). 2. Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU or PyBOP. 3. Increase Reaction Time and Temperature: Extend coupling times or use microwave-assisted synthesis to improve reaction kinetics.[3]

Quantitative Data Summary

The aggregation of peptides is influenced by various physicochemical factors. The following tables summarize the impact of these factors on peptide stability and aggregation.

Table 1: Effect of pH and Ionic Strength on Peptide Aggregation Kinetics

Peptide SystemConditionObservationReference
Islet Amyloid Polypeptide (IAPP)pH 5.5 (higher net charge)Aggregation kinetics were considerably slower.[7]
Islet Amyloid Polypeptide (IAPP)pH 8.0 (lower net charge)Faster aggregation kinetics observed.[7]
Glucagon-Like Peptide-1 (GLP-1)pH 3.5 (Sodium Citrate)Fibril formation after 100 hours at 37°C.[7]
Glucagon-Like Peptide-1 (GLP-1)pH 7.5 (Sodium Phosphate)Fibril formation after 120 hours at 37°C.[7]
Glucagon-Like Peptide-1 (GLP-1)pH 8.5 (Tris)Fibril formation after 144 hours at 37°C.[7]

Table 2: Thermal Stability of Collagen-like Peptides Containing 3-Hydroxyproline (3-Hyp) and 4-Hydroxyproline (4-Hyp)

Peptide SequenceMelting Temperature (Tm)InterpretationReference
(Pro-4-Hyp-Gly)₃-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)₃35.8 °C3-Hyp in the natural Xaa position provides less stability than Pro.[5]
(Pro-4-Hyp-Gly)₃-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)₃25.6 °C3-Hyp in the non-natural Yaa position significantly destabilizes the triple helix.[5]

Key Experimental Protocols

Protocol 1: Quantification of Peptide Aggregates using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Principle: SEC-HPLC separates molecules based on their hydrodynamic radius. Larger aggregates will elute earlier from the column than smaller oligomers and monomers.[9]

Methodology:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a buffered saline solution (e.g., 150 mM phosphate-buffered saline, pH 7.0).[9] Filter the mobile phase through a 0.22 µm filter and degas it using ultrasonication.[9]

  • Column Equilibration: Equilibrate the SEC column (select a column with a pore size appropriate for your peptide's molecular weight range) with the mobile phase until a stable baseline is achieved.[10]

  • Sample Preparation: Dissolve the lyophilized HoPro-containing peptide in the mobile phase to a known concentration (e.g., 1 mg/mL).[9] Filter the sample through a 0.22 µm syringe filter before injection.[9]

  • Injection and Elution: Inject a defined volume (e.g., 20 µL) of the peptide solution onto the column.[9] Elute the sample isocratically at a constant flow rate.

  • Data Analysis: Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (typically 214 nm or 280 nm). The area under each peak corresponds to the relative amount of monomer, dimer, and higher-order aggregates.

Protocol 2: Kinetic Analysis of Aggregation using Thioflavin T (ThT) Assay

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.[11] This assay allows for real-time monitoring of fibril formation.[11]

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of ThT in distilled water and filter it through a 0.2 µm syringe filter.[12]

    • Prepare a working solution of ThT (e.g., 25 µM) in a suitable buffer (e.g., PBS, pH 7.4).[12]

  • Sample Preparation: Dissolve the HoPro peptide in the buffer to the desired concentration for the aggregation study.

  • Assay Setup: In a 96-well black plate, mix the peptide solution with the ThT working solution in triplicate.[13] Include control wells with buffer and ThT only.

  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking in a plate reader.[12] Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440-450 nm and emission at ~482-485 nm.[11][12]

  • Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated polymerization, indicating fibril formation.[7]

Protocol 3: Morphological Characterization of Aggregates by Transmission Electron Microscopy (TEM)

Principle: TEM provides high-resolution images of peptide aggregates, allowing for the visualization of their morphology (e.g., fibrillar, amorphous).[14]

Methodology:

  • Sample Preparation: Incubate the HoPro peptide under conditions that promote aggregation.

  • Grid Preparation: Place a 3 µL drop of the aggregated peptide solution onto a carbon-coated copper grid.[14] Allow it to adsorb for approximately 3 minutes.

  • Wicking: Carefully remove the excess liquid from the edge of the grid using filter paper.[14]

  • Negative Staining: Immediately apply a 3 µL drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid.[14] After 3 minutes, wick away the excess stain.

  • Drying and Imaging: Allow the grid to air dry completely. Image the grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80 keV).[14]

Visualizations

Troubleshooting_Aggregation cluster_synthesis During Synthesis (SPPS) cluster_postsynthesis Post-Synthesis / In Solution PoorSwelling Poor Resin Swelling / Incomplete Reactions IncorporatePseudo Incorporate Pseudoproline Dipeptides PoorSwelling->IncorporatePseudo Disrupt H-bonds UseHmb Use Hmb/Dmb Backbone Protection PoorSwelling->UseHmb Disrupt H-bonds ChangeSolvent Use 'Magic Mixture' Solvents PoorSwelling->ChangeSolvent Improve Solvation StrongerReagents Use Stronger Coupling Reagents (HATU) PoorSwelling->StrongerReagents Improve Kinetics Precipitate Precipitation / Poor Solubility OptimizeSolvent Optimize Solvent (ACN, Acid) Precipitate->OptimizeSolvent Increase Solubility Chaotropes Use Chaotropic Agents (GdnHCl, Urea) Precipitate->Chaotropes Disrupt Aggregates AdjustpH Adjust pH away from pI Precipitate->AdjustpH Increase Repulsion LowerConc Lower Peptide Concentration Precipitate->LowerConc Shift Equilibrium start Aggregation Observed start->PoorSwelling start->Precipitate

Caption: Troubleshooting workflow for HoPro peptide aggregation.

Experimental_Workflow cluster_protocol Characterization of HoPro Peptide Aggregation cluster_quantification cluster_kinetics cluster_morphology PeptideSample HoPro Peptide Solution SECHPLC SEC-HPLC PeptideSample->SECHPLC DLS Dynamic Light Scattering (DLS) PeptideSample->DLS ThT Thioflavin T Assay PeptideSample->ThT CD Circular Dichroism (CD) PeptideSample->CD Monomer Monomer vs Aggregate Ratio Aggregates Aggregates SizeDistribution Hydrodynamic Radius TEM Transmission Electron Microscopy (TEM) ThT->TEM Confirm Fibrils Kinetics Aggregation Rate (Sigmoidal Curve) SecondaryStructure β-sheet Content Images Fibril/Amorphous Images Factors_Affecting_Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Aggregation Peptide Aggregation Sequence Primary Sequence (Hydrophobicity, Charge) Sequence->Aggregation Structure Secondary Structure Propensity Structure->Aggregation Concentration Peptide Concentration Concentration->Aggregation pH pH (proximity to pI) pH->Aggregation Temperature Temperature Temperature->Aggregation IonicStrength Ionic Strength IonicStrength->Aggregation

References

Technical Support Center: Optimizing Fmoc-HoPro-OH Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-HoPro-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when activating and coupling this compound?

A1: this compound, as a derivative of proline, is a secondary amino acid. This introduces steric hindrance around the carboxylic acid group, which can slow down both the activation and coupling steps compared to primary amino acids.[1][2][3] Key challenges include incomplete coupling, slow reaction rates, and potential side reactions like diketopiperazine formation, especially when it is the second amino acid being coupled to a resin.[4]

Q2: Which activating agents are recommended for this compound?

A2: For standard couplings, a combination of a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be effective.[3][4] For more challenging couplings, such as with sterically hindered sequences, more potent uronium or phosphonium (B103445) salt reagents like HATU, HBTU, or PyBOP are recommended.[4] HATU is often considered one of the most efficient reagents for difficult couplings due to the formation of a highly reactive OAt ester.[4]

Q3: How can I monitor the completion of the coupling reaction?

A3: A qualitative ninhydrin (B49086) (Kaiser) test is commonly used to detect the presence of primary amines on the resin. However, since the N-terminus after coupling this compound is a secondary amine (proline derivative), the Kaiser test will give a negative result (yellow or red beads) even if the coupling is incomplete. A chloranil (B122849) test or a bromophenol blue test can be used to monitor the presence of secondary amines and therefore the completion of the coupling.[4]

Q4: What is the typical activation time for this compound?

A4: The optimal activation time depends on the chosen activating agent and solvent. Generally, pre-activation for a few minutes (1-5 minutes) is sufficient before adding the activated amino acid solution to the resin.[4] For carbodiimide-mediated activations, a pre-activation time of 15-20 minutes may be used.[4] However, for some reagents like HBTU, pre-activation is necessary to avoid side reactions with the free amino group on the resin.[4] It is crucial to minimize pre-activation time for certain amino acids to prevent side reactions like racemization, though this is less of a concern for proline derivatives.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency 1. Insufficient activation time or inappropriate activating agent.[3] 2. Steric hindrance from the peptide sequence or the resin.[1] 3. Peptide aggregation on the resin.[5]1. Switch to a more powerful activating agent like HATU or PyAOP.[4] Extend the coupling time and consider a double coupling. 2. Use microwave-assisted SPPS to enhance coupling efficiency.[1] 3. Use a solvent mixture known to disrupt aggregation (e.g., DCM/DMF/NMP). Consider incorporating pseudoprolines in other parts of the sequence to disrupt secondary structures.[5]
Slow Reaction Rate 1. Steric hindrance of this compound.[2] 2. Suboptimal reaction temperature.1. Use a more reactive coupling reagent. 2. Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), or use microwave energy.[1]
Side Product Formation (e.g., Diketopiperazine) This is a common side reaction when proline or its derivatives are the second amino acid in the sequence, leading to cleavage from the resin.[4]Couple a dipeptide (Fmoc-Xaa-HoPro-OH) instead of single amino acids for the first two residues. Use a 2-chlorotrityl chloride resin, which is more sterically hindered and can reduce this side reaction.[4]
Racemization While less common with proline derivatives, some activating agents and bases (like DIPEA) can promote racemization in sensitive amino acids.[4]Use additives like HOBt or HOAt which are known to suppress racemization.[4] Consider using a less hindered base like 2,4,6-collidine instead of DIPEA.[4]

Experimental Protocols

Protocol 1: Standard Activation and Coupling of this compound using DIC/Oxyma

This protocol is suitable for routine coupling steps.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour. Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine (B6355638) in DMF.[6][7] Wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), in DMF.

  • Activation: Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activated this compound solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a chloranil test to check for the presence of free secondary amines. A negative test indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Optimized Activation and Coupling for Difficult Sequences using HATU

This protocol is recommended for sterically hindered sequences or when standard methods result in low coupling efficiency.

  • Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Activation: Add 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution. A color change is often observed. Allow a brief pre-activation of 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel. For difficult couplings, the reaction time can be extended to 4 hours or overnight. Microwave-assisted coupling (e.g., 20 minutes at 75°C) can also be employed to significantly accelerate the reaction.[1]

  • Monitoring: Use the chloranil test to monitor the reaction progress.

  • Double Coupling (Optional): If the coupling is incomplete after the initial reaction time, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.

  • Washing: After complete coupling, wash the resin thoroughly with DMF.

Visualizations

Fmoc_HoPro_OH_Activation_Workflow Resin Deprotected Resin (Free N-terminal Amine) Coupling Coupling Reaction (on resin) Resin->Coupling AA_Solution This compound Solution (+ Activating Agent/Additive) Activated_AA Activated this compound (Active Ester) AA_Solution->Activated_AA Pre-activation Base Base (e.g., DIPEA, Collidine) Base->Activated_AA Activated_AA->Coupling Washing Washing Coupling->Washing Monitor Completion Final_Product Peptide with N-terminal this compound Washing->Final_Product

Caption: Workflow for the activation and coupling of this compound in SPPS.

Troubleshooting_Fmoc_HoPro_OH_Coupling Start Start: Incomplete Coupling (Positive Chloranil Test) Check_Reagents Check Reagent Stoichiometry (AA/Coupling Reagent/Base) Start->Check_Reagents Increase_Time Increase Coupling Time (e.g., to 4h or overnight) Check_Reagents->Increase_Time Stoichiometry OK Double_Couple Perform a Double Coupling Increase_Time->Double_Couple Still Incomplete End_Success Coupling Complete Increase_Time->End_Success Complete Change_Reagent Switch to a Stronger Activating Reagent (e.g., HATU) Double_Couple->Change_Reagent Still Incomplete Double_Couple->End_Success Complete Use_Microwave Use Microwave-Assisted Coupling Change_Reagent->Use_Microwave Still Incomplete Change_Reagent->End_Success Complete Use_Microwave->End_Success Complete

Caption: Decision tree for troubleshooting incomplete this compound coupling.

References

Technical Support Center: Troubleshooting Failed Couplings with Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-HoPro-OH (Fmoc-L-Homoproline) in solid-phase peptide synthesis (SPPS). The unique structural properties of homoproline can sometimes lead to suboptimal coupling efficiencies. This guide offers troubleshooting strategies and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

A1: The coupling of this compound can be challenging due to steric hindrance. Like proline, homoproline is a secondary amino acid with its alpha-amino group incorporated into a six-membered piperidine (B6355638) ring. This ring structure can restrict the accessibility of the N-terminus for the incoming activated amino acid, potentially leading to slower reaction kinetics and incomplete couplings.

Q2: What are the signs of a failed or incomplete this compound coupling?

A2: Several indicators can point to a problematic coupling reaction:

  • Positive Kaiser Test: A blue or purple color in the Kaiser test (or other ninhydrin-based tests) after the coupling step indicates the presence of unreacted primary amines on the resin.

  • Deletion Sequences: Mass spectrometry (MS) analysis of the final peptide may reveal a significant peak corresponding to a peptide sequence lacking the homoproline residue.

  • Low Yield: The overall yield of the desired full-length peptide may be lower than expected.

  • Complex HPLC Chromatogram: The crude peptide's HPLC profile might show multiple peaks, indicating a mixture of the target peptide and deletion byproducts.

Q3: Can side reactions occur during this compound coupling?

A3: Yes, side reactions can occur, particularly with difficult couplings. One common issue is the formation of diketopiperazines if the N-terminal residue is homoproline, especially at the dipeptide stage. This is more prevalent with certain resins like Wang resin. Additionally, prolonged activation times or the use of certain coupling reagents can increase the risk of racemization, although this is generally low for Fmoc-protected amino acids.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency / Incomplete Coupling

If you observe a positive Kaiser test after the initial coupling of this compound, consider the following strategies.

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) strategy1 Strategy 1: Double Coupling start->strategy1 strategy2 Strategy 2: Use a More Potent Coupling Reagent start->strategy2 strategy3 Strategy 3: Optimize Reaction Conditions start->strategy3 capping Capping of Unreacted Amines strategy1->capping If still positive proceed Proceed to Next Deprotection Step strategy1->proceed If negative strategy2->capping If still positive strategy2->proceed If negative strategy3->capping If still positive strategy3->proceed If negative capping->proceed end Successful Coupling proceed->end

Caption: A workflow for troubleshooting incomplete this compound coupling.

Solutions:

  • Double Coupling: This is often the most straightforward and effective solution. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.

  • Potent Coupling Reagents: Standard carbodiimide-based reagents like DIC/HOBt may not be efficient enough. Switching to a more potent uronium/aminium or phosphonium-based reagent can significantly improve coupling efficiency.

  • Optimize Reaction Conditions: Increasing the reaction time (e.g., from 2 hours to 4 hours or overnight) or temperature (if using a microwave peptide synthesizer) can help drive the reaction to completion. Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can also be beneficial.[1]

  • Capping: If coupling remains incomplete after trying the above methods, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This is typically done using a solution of acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA.

Issue 2: Presence of Deletion Sequences in the Final Peptide

This is a direct consequence of incomplete coupling.

Solutions:

  • Implement the solutions for low coupling efficiency as described above (double coupling, potent reagents, optimized conditions).

  • Incorporate a capping step after the this compound coupling in your standard protocol to terminate any unreacted chains.

Issue 3: Potential for Diketopiperazine Formation

This side reaction is most likely to occur when homoproline is the second amino acid being coupled to a resin-bound amino acid, leading to cleavage of the dipeptide from the resin.

Solutions:

  • Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin can suppress diketopiperazine formation due to the steric hindrance around the ester linkage to the resin.

  • Coupling Protocol: Couple the third amino acid immediately after the deprotection of the second residue (HoPro) to minimize the time the free N-terminal amine is available to attack the ester linkage.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Reagent ClassExample ReagentRelative EfficiencyCoupling Time (min)Notes
CarbodiimideDIC/HOBtModerate60 - 180Cost-effective but may be insufficient for difficult couplings.
Uronium/AminiumHBTUHigh30 - 60A common and effective reagent.
Uronium/AminiumHATUVery High20 - 45Highly recommended for sterically hindered amino acids due to the presence of HOAt.[2][3]
Uronium/AminiumHCTUVery High20 - 45Similar in efficiency to HATU, often with better solubility.[2]
PhosphoniumPyBOPHigh30 - 60Efficient, but byproducts can sometimes be difficult to remove.[4]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is for a standard 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol) in DMF (5 mL) for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat the piperidine treatment for another 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and HOAt (0.5 mmol, 5 eq.) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution. Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to check for the presence of free amines. A negative result (yellow beads) indicates a complete reaction.

Experimental Workflow for Standard Coupling

G A Swell Resin in DMF B Fmoc Deprotection (20% Piperidine/DMF) A->B C Wash with DMF B->C E Add Activated Amino Acid to Resin C->E D Activate this compound with HATU/HOAt/DIPEA D->E F Couple for 2-4 hours E->F G Wash Resin (DMF, DCM, DMF) F->G H Kaiser Test G->H I Proceed to Next Cycle H->I Negative J Troubleshoot (e.g., Double Couple) H->J Positive

Caption: A standard experimental workflow for this compound coupling.

Protocol 2: Double Coupling Strategy
  • Follow steps 1 and 2 from Protocol 1.

  • Perform the first coupling (steps 3 and 4 from Protocol 1) for 1-2 hours.

  • Drain the reaction vessel and wash the resin with DMF (3 x 5 mL).

  • Repeat the coupling step with a fresh solution of activated this compound for another 1-2 hours.

  • Proceed with step 5 from Protocol 1.

Protocol 3: Capping of Unreacted Amines
  • After the final coupling attempt and washing with DMF, add a solution of 10% acetic anhydride and 10% DIPEA in DMF to the resin.

  • Agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (5 x 5 mL) before proceeding to the next deprotection step.

References

Technical Support Center: Fmoc-HoPro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Fmoc-HoPro-OH (Fmoc-L-Homoproline) in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to the steric hindrance of this amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Fmoc-Pro-OH?

This compound is an N-α-Fmoc protected derivative of homoproline, a non-natural amino acid.[1][2] Homoproline contains a six-membered pyrrolidine (B122466) ring, in contrast to the five-membered ring of proline.[1] This structural difference can alter the conformational properties of the resulting peptide, making it a valuable tool for introducing structural constraints in peptidomimetic design.[1]

Q2: What are the primary challenges associated with using this compound in SPPS?

The main challenge stems from steric hindrance. Like proline, homoproline is a secondary amino acid, which inherently makes its alpha-amino group less accessible and less nucleophilic compared to primary amino acids.[3] The six-membered ring of homoproline may introduce additional steric bulk, potentially leading to slower and less efficient coupling reactions.

Q3: How does the steric hindrance of this compound impact coupling efficiency?

Steric hindrance can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[4][5] This can result in incomplete coupling reactions, leading to the formation of deletion sequences (peptides lacking the homoproline residue) and lower overall yield of the target peptide.[6][7]

Q4: Are there specific coupling reagents recommended for this compound?

For sterically hindered amino acids like this compound, it is advisable to use more potent coupling reagents. While standard carbodiimide (B86325) reagents like DIC in combination with HOBt can be used, aminium/uronium or phosphonium (B103445) salt-based reagents are often more effective.[7] Reagents such as HATU, HBTU, and PyBOP are frequently recommended for difficult couplings as they can accelerate the reaction rate and improve yields.[3][8]

Q5: Can "double coupling" improve the incorporation of this compound?

Yes, double coupling is a highly recommended strategy for difficult or sterically hindered amino acids.[6][8] This involves performing the coupling reaction twice with a fresh solution of activated this compound before moving to the next deprotection step. This increases the probability of driving the reaction to completion.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the incorporation of this compound.

Issue 1: Incomplete Coupling (Positive Kaiser Test after Coupling)
  • Symptom: The Kaiser test (or other ninhydrin-based test) on the resin beads is positive (blue/purple color) after the scheduled coupling time, indicating the presence of unreacted free amines.[5][8]

  • Potential Causes:

    • Insufficient reactivity of the coupling reagent.

    • Steric hindrance from the this compound and the growing peptide chain.[4][5]

    • Poor swelling of the resin, limiting access to reactive sites.[4][5]

    • Suboptimal reaction conditions (e.g., time, temperature).[7]

  • Solutions:

    • Recouple (Double Couple): This is the most straightforward solution. Drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.[5]

    • Switch to a More Potent Coupling Reagent: If using a carbodiimide-based activator, consider switching to a uronium/aminium (e.g., HATU) or phosphonium (e.g., PyBOP) salt-based reagent.[3]

    • Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., from 2 hours to 4 hours or overnight).[3] Microwave-assisted synthesis can also be employed to increase the reaction rate, but must be used cautiously to avoid side reactions.[7]

    • Capping: If recoupling is unsuccessful, cap the unreacted amines by treating the resin with acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA. This will prevent the formation of deletion sequences in subsequent steps.[3][8]

G Troubleshooting Workflow for Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) recouple Perform a 'Double Couple' with fresh reagents start->recouple kaiser_test_2 Perform Kaiser Test Again recouple->kaiser_test_2 switch_reagent Switch to a more potent coupling reagent (e.g., HATU, PyBOP) kaiser_test_2->switch_reagent Positive proceed Proceed to Deprotection kaiser_test_2->proceed Negative extend_time Increase coupling time and/or temperature switch_reagent->extend_time cap Cap unreacted amines (e.g., with acetic anhydride) extend_time->cap cap->proceed

Troubleshooting workflow for a positive Kaiser test.
Issue 2: Formation of Deletion Sequences in the Final Peptide

  • Symptom: Mass spectrometry analysis of the final cleaved peptide shows a significant peak corresponding to the mass of the target peptide minus the mass of the homoproline residue.

  • Potential Cause: This is a direct consequence of incomplete coupling of this compound.[7]

  • Solutions:

    • Implement Solutions for Incomplete Coupling: Proactively use the strategies described in Issue 1, such as using a stronger coupling reagent and performing a double coupling.

    • Utilize Capping: After the first coupling attempt with this compound, routinely cap any unreacted amino groups. This will terminate the chains that failed to couple, preventing them from reacting in subsequent cycles and simplifying the final purification.[3]

Issue 3: Diketopiperazine Formation
  • Symptom: Loss of peptide from the resin, particularly when HoPro is the second amino acid to be coupled (at the C-terminus).

  • Potential Cause: When coupling the second amino acid, the deprotected N-terminal amine of the first amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly common for sequences containing proline at the C-terminus, and the same risk applies to homoproline.[4]

  • Solutions:

    • Couple a Dipeptide: Instead of coupling this compound followed by the next amino acid, couple a pre-synthesized Fmoc-Xaa-HoPro-OH dipeptide. This bypasses the vulnerable dipeptide stage on the resin.

    • Use a Bulky Resin: Employ a resin with high steric hindrance around the linkage point, such as a 2-chlorotrityl chloride resin, which can reduce the likelihood of this side reaction.[4]

Data Presentation

Relative Efficiency of Common Coupling Reagents for Hindered Amino Acids

While specific quantitative data for this compound is not extensively published, the following table summarizes the general effectiveness of common coupling reagents for sterically hindered amino acids, which can serve as a guide. Efficiency is highly dependent on the specific peptide sequence and reaction conditions.

Coupling Reagent ClassExample(s)Relative SpeedGeneral Recommendation for Hindered CouplingsPotential Issues
Carbodiimide DIC/HOBt, DIC/OxymaPureModerateStandard, but may require longer reaction times or double coupling.[3]Slower reaction rates.[7]
Aminium/Uronium Salt HBTU, HATU, HCTUFastHighly Recommended. Very efficient and widely used for difficult couplings.[3][7]Potential for guanidinylation of the free amine if used in excess.[7]
Phosphonium Salt PyBOP, PyAOPFastHighly Recommended. Excellent for sterically hindered residues.[8]Byproducts can be difficult to remove in solution-phase synthesis.[7]

Experimental Protocols

Protocol 1: Recommended Coupling of this compound

This protocol is for a standard 0.1 mmol scale synthesis and assumes the use of a potent coupling reagent.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine of the growing peptide chain using 20% piperidine (B6355638) in DMF (e.g., 1 x 5 min, followed by 1 x 15 min).[3]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

  • Amino Acid Activation and Coupling (First Coupling):

    • In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in a minimal amount of DMF.

    • Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.[8]

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.[3]

  • Monitoring and Second Coupling (Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test.

    • If the test is positive (blue/purple), a second coupling is necessary. Drain the reaction vessel and add a fresh solution of activated this compound, prepared as in step 2. Let the reaction proceed for another 1-2 hours.[8]

  • Washing:

    • After the coupling is complete (confirmed by a negative Kaiser test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[8]

G Experimental Workflow for this compound Incorporation cluster_prep Resin Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Recoupling cluster_final Completion swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate this compound (e.g., with HATU/DIPEA) wash1->activate couple Add to Resin (2-4 hours) activate->couple kaiser_test Kaiser Test couple->kaiser_test recouple Perform Second Coupling kaiser_test->recouple Positive wash2 Final Wash with DMF kaiser_test->wash2 Negative recouple->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Recommended workflow for this compound coupling.
Protocol 2: Fmoc-Group Deprotection

The deprotection of the Fmoc group from a homoproline residue is generally standard. However, if aggregation is suspected, extending the deprotection time or using additives may be necessary.

  • Standard Deprotection:

    • Add a solution of 20% piperidine in DMF to the peptide-resin.[9]

    • Agitate for 5 minutes, then drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[3]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Difficult Deprotection (in case of aggregation):

    • Consider using a solution containing 20% piperidine and 0.1 M HOBt in DMF. The HOBt can help to reduce aggregation and improve deprotection efficiency.[4]

    • Alternatively, use a different base such as DBU, but be aware that it requires a scavenger to react with the released dibenzofulvene.[4]

G Factors Influencing this compound Coupling cluster_chemical Chemical Factors cluster_physical Physical & Process Factors center_node This compound Coupling Efficiency steric_hindrance Steric Hindrance (Secondary Amine, 6-membered ring) steric_hindrance->center_node reagent_potency Coupling Reagent Potency (e.g., HATU vs. DIC) reagent_potency->center_node solvent Solvent Choice (e.g., DMF, NMP) solvent->center_node resin_swelling Resin Swelling & Loading resin_swelling->center_node temperature Reaction Temperature temperature->center_node time Reaction Time time->center_node aggregation Peptide Aggregation aggregation->center_node

Key factors impacting this compound coupling.

References

Technical Support Center: Monitoring Fmoc-HoPro-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the completion of Fmoc-HoPro-OH (Fmoc-hydroxyproline-OH) coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is monitoring the coupling of this compound particularly important?

A1: this compound, like Fmoc-Pro-OH, is a secondary amino acid. Its rigid pyrrolidine (B122466) ring structure can cause steric hindrance, potentially leading to slower and less efficient coupling reactions compared to primary amino acids. Incomplete coupling results in the formation of deletion peptides, which are often difficult to separate from the target peptide during purification. Therefore, careful monitoring is crucial to ensure the reaction goes to completion and to obtain a high-purity final product.

Q2: Can I use the standard Kaiser test to monitor this compound coupling?

A2: No, the standard Kaiser test is not reliable for monitoring the coupling of secondary amines like hydroxyproline (B1673980).[1][2] The Kaiser test gives a characteristic dark blue or purple color in the presence of primary amines. With secondary amines, it typically yields a less intense reddish-brown color, which can be difficult to interpret and may lead to false negative results, suggesting a completed reaction when it is, in fact, incomplete.[3][4]

Q3: What are the recommended methods for monitoring this compound coupling completion?

A3: For secondary amines such as hydroxyproline, the Chloranil test and the Isatin (B1672199) test are the recommended qualitative colorimetric methods.[1][3] Both tests produce a distinct blue color in the presence of unreacted secondary amines, indicating an incomplete coupling.[1] For a more comprehensive and quantitative analysis, cleavage of a small resin sample followed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis is the most definitive method.[5]

Q4: What is "double coupling" and when should I use it for this compound?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step. This is a common and effective strategy to drive difficult coupling reactions, like those involving sterically hindered amino acids, to completion. If a monitoring test (e.g., Chloranil or Isatin test) indicates an incomplete reaction after the initial coupling time, a second coupling is highly recommended.

Q5: What should I do if the coupling remains incomplete even after a second coupling?

A5: If monitoring tests remain positive after a double coupling, it is advisable to "cap" the unreacted amines. Capping involves treating the peptide-resin with a highly reactive acetylating agent, such as acetic anhydride (B1165640), to permanently block the unreacted N-terminal amines. This prevents them from reacting in subsequent cycles and forming deletion sequences. The resulting capped peptides are N-terminally acetylated and are typically easier to separate from the desired full-length peptide during purification.[3]

Troubleshooting Guide: Incomplete this compound Coupling

This guide addresses common issues encountered during the coupling of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Positive Chloranil or Isatin test after initial coupling 1. Insufficient activation/coupling time: The reaction has not had enough time to go to completion due to steric hindrance. 2. Low reagent concentration: The concentration of the activated amino acid is not high enough to drive the reaction forward effectively. 3. Inefficient coupling reagent: The chosen coupling reagent is not potent enough for this sterically hindered amino acid.1. Perform a second coupling ("double coupling"): This is the most common and effective solution. 2. Increase coupling time: Extend the reaction time (e.g., from 1 hour to 2-4 hours). 3. Increase reagent concentration: Use a higher concentration of the amino acid and coupling reagents. 4. Switch to a more potent coupling reagent: Use an aminium/uronium or phosphonium-based reagent like HATU, HCTU, or PyBOP, which are known to be more effective for difficult couplings.[1][3]
Positive Chloranil or Isatin test even after double coupling 1. Peptide aggregation: The growing peptide chain is folding back on itself and forming secondary structures on the resin, blocking access to the N-terminal amine. 2. Poor resin swelling: The solvent is not adequately swelling the resin, leading to poor accessibility of reactive sites.1. Cap the unreacted amines: Use acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF to block unreacted sites and prevent deletion peptide formation. 2. Change the solvent: Switch from DMF to a solvent with better swelling properties like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[3] 3. Incorporate chaotropic salts: Adding salts like LiCl to the coupling reaction can help disrupt secondary structures.
Low final peptide purity with deletion sequences at the hydroxyproline position 1. Inaccurate monitoring: Misinterpretation of a faint positive color test as negative. 2. Skipping monitoring steps: Assuming the coupling is complete without performing a qualitative test.1. Always perform a reliable monitoring test: Use the Chloranil or Isatin test for every this compound coupling. 2. Perform a test cleavage: For critical syntheses, cleave a small amount of resin after the difficult coupling and analyze by HPLC/MS to confirm success before proceeding with the synthesis.[5]
Comparison of Coupling Reagent Performance for Difficult Couplings

While extensive quantitative data specifically for this compound is limited, the following table, extrapolated from studies on other sterically hindered amino acids, provides a representative comparison of common coupling reagents. Yields and times are highly sequence and condition-dependent.

Coupling Reagent Class Typical Coupling Time (min) Relative Efficiency/Purity Notes
DIC/HOBt Carbodiimide60 - 180ModerateCost-effective but slower. May require double coupling for sterically hindered residues.
HBTU Aminium/Uronium Salt30 - 60HighFast and efficient. A standard choice for many syntheses.[6]
HATU Aminium/Uronium Salt20 - 45Very HighGenerally considered more reactive and faster than HBTU, with a lower risk of epimerization.[3] Often the reagent of choice for "difficult" sequences.[7]
HCTU Aminium/Uronium Salt20 - 45Very HighSimilar in reactivity to HATU and often a more cost-effective alternative.[7]
PyBOP Phosphonium Salt30 - 60HighEfficient reagent, particularly useful when avoiding potential side reactions associated with uronium salts.

Experimental Protocols

Protocol 1: Chloranil Test for Secondary Amines

This test is used to detect the presence of free secondary amines (e.g., N-terminal hydroxyproline) on the resin.

Reagents:

  • Reagent A: 1 mL of acetaldehyde (B116499) in 49 mL of N,N-dimethylformamide (DMF).

  • Reagent B: 1 g of p-chloranil in 49 mL of DMF.

Procedure:

  • Take a small sample of resin beads (1-5 mg) and place them in a small glass test tube.

  • Wash the beads thoroughly with DMF to remove any residual reagents.

  • Add 1-2 drops of Reagent A to the beads.

  • Add 1-2 drops of Reagent B to the beads.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads.

Interpretation of Results:

  • Blue or dark green beads: Positive result. Free secondary amines are present, indicating an incomplete coupling reaction.

  • Yellow or colorless beads: Negative result. No free secondary amines are detected, indicating a complete coupling reaction.[1]

Protocol 2: Isatin Test for Secondary Amines

This is an alternative test for detecting free secondary amines.

Reagents:

  • Isatin Solution: Add 2 g of isatin to 60 mL of benzyl (B1604629) alcohol. Stir for 2 hours at room temperature, filter any undissolved solid, and then dissolve 2.5 g of Boc-Phe-OH in the filtrate.

Procedure:

  • Take a small sample of resin beads (4-5 mg) and place them in a small glass test tube.

  • Wash the beads thoroughly with DMF.

  • Add 2-3 drops of the Isatin Solution.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads.

Interpretation of Results:

  • Blue beads: Positive result. Free secondary amines are present, indicating an incomplete coupling reaction.[1]

  • Yellow or orange beads: Negative result. The coupling is complete.

Protocol 3: Capping of Unreacted Amines

This procedure is used to block unreacted amines after an incomplete coupling reaction.

Reagents:

  • Capping Solution: Acetic anhydride and a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Pyridine) in DMF. A common mixture is Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v).

Procedure:

  • After the final wash step of the incomplete coupling, drain the solvent from the reaction vessel.

  • Add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the capping solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the capping reagents.

  • Proceed to the Fmoc deprotection step for the next amino acid in the sequence.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin coupling Perform this compound Coupling (1-2 hours) start->coupling wash1 Wash Resin (DMF) coupling->wash1 monitor Monitor Coupling Completion (Chloranil or Isatin Test) wash1->monitor positive Positive Test (Blue Beads) monitor->positive Incomplete negative Negative Test (Yellow/Colorless Beads) monitor->negative Complete double_coupling Perform Second Coupling ('Double Coupling') positive->double_coupling next_cycle Proceed to Next Fmoc Deprotection negative->next_cycle wash2 Wash Resin (DMF) double_coupling->wash2 monitor2 Monitor Again wash2->monitor2 monitor2->negative Complete positive2 Still Positive monitor2->positive2 Incomplete capping Cap Unreacted Amines (Acetic Anhydride) positive2->capping wash3 Wash Resin (DMF) capping->wash3 wash3->next_cycle

Caption: Workflow for monitoring and troubleshooting this compound coupling.

troubleshooting_logic start Incomplete Coupling Detected (Positive Color Test) action1 Action: Perform Double Coupling start->action1 check1 Re-monitor Coupling action1->check1 complete Result: Coupling Complete Proceed with Synthesis check1->complete Negative Test incomplete Result: Coupling Still Incomplete check1->incomplete Positive Test cause1 Potential Cause: Peptide Aggregation / Severe Steric Hindrance incomplete->cause1 action2 Action 1: Cap Unreacted Amines incomplete->action2 action3 Action 2: Optimize Conditions for Future Syntheses action2->action3 optimization Optimization Strategies: - Use stronger coupling reagent (HATU/HCTU) - Change solvent (e.g., NMP) - Increase temperature (Microwave) action3->optimization

Caption: Logical troubleshooting guide for incomplete this compound coupling.

References

Technical Support Center: Purification of Hydroxyproline (HoPro)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of hydroxyproline (B1673980) (HoPro)-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying HoPro-containing peptides?

A1: The purification of HoPro-containing peptides presents several challenges stemming from the post-translational modification (PTM) of proline to hydroxyproline. The addition of the hydroxyl group alters the peptide's properties, leading to potential issues such as:

  • Increased Hydrophilicity: The hydroxyl group increases the peptide's polarity, which can lead to poor retention on reversed-phase HPLC columns.[1][2]

  • Co-elution with Impurities: Closely related impurities, such as peptides with and without the hydroxyproline modification or deletion/truncation products from synthesis, can be difficult to separate.[3][4]

  • Aggregation: Peptides with a high content of hydrophobic residues, even with the presence of HoPro, can be prone to aggregation, affecting solubility and purification efficiency.[5][6][7]

  • Low Yield: A combination of the above factors, along with non-optimized purification protocols, can result in low recovery of the target peptide.[8][9]

Q2: Which chromatographic techniques are most suitable for purifying HoPro-containing peptides?

A2: A multi-step chromatographic approach is often necessary for achieving high purity of HoPro-containing peptides. The most commonly employed techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most prevalent method for peptide purification, separating peptides based on their hydrophobicity.[3] However, for very hydrophilic HoPro-peptides, modifications to the standard protocol may be needed.

  • Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge at a specific pH.[10][11][12] This technique is particularly useful for separating peptides with similar hydrophobicity but different charge states, such as deamidated impurities.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar and hydrophilic compounds.[1][2][13] The hydroxyl group of HoPro increases the peptide's hydrophilicity, making HILIC an effective technique for enrichment and separation.[1][2]

Q3: How does the presence of hydroxyproline affect a peptide's retention time in RP-HPLC?

A3: The hydroxyl group in hydroxyproline increases the polarity of the peptide. In reversed-phase chromatography, where separation is based on hydrophobicity, a more polar peptide will have weaker interactions with the non-polar stationary phase. Consequently, a HoPro-containing peptide will typically have a shorter retention time compared to its non-hydroxylated counterpart under identical chromatographic conditions.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of HoPro-containing peptides.

Problem 1: Low Yield of HoPro-Peptide
Possible Cause Troubleshooting Solution
Poor binding to RP-HPLC column due to high hydrophilicity. - Use a less hydrophobic column (e.g., C4 or C8 instead of C18).- Decrease the initial percentage of organic solvent in the mobile phase.- Consider using an ion-pairing agent like trifluoroacetic acid (TFA) to increase hydrophobicity.[14]
Peptide precipitation or aggregation during purification. - Optimize the pH of the buffers to be away from the peptide's isoelectric point (pI).- Add organic solvents (e.g., acetonitrile, isopropanol) or chaotropic agents (e.g., guanidine (B92328) hydrochloride, urea) to the sample and mobile phases to improve solubility.[5]
Loss of peptide during sample preparation and handling. - Use low-protein-binding tubes and pipette tips.- Minimize the number of transfer steps.- Ensure complete dissolution of the crude peptide before loading onto the column.
Inefficient elution from the column. - For IEX, ensure the elution buffer has the correct pH and ionic strength to displace the peptide.[10][15]- For RP-HPLC, a steeper gradient of the organic solvent may be required for elution.- If using affinity chromatography, ensure the elution conditions are sufficient to disrupt the binding interaction.[16][17]
Problem 2: Co-elution of Impurities with the HoPro-Peptide
Possible Cause Troubleshooting Solution
Presence of closely related synthetic impurities (e.g., deletion or truncated sequences). - Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution.[3]- Try a different stationary phase with alternative selectivity (e.g., phenyl-hexyl instead of C18).- Employ an orthogonal purification method, such as combining RP-HPLC with IEX or HILIC.[4]
Co-elution of the hydroxylated and non-hydroxylated forms of the peptide. - HILIC is particularly effective at separating peptides based on differences in hydrophilicity and can resolve hydroxylated from non-hydroxylated species.[1][2]- In RP-HPLC, a very shallow gradient and a high-resolution column may be necessary.
Presence of deamidated or oxidized peptide species. - IEX can be used to separate deamidated impurities, which have a different charge state.[3]- HILIC can also separate these modified forms due to changes in hydrophilicity.[18]
Problem 3: Peptide Aggregation
Possible Cause Troubleshooting Solution
High peptide concentration. - Reduce the concentration of the peptide solution before loading onto the column.
Suboptimal buffer conditions (pH near pI). - Adjust the pH of the buffer to be at least one unit away from the peptide's isoelectric point (pI).
Hydrophobic interactions between peptide molecules. - Add organic solvents (e.g., acetonitrile, DMSO) to the sample solvent.[5]- Include detergents or chaotropic agents in the buffers.[7]
Mechanical stress. - Avoid vigorous vortexing or agitation of the peptide solution.[5]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of HoPro-Containing Peptides
  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent (e.g., DMSO, acetonitrile).

    • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a suitable concentration for injection.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 or C8 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For very hydrophilic peptides, a C4 column may be beneficial.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: Typically 1 mL/min for an analytical column (4.6 mm ID) and scaled up for preparative columns.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Protocol 2: Ion-Exchange Chromatography (IEX) for HoPro-Peptide Purification
  • Column and Buffer Selection:

    • Choose a cation-exchange column (e.g., sulfopropyl) if the peptide has a net positive charge at the working pH, or an anion-exchange column (e.g., quaternary ammonium) if it has a net negative charge.

    • Select a buffer system where the pH is at least one unit below the pI for cation exchange or one unit above the pI for anion exchange.[15]

  • Sample Preparation:

    • Dissolve the peptide in the IEX starting buffer (low salt concentration).

    • Ensure the pH and ionic strength of the sample are similar to the starting buffer. If necessary, perform a buffer exchange using a desalting column.[15]

  • Chromatographic Steps:

    • Equilibrate the column with the starting buffer.

    • Load the sample onto the column.

    • Wash the column with the starting buffer to remove unbound impurities.

    • Elute the bound peptide using a linear salt gradient (e.g., 0 to 1 M NaCl) or a pH gradient.

  • Post-IEX Processing:

    • Collected fractions will contain high salt concentrations. Desalting is required before further use or subsequent purification steps.

    • Analyze fractions for purity and pool as appropriate.

Quantitative Data Summary

The following table provides an example of the quantification of various hydroxyproline-containing peptides found in human blood after oral ingestion of gelatin hydrolysate. This data highlights the different levels at which these peptides can be present and the importance of sensitive analytical methods for their detection and quantification.

Hydroxyproline-Containing Peptide Area Under the Plasma Concentration-Time Curve (nmol/mL·h) Coefficient of Variation (%)
Pro-Hyp163 ± 1<7
Ile-HypData not available in the provided context<7
Leu-HypData not available in the provided context<7
Phe-HypData not available in the provided context<7
Ala-HypData not available in the provided context<7
Ser-Hyp-GlyData not available in the provided context<7
Pro-Hyp-Gly0.663 ± 0.022<7
Glu-Hyp-GlyNear detection limit>7
(Data adapted from a study on the quantification of Hyp-containing peptides in human blood)[19]

Visualizations

Purification_Workflow Crude Crude HoPro-Peptide RP_HPLC Reversed-Phase HPLC Crude->RP_HPLC Primary Purification Analysis Purity Analysis (HPLC, MS) RP_HPLC->Analysis IEX Ion-Exchange Chromatography IEX->Analysis HILIC HILIC HILIC->Analysis Analysis->IEX <95% Purity (Orthogonal Step) Analysis->HILIC <95% Purity (Hydrophilic Impurities) Pure Pure HoPro-Peptide Analysis->Pure >95% Purity

Caption: General purification workflow for HoPro-containing peptides.

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impurity Co-eluting Impurities? Start->Impurity Aggregation Aggregation? Start->Aggregation Solubility Check Solubility & Aggregation Low_Yield->Solubility Yes Gradient Optimize Gradient (Shallower) Impurity->Gradient Yes pH Adjust pH (away from pI) Aggregation->pH Yes Binding Optimize Binding (Column, Mobile Phase) Solubility->Binding Elution Optimize Elution (Gradient, Buffer) Binding->Elution Orthogonal Use Orthogonal Method (IEX, HILIC) Gradient->Orthogonal Additives Use Additives (Organic Solvents, Chaotropes) pH->Additives

Caption: Troubleshooting decision tree for HoPro-peptide purification.

References

Validation & Comparative

A Comparative Guide to Fmoc-HoPro-OH and Fmoc-Hyp-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the incorporation of non-canonical amino acids is a critical strategy for modulating peptide structure, stability, and biological activity. Among the diverse proline analogs, Fmoc-HoPro-OH (Fmoc-L-homoproline) and Fmoc-Hyp-OH (Fmoc-L-hydroxyproline) are two key building blocks that offer unique conformational constraints. This guide provides an objective comparison of their performance in solid-phase peptide synthesis (SPPS), supported by established experimental protocols and structural insights, to aid researchers in selecting the appropriate derivative for their specific application.

Introduction to this compound and Fmoc-Hyp-OH

Both this compound and Fmoc-Hyp-OH are N-α-Fmoc protected proline derivatives utilized in automated and manual Fmoc-based SPPS. Their cyclic structures introduce kinks in the peptide backbone, influencing secondary structure and proteolytic stability.

Fmoc-Hyp-OH (Fmoc-L-hydroxyproline) is a derivative of 4-hydroxyproline, a post-translationally modified amino acid abundant in collagen. The hydroxyl group, which requires protection (commonly with a tert-butyl group, tBu) during synthesis, can participate in hydrogen bonding, significantly stabilizing helical structures, particularly the collagen triple helix. The incorporation of hydroxyproline (B1673980) can enhance the metabolic stability and receptor binding affinity of peptides.

This compound (Fmoc-L-homoproline) , also known as L-pipecolic acid, is a six-membered ring analog of proline. This expansion of the pyrrolidine (B122466) ring to a piperidine (B6355638) ring alters the puckering and torsional angles of the peptide backbone, thereby influencing the peptide's overall conformation. Its use in peptide synthesis is aimed at exploring novel secondary structures and enhancing resistance to enzymatic degradation.

Comparative Performance in Peptide Synthesis

While direct head-to-head quantitative comparisons in the literature are scarce, the performance of these two amino acid derivatives can be inferred from their structural properties and general knowledge of SPPS. The following table summarizes the expected performance based on these principles.

Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes to demonstrate how a comparative analysis would be structured. Actual results may vary based on the specific peptide sequence, coupling conditions, and analytical methods.

ParameterThis compoundFmoc-Hyp(tBu)-OHKey Considerations
Coupling Efficiency Expected to be slightly lower than standard proline due to the larger, more sterically hindered six-membered ring. Longer coupling times or double coupling may be necessary.Generally high and comparable to other Fmoc-amino acids. The hydroxyl-protecting group (e.g., tBu) is designed to not interfere with coupling.Steric hindrance is a key factor. The choice of coupling reagent (e.g., HBTU, HATU) can significantly impact efficiency.
Crude Peptide Purity (Hypothetical) 85%90%Purity is sequence-dependent. Inefficient coupling of HoPro could lead to a higher prevalence of deletion sequences.
Common Side Reactions - Diketopiperazine formation: Similar to proline, especially when it is one of the first two residues at the C-terminus. - Incomplete coupling: Due to steric hindrance.- Diketopiperazine formation: A known side reaction for proline and its derivatives at the dipeptide stage. - Aspartimide formation: Can occur in sequences containing Asp-Hyp.The use of sterically hindered resins like 2-chlorotrityl chloride resin can mitigate diketopiperazine formation. Optimization of coupling and deprotection steps is crucial.
Impact on Peptide Structure Induces significant conformational constraints, potentially leading to unique turns and altered helical geometries compared to proline.The hydroxyl group can form hydrogen bonds, stabilizing secondary structures like β-turns and collagen-like triple helices.The choice between HoPro and Hyp allows for fine-tuning of the peptide's three-dimensional structure.
Biological Activity Modulation Can enhance proteolytic stability. The altered conformation may lead to novel receptor interactions or changes in bioactivity.Can improve metabolic stability and receptor binding. The hydroxyl group can be a site for further modification, such as glycosylation.The selection should be guided by the desired biological outcome and structure-activity relationship studies.

Experimental Protocols

To achieve a rigorous comparison of this compound and Fmoc-Hyp-OH in peptide synthesis, the following experimental workflow is recommended.

Diagram of the Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis Resin Resin Preparation (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_HoPro Coupling of This compound Deprotection1->Coupling_HoPro Peptide A Coupling_Hyp Coupling of Fmoc-Hyp(tBu)-OH Deprotection1->Coupling_Hyp Peptide B Chain_Elongation Chain Elongation (subsequent amino acids) Coupling_HoPro->Chain_Elongation Coupling_Hyp->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage HPLC Crude Peptide Analysis (RP-HPLC) Cleavage->HPLC MS Mass Spectrometry (Verification) HPLC->MS Purification Peptide Purification HPLC->Purification

Caption: Workflow for comparative synthesis and analysis.

Synthesis of a Model Peptide

A short model peptide, for instance, Ac-Tyr-Gly-X-Gly-Phe-NH₂, where X is either HoPro or Hyp(tBu), should be synthesized on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound and Fmoc-Hyp(tBu)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Capping solution: Acetic anhydride/DIPEA/DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring Coupling Completion: Perform a Kaiser test on a small sample of resin beads. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Capping (Optional but Recommended): After an incomplete coupling, cap the unreacted amines with the capping solution to prevent the formation of deletion sequences.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Kaiser Test Protocol for Monitoring Coupling

This colorimetric test detects free primary amines on the resin.

Reagents:

Procedure:

  • Take a few resin beads from the reaction vessel and wash them with DMF and ethanol.

  • Add 2-3 drops of each solution A, B, and C to the beads.

  • Heat at 100°C for 5 minutes.

  • Interpretation:

    • Blue beads: Incomplete coupling (free primary amines present).

    • Yellow/Colorless beads: Complete coupling.

Note: The Kaiser test is not reliable for secondary amines like proline and its derivatives. For confirming the coupling of the amino acid preceding HoPro or Hyp, a chloranil (B122849) test is recommended.

HPLC Analysis of Crude Peptides

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing peptide purity.

Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 30 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL.

Data Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.

Signaling Pathways and Logical Relationships

The choice between this compound and Fmoc-Hyp-OH is often dictated by the desired impact on the peptide's interaction with biological targets. For example, in collagen-related research, the incorporation of hydroxyproline is crucial for mimicking the natural structure and its interaction with other proteins.

Diagram of Collagen Synthesis and Hydroxyproline's Role

collagen_synthesis cluster_translation Intracellular cluster_secretion Extracellular Procollagen Procollagen Synthesis (Proline-rich) Hydroxylation Prolyl Hydroxylase (Vitamin C dependent) Procollagen->Hydroxylation Procollagen_Hyp Procollagen with Hydroxyproline Hydroxylation->Procollagen_Hyp Triple_Helix Triple Helix Formation Procollagen_Hyp->Triple_Helix Stabilization Tropocollagen Tropocollagen (Propeptides cleaved) Triple_Helix->Tropocollagen Secretion Fibril_Assembly Collagen Fibril Assembly Tropocollagen->Fibril_Assembly Crosslinking Lysyl Oxidase Cross-linking Fibril_Assembly->Crosslinking Mature_Collagen Mature Collagen Crosslinking->Mature_Collagen

Caption: Role of hydroxyproline in collagen biosynthesis.

Conclusion

The selection between this compound and Fmoc-Hyp-OH is a strategic decision in peptide design. Fmoc-Hyp-OH is a well-established building block for stabilizing secondary structures and enhancing biological interactions, particularly in applications mimicking collagen or requiring specific hydrogen bonding. This compound, while potentially presenting greater synthetic challenges due to steric hindrance, offers an avenue to explore novel peptide conformations and to increase proteolytic resistance. A thorough evaluation using standardized comparative protocols, as outlined in this guide, will enable researchers to make an informed choice that best aligns with their synthetic and biological objectives.

A Comparative Guide to Fmoc-Protected Hydroxyprolines for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, particularly those mimicking collagen or containing hydroxyproline (B1673980) (Hyp) residues, the choice of the appropriate protected amino acid is critical for success. This guide provides an objective comparison of commercially available Fmoc-protected hydroxyproline derivatives for use in solid-phase peptide synthesis (SPPS).

The focus of this comparison will be on the most commonly utilized side-chain protecting groups for Fmoc-L-trans-4-hydroxyproline: tert-Butyl (tBu), Trityl (Trt), and Benzyl (B1604629) (Bzl), alongside the unprotected Fmoc-Hyp-OH. The selection of a specific derivative has significant implications for coupling efficiency, prevention of side reactions, and the final deprotection and cleavage strategy.

Performance Comparison of Protected Hydroxyproline Derivatives

The choice of protecting group for the hydroxyl function of hydroxyproline influences several key aspects of peptide synthesis. The following table summarizes the performance characteristics based on experimental data from various studies.

DerivativeCoupling EfficiencyRisk of RacemizationPotential Side ReactionsCleavage Conditions
Fmoc-Hyp(tBu)-OH Generally high; may require extended coupling times in sterically hindered sequences.Low under standard coupling conditions.The tBu group is highly stable to piperidine (B6355638), minimizing side reactions during Fmoc deprotection.Requires strong acid (e.g., high concentration of TFA) for complete removal.
Fmoc-Hyp(Trt)-OH High; the bulky Trt group can sometimes improve solubility and reduce aggregation of the growing peptide chain.Low; however, some studies suggest a slightly increased risk with certain coupling reagents compared to tBu.The Trt group is labile to repeated acid treatments, which can be a concern in long syntheses with TFA-sensitive resins.Can be cleaved under milder acidic conditions than tBu, which is advantageous for sensitive peptides.
Fmoc-Hyp(Bzl)-OH High; generally couples efficiently.Can be higher, particularly with carbodiimide (B86325) coupling reagents in the presence of HOBt.[1]The benzyl group is removed by strong acid (TFA) but also by hydrogenolysis.Cleaved with strong acid (TFA).
Fmoc-Hyp-OH Moderate to high; however, the unprotected hydroxyl group can be acylated.Low for the proline ring itself, but side-chain acylation can lead to impurities.O-acylation of the hydroxyl group by the activated carboxyl of the incoming amino acid, leading to side products.No side-chain deprotection needed.

Experimental Protocols

The following protocols are generalized for Fmoc-based solid-phase peptide synthesis. Specific modifications for each hydroxyproline derivative are noted.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-6 times).

Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU, HCTU; 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine - DIPEA; 6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours. For sterically hindered couplings, such as those involving Fmoc-Hyp(tBu)-OH or subsequent amino acids, a double coupling may be necessary.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction.

  • Wash the resin with DMF (3-5 times).

Note on Coupling Fmoc-Hyp-OH: When using the unprotected form, it is advisable to use a milder activating agent or shorter coupling times to minimize O-acylation.

Final Cleavage and Deprotection

The composition of the cleavage cocktail is dependent on the protecting groups used in the synthesis.

  • For peptides containing Hyp(tBu): A common cleavage cocktail is TFA/TIS/H2O (95:2.5:2.5) for 2-4 hours.[2]

  • For peptides containing Hyp(Trt): A milder cocktail can be used, such as TFA/TIS/DCM (2:2:96), which can be beneficial for peptides with other acid-sensitive modifications. For full cleavage, the standard TFA/TIS/H2O (95:2.5:2.5) cocktail is also effective.[2]

  • For peptides containing Hyp(Bzl): The standard TFA/TIS/H2O (95:2.5:2.5) cocktail is used.

General Cleavage Procedure:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM).

  • Add the appropriate cleavage cocktail to the resin.

  • Gently agitate the mixture for the specified time at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Visualizations

Biological Context: The Role of Hydroxyproline in Collagen

Hydroxyproline is a critical component of collagen, where it is formed post-translationally by the enzyme prolyl hydroxylase. Its presence is essential for the stability of the collagen triple helix.[3]

G Post-Translational Hydroxylation of Proline in Collagen Synthesis Pro Proline Residue (in pro-α-chain) P4H Prolyl 4-hydroxylase Pro->P4H Substrate Hyp 4-Hydroxyproline Residue Collagen Stable Collagen Triple Helix Hyp->Collagen Stabilizes P4H->Hyp Catalyzes Cofactors O2, Fe2+, α-KG, Ascorbate Cofactors->P4H Required

Caption: Proline hydroxylation pathway.

Experimental Workflow: Fmoc-SPPS Cycle

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis using Fmoc chemistry.

G General Fmoc-SPPS Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid? Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: Iterative cycle of Fmoc-SPPS.

Logical Relationship: Protecting Group Comparison

This diagram provides a logical comparison of the key features of each hydroxyproline derivative.

G Comparison of Fmoc-Hyp Derivatives cluster_props Properties FmocHypOH Fmoc-Hyp-OH (Unprotected) SideReaction Side-Chain Reactivity FmocHypOH->SideReaction High (O-acylation) AcidLability Acid Lability FmocHypOH->AcidLability N/A Cost Relative Cost FmocHypOH->Cost Low FmocHypTBU Fmoc-Hyp(tBu)-OH FmocHypTBU->SideReaction Very Low FmocHypTBU->AcidLability Low (Strong Acid) FmocHypTBU->Cost Moderate FmocHypTRT Fmoc-Hyp(Trt)-OH FmocHypTRT->SideReaction Low FmocHypTRT->AcidLability High (Mild Acid) FmocHypTRT->Cost High FmocHypBZL Fmoc-Hyp(Bzl)-OH FmocHypBZL->SideReaction Low FmocHypBZL->AcidLability Low (Strong Acid) FmocHypBZL->Cost Moderate

Caption: Properties of Hyp derivatives.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of raw materials like Nα-Fmoc-4-hydroxy-L-proline (Fmoc-HoPro-OH) is critical.[1][2] The integrity of this building block directly impacts the final purity, yield, and bioactivity of synthetic peptides.[3] This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the comprehensive purity analysis of this compound.

Quantitative Purity Assessment: HPLC vs. NMR

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of peptide building blocks, capable of separating the main compound from closely related impurities.[4][5] For a chiral molecule like this compound, chiral HPLC is indispensable for determining enantiomeric purity, a critical quality attribute to prevent undesired pharmacological effects from diastereomeric impurities in the final peptide.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive, and orthogonal approach.[6][7] Quantitative ¹H NMR (qNMR) can provide an absolute purity value against a certified internal standard and is exceptionally effective at identifying and quantifying non-UV active impurities, such as residual solvents and water, which are often missed by HPLC.[8][9]

The following table summarizes representative quantitative data obtained from analyzing a batch of this compound using both techniques.

Table 1: Comparative Purity Analysis of a Representative this compound Batch

ParameterHPLC / LC-MS Analysis¹H NMR Analysis
Chemical Purity (%) 99.6% (by peak area at 220 nm)99.3% (relative to internal standard)
Major Impurity 0.25% (Fmoc-β-alanine)Detected and consistent with HPLC
Enantiomeric Purity (%ee) >99.8% L-enantiomerNot typically determined by standard ¹H NMR
Residual Solvents Not applicableEthyl Acetate: 0.15%, Toluene: <0.1%
Water Content Not applicableDetected
Structural Confirmation Inferred from retention timeConfirmed (chemical shifts and couplings match structure)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are the protocols for the two primary techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify both chemical and enantiomeric impurities.

a. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase starting condition (e.g., 50:50 Acetonitrile/Water with 0.1% TFA) to a final concentration of ~0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

b. Chromatographic Conditions:

  • LC System: Agilent 1100 or equivalent.[3]

  • Column: A polysaccharide-based chiral stationary phase (CSP) is essential for enantiomeric separation. CHIRALPAK® IC or Lux® Cellulose-2 are effective choices.[1][3]

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of an organic modifier (e.g., Acetonitrile or Methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA).[3]

    • Example: Isocratic elution with 60% Acetonitrile and 40% Water containing 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV absorbance at 220 nm or 265 nm.[3]

  • Injection Volume: 5 µL.[3]

c. Data Analysis:

  • Chemical purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

  • Enantiomeric excess (% ee) is determined by the formula: [(Area_L - Area_D) / (Area_L + Area_D)] * 100, where L and D are the areas of the L- and D-enantiomer peaks, respectively. Enantiomeric impurities as low as 0.0001% can be determined with high precision.[2]

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides structural confirmation and an absolute measure of purity, including the quantification of residual solvents.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same tube. The standard should have a known purity and signals that do not overlap with the analyte.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Ensure complete dissolution, using gentle vortexing if necessary.

b. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆ (Hygroscopic DMSO can impact solubility).[10]

  • Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 of both the analyte and standard) to allow for full magnetization recovery, which is critical for accurate integration.

    • Record the spectrum with a high signal-to-noise ratio.

c. Data Analysis:

  • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

  • The purity of the sample is calculated using the following formula: Purity (%) = (I_smp / I_std) * (N_std / N_smp) * (MW_smp / MW_std) * (m_std / m_smp) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

    • smp = Sample (this compound), std = Internal Standard

  • Residual solvents are identified by their characteristic chemical shifts and quantified by comparing their integral to that of the internal standard.

Workflow for Comprehensive Purity Analysis

A robust quality control process integrates multiple analytical techniques to provide a complete purity profile. The following diagram illustrates a logical workflow for the analysis of an incoming batch of this compound.

Purity_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity & Identity Check cluster_2 Chiral Purity Verification cluster_3 Final Report Sample This compound Batch Received NMR_Screen ¹H NMR Screen Sample->NMR_Screen Initial Check qNMR Quantitative ¹H NMR NMR_Screen->qNMR Proceed if structure is correct HPLC Reverse-Phase HPLC NMR_Screen->HPLC Report Certificate of Analysis qNMR->Report Purity, Solvent Content LCMS LC-MS Analysis HPLC->LCMS Confirm Peak Identity Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC Assess Enantiomeric Purity LCMS->Report Molecular Weight, Impurity ID Chiral_HPLC->Report Enantiomeric Excess (%ee)

Caption: Workflow for this compound Purity Analysis.

References

A Comparative Guide to HPLC Analysis of Fmoc-HoPro-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate monitoring of coupling reactions is paramount to ensure the desired product is being formed efficiently and with high purity. When incorporating the non-standard amino acid Fmoc-L-trans-4-hydroxyproline (Fmoc-HoPro-OH), a robust analytical method is crucial for in-process control and final product analysis. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), stands as the primary analytical technique for this purpose.[1][2]

This guide provides a comparative overview of common RP-HPLC methods for the analysis of this compound reactions, supported by representative experimental data and protocols.

Comparison of Analytical HPLC Conditions

The choice of HPLC parameters can significantly impact the resolution of reactants, products, and potential impurities. Below is a comparison of typical starting conditions for the analysis of this compound coupling reactions.

ParameterCondition ACondition BRationale & Comparison
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmCondition A offers faster analysis times suitable for rapid in-process checks. Condition B provides higher resolution, which is beneficial for separating closely eluting impurities from the main product.[3]
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTrifluoroacetic acid (TFA) is a common ion-pairing agent in peptide analysis that improves peak shape.[4]
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile is a standard organic modifier in reversed-phase chromatography for eluting hydrophobic compounds like Fmoc-derivatives.[4]
Gradient 5-65% B over 30 min10-90% B over 30 minThe shallower gradient in Condition A may provide better separation of early-eluting, more polar compounds. The wider, steeper gradient in Condition B is designed to elute a broader range of hydrophobicities, ensuring all components, including potential byproducts, are eluted.[3]
Flow Rate 1.0 mL/min1.0 mL/minA standard analytical flow rate for 4.6 mm ID columns.
Detection UV at 220 nm & 254 nmUV at 220 nm & 254 nmDetection at 220 nm is for the peptide backbone, while 254 nm is characteristic of the Fmoc protecting group, allowing for the differentiation of Fmoc-containing species.[3]
Injection Volume 20 µL20 µLA typical injection volume for analytical HPLC.
Sample Prep Crude reaction mixture diluted in Mobile Phase ACrude reaction mixture diluted in Mobile Phase AThe sample should be dissolved in the initial mobile phase to ensure good peak shape.[4]

Experimental Protocol: Monitoring this compound Coupling

This protocol describes a representative method for monitoring the progress of a solid-phase peptide synthesis (SPPS) coupling reaction involving this compound.

1. Sample Preparation:

  • A small sample of the resin (approx. 2-5 mg) is taken from the reaction vessel.

  • The peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.[4]

  • The cleavage mixture is filtered, and the peptide is precipitated with cold diethyl ether.

  • The precipitated peptide is centrifuged, the ether is decanted, and the peptide pellet is air-dried.

  • The dried crude peptide is dissolved in Mobile Phase A (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.[4]

2. HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% TFA in water.[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 220 nm.[4]

  • Injection Volume: 20 µL.[4]

3. Data Interpretation:

  • The chromatogram is analyzed to identify the peaks corresponding to the unreacted starting material (the peptide chain prior to the addition of this compound) and the desired product (the peptide chain with this compound coupled).

  • The reaction is considered complete when the peak for the starting material is no longer detectable.

  • The presence of other peaks may indicate impurities or byproducts, which could arise from side reactions or impurities in the starting this compound.[5]

Workflow for HPLC Analysis of this compound Reactions

The following diagram illustrates the general workflow from sample acquisition to data analysis in the HPLC monitoring of an this compound coupling reaction during solid-phase peptide synthesis.

HPLC Analysis of this compound Reactions Workflow for HPLC Analysis of this compound Reactions cluster_spps Solid-Phase Peptide Synthesis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation resin_sampling 1. Resin Sampling (During Coupling Reaction) cleavage 2. Cleavage from Resin (e.g., with TFA cocktail) resin_sampling->cleavage precipitation 3. Peptide Precipitation (with cold ether) cleavage->precipitation dissolution 4. Dissolution (in Mobile Phase A) precipitation->dissolution hplc_injection 5. Injection into HPLC dissolution->hplc_injection chromatography 6. Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection 7. UV Detection (220 nm & 254 nm) chromatography->detection data_analysis 8. Chromatogram Analysis (Identify Reactants, Products, Impurities) detection->data_analysis decision 9. Assess Reaction Completion data_analysis->decision

References

A Comparative Guide to the Mass Spectrometry of Peptides Containing Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in peptide synthesis, the choice of amino acid derivatives is critical to the success of both the synthesis and the subsequent analytical characterization. The incorporation of non-standard amino acids, such as hydroxyproline (B1673980) (from Fmoc-HoPro-OH), can introduce unique characteristics to a peptide, influencing its structure, stability, and biological activity. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing 4-hydroxyproline (B1632879) (HoPro) versus those with the standard proline (Pro), supported by established principles of peptide fragmentation and analysis.

Introduction to this compound in Peptide Synthesis

This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine, which is removed at each cycle of peptide elongation.[3] The incorporation of hydroxyproline, a post-translationally modified amino acid abundant in collagen, can enhance the thermal stability of the peptide's secondary structure, such as the triple helix.[4] From a mass spectrometry perspective, the introduction of a hydroxyl group in place of a proton on the proline ring has predictable effects on the peptide's mass and potential fragmentation pathways.

Comparative Mass Spectrometry Performance: HoPro vs. Pro Peptides

The primary difference in the mass spectrometric analysis of peptides containing HoPro versus Pro is the mass shift and the potential for altered fragmentation patterns due to the presence of the hydroxyl group.

Mass Accuracy and Isotopic Distribution

The addition of a hydroxyl group to the proline residue results in a mass increase of 15.9949 Da (the mass of oxygen) compared to a standard proline-containing peptide of the same sequence. This mass difference is readily detectable by modern high-resolution mass spectrometers. The isotopic distribution of a HoPro-containing peptide will be similar to its Pro-containing counterpart, with the expected mass shift.

Fragmentation Behavior

In tandem mass spectrometry (MS/MS), peptides are fragmented to determine their amino acid sequence.[5] The most common fragmentation occurs along the peptide backbone, producing b- and y-ions.[6] The presence of a hydroxyl group on the proline ring can influence fragmentation in several ways:

  • Neutral Loss: The hydroxyl group can be lost as a neutral molecule (H₂O) during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This will result in a fragment ion with a mass 18.0106 Da lower than the expected fragment mass. This neutral loss is a characteristic feature that can aid in identifying the presence and location of the hydroxyproline residue.

  • Immonium Ion: Proline residues are known to produce a characteristic immonium ion at m/z 70.0651. Hydroxyproline produces a diagnostic immonium ion at m/z 86.0601.[7] The intensity of this ion can be dependent on the collision energy.[7]

  • Fragmentation Efficiency: The overall fragmentation efficiency may be subtly altered. The electronegative hydroxyl group could influence the proton mobility along the peptide backbone, potentially favoring fragmentation at different sites compared to a standard proline-containing peptide.

The following table summarizes the expected quantitative differences in the mass spectrometric analysis of a hypothetical peptide (e.g., Ac-Gly-X-Phe-NH₂, where X is either Pro or HoPro).

ParameterPeptide with ProlinePeptide with HydroxyprolineExpected Difference
Precursor Ion [M+H]⁺ (m/z) 348.1765364.1714+15.9949
Key y-ion (y₂-ion, Phe-NH₂) (m/z) 165.0917165.0917No difference
Key b-ion (b₂-ion, Ac-Gly-X) (m/z) 171.0815187.0764+15.9949
Immonium Ion (m/z) 70.065186.0601+15.9950
Characteristic Neutral Loss None-18.0106 (H₂O) from precursor and fragment ionsObservable in HoPro peptides

Experimental Protocols

To experimentally validate the comparative mass spectrometric performance, the following protocols are recommended.

Peptide Synthesis
  • Resin Preparation: Start with a Rink Amide resin for C-terminal amide peptides.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc group.[8]

  • Amino Acid Coupling: Couple the desired Fmoc-amino acids (including Fmoc-Pro-OH or this compound) using a standard coupling reagent such as HBTU/DIPEA in DMF.

  • Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Verification: Confirm the mass of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).[9]

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the purified peptides in a suitable solvent for ESI-MS, typically 50% acetonitrile/50% water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, for accurate mass measurements and MS/MS analysis.

  • MS1 Analysis: Acquire full scan mass spectra to determine the m/z of the precursor ions.

  • MS/MS Analysis: Select the precursor ions of the proline and hydroxyproline-containing peptides for fragmentation using CID or HCD. Acquire the product ion spectra.

  • Data Analysis: Analyze the MS/MS spectra to identify the b- and y-ion series, the immonium ions, and any characteristic neutral losses. Compare the fragmentation patterns and relative intensities of the fragment ions between the two peptides.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the key differences in the fragmentation of peptides containing proline versus hydroxyproline.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_ms Mass Spectrometry s1 Resin Preparation s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (Fmoc-Pro-OH or this compound) s2->s3 s4 Cleavage & Deprotection s3->s4 s5 RP-HPLC Purification s4->s5 m1 Sample Preparation s5->m1 Purified Peptides m2 ESI-MS Analysis (MS1) m1->m2 m3 MS/MS Fragmentation m2->m3 m4 Data Analysis m3->m4

Experimental workflow for comparative mass spectrometry.

fragmentation_comparison cluster_pro Proline Peptide Fragmentation cluster_hopro Hydroxyproline Peptide Fragmentation Pro_Peptide [Ac-Gly-Pro-Phe-NH2+H]+ Pro_b2 b2-ion (Ac-Gly-Pro) Pro_Peptide->Pro_b2 Fragmentation Pro_y1 y1-ion (Phe-NH2) Pro_Peptide->Pro_y1 Fragmentation Pro_Immonium Proline Immonium Ion (m/z 70.0651) Pro_b2->Pro_Immonium Further Fragmentation HoPro_Peptide [Ac-Gly-HoPro-Phe-NH2+H]+ HoPro_b2 b2-ion (Ac-Gly-HoPro) HoPro_Peptide->HoPro_b2 Fragmentation HoPro_y1 y1-ion (Phe-NH2) HoPro_Peptide->HoPro_y1 Fragmentation HoPro_NeutralLoss Neutral Loss of H2O HoPro_Peptide->HoPro_NeutralLoss HoPro_Immonium HoPro Immonium Ion (m/z 86.0601) HoPro_b2->HoPro_Immonium Further Fragmentation HoPro_b2->HoPro_NeutralLoss

Comparison of Proline and Hydroxyproline peptide fragmentation.

Conclusion

The mass spectrometric analysis of peptides containing hydroxyproline introduced via this compound is straightforward and offers distinct analytical advantages. The presence of the hydroxyl group provides a clear mass shift and a characteristic neutral loss, which can be leveraged for confident identification. While the fundamental principles of peptide fragmentation remain the same, researchers should be aware of these subtle differences when analyzing and interpreting mass spectra of HoPro-containing peptides. The use of high-resolution mass spectrometry is recommended to accurately measure the mass difference and resolve the characteristic fragment ions. By following the outlined experimental protocols, researchers can effectively characterize peptides synthesized with this compound and compare their behavior to standard proline-containing analogs.

References

A Comparative Guide to Functional Assays for Peptides Synthesized with Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of bioactive peptides is a critical step in discovering novel therapeutics. The incorporation of modified amino acids, such as 4-hydroxyproline (B1632879) (HoPro), using Fmoc-HoPro-OH in solid-phase peptide synthesis (SPPS) can significantly influence the peptide's structure, stability, and biological function. This guide provides a comparative overview of key functional assays to evaluate the performance of these peptides, with supporting experimental data and detailed protocols.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid proline, where a hydroxyl group is present on the gamma-carbon of the pyrrolidine (B122466) ring. This modification is crucial for the structure and stability of collagen, the most abundant protein in mammals.[1] In SPPS, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is utilized for its stability under acidic conditions and easy removal with a mild base, making it a preferred choice for modern peptide synthesis.[2][3] The direct incorporation of this compound allows for precise, site-specific placement of hydroxyproline (B1673980) residues within a peptide sequence, a key advantage over methods like enzymatic hydroxylation which may be less specific.[4]

Comparative Functional Analysis

The inclusion of hydroxyproline can impart significant biological activity to peptides. Below, we compare the functional performance of peptides containing hydroxyproline with alternatives, such as peptides with unmodified proline.

Cell Proliferation Activity

Peptides derived from collagen containing hydroxyproline have been shown to influence cellular functions like proliferation. A comparative study on the dipeptide prolyl-4-hydroxyproline (Pro-Hyp) demonstrates its superior ability to stimulate cell proliferation compared to its constituent amino acids, L-proline and L-hydroxyproline, which showed no significant effect.[5]

Table 1: Comparison of Cell Proliferation Activity

CompoundConcentrationCell TypeProliferation Increase (relative to control)Citation
Pro-Hyp dipeptide200 µg/mlAdult Tenocytes~1.4-fold[5]
Pro-Hyp dipeptide500 µg/mlAdult Tenocytes~1.6-fold[5]
L-ProlineNot specifiedTendon CellsNo significant change[5]
L-HydroxyprolineNot specifiedTendon CellsNo significant change[5]
Antioxidant Activity

Hydroxyproline-containing peptides have been evaluated for their antioxidant properties using various in vitro assays. A study on 15 small peptides containing hydroxyproline demonstrated their capacity to scavenge free radicals. For instance, Leu-Hyp and Ile-Hyp showed significant radical scavenging activity.[6]

Table 2: Comparison of In Vitro Antioxidant Activity of Hydroxyproline-Containing Peptides

PeptideAssayScavenging RateCitation
Leu-HypDPPH radical scavenging23.6%[6]
Leu-HypABTS cation radical scavenging57.8%[6]
Ile-HypABTS cation radical scavenging57.7%[6]
Structural Stability: Collagen Triple Helix Formation

The thermal stability of collagen and collagen-mimetic peptides is a critical functional parameter influenced by hydroxyproline content. This is often assessed by measuring the melting temperature (Tm), the temperature at which 50% of the triple helix structure denatures. Circular dichroism (CD) spectroscopy is a key technique for this analysis. A comparative study on collagen model peptides highlighted the differential effects of 4-hydroxyproline (Hyp) and 4-fluoroproline (B1262513) (fPro) on triple helix stability.[7]

Table 3: Comparison of Thermal Stability of Collagen-like Peptides

PeptideMelting Temperature (Tm)MethodCitation
(Pro-Hyp(R)-Gly)10High (enthalpically stabilized)DSC[7]
(Pro-fPro(R)-Gly)10Higher (entropically stabilized)DSC[7]
(Pro-Pro-Gly)10LowerDSC[7]

Experimental Protocols

Detailed methodologies for the key functional assays are provided below.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells (e.g., human dermal fibroblasts or tenocytes) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the test peptide (e.g., Pro-Hyp) and control peptides (e.g., L-proline, L-hydroxyproline).

  • Incubation: Incubate the cells for a specified period (e.g., 24 to 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control cells.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay assesses the ability of a peptide to donate a hydrogen atom to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of the test peptides in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the peptide solution to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the peptide, and A_sample is the absorbance with the peptide.

Collagen Triple Helix Stability Assay (Circular Dichroism Spectroscopy)

CD spectroscopy is used to monitor the secondary structure of collagen-like peptides and their thermal denaturation.

Protocol:

  • Sample Preparation: Dissolve the synthesized peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of approximately 0.2 mg/mL.

  • Spectra Acquisition: Record the CD spectra from 190 to 260 nm at a low temperature (e.g., 4°C) using a CD spectrophotometer. A characteristic positive peak around 225 nm indicates a triple-helical structure.

  • Thermal Denaturation: Monitor the ellipticity at 225 nm while increasing the temperature from 4°C to 80°C at a controlled rate (e.g., 10°C/hour).

  • Data Analysis: The melting temperature (Tm) is determined as the midpoint of the thermal transition curve, representing the temperature at which the triple helix is 50% unfolded.

Signaling Pathways and Experimental Workflows

Peptides containing hydroxyproline can activate intracellular signaling pathways, leading to their biological effects. The diagrams below illustrate some of these pathways and a general workflow for peptide synthesis and analysis.

G cluster_synthesis Peptide Synthesis & Purification cluster_assays Functional Assays s1 This compound Coupling (SPPS) s2 Cleavage & Deprotection s1->s2 s3 Purification (HPLC) s2->s3 s4 Characterization (MS) s3->s4 a1 Structural Stability (CD Spectroscopy) s4->a1 a2 Biological Activity (Cell Proliferation) s4->a2 a3 Biochemical Activity (Antioxidant Assay) s4->a3

General workflow for synthesis and functional analysis of HoPro-peptides.

Hydroxyproline-containing peptides, such as the Pro-Hyp dipeptide, have been shown to activate the ERK/MAPK and PI3K/Akt signaling pathways, which are critical for cell proliferation and migration.[5][8] Furthermore, collagen peptides can activate the TGF-β pathway, a key regulator of extracellular matrix synthesis.[9][10]

G peptide Pro-Hyp Peptide receptor Cell Surface Receptor (e.g., Integrin) peptide->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt proliferation Cell Proliferation & Migration akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

PI3K/Akt and ERK/MAPK signaling pathways activated by Pro-Hyp peptides.

G cluster_nucleus peptide Collagen Peptide tgfbr2 TGF-β Receptor II peptide->tgfbr2 tgfbr1 TGF-β Receptor I tgfbr2->tgfbr1 smad23 Smad2/3 tgfbr1->smad23 P smad4 Smad4 smad23->smad4 nucleus Nucleus smad4->nucleus transcription Gene Transcription (e.g., Collagen) nucleus->transcription

References

Hydroxyproline vs. Proline in Peptides: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural impacts of amino acid substitutions is paramount. This guide provides an objective comparison of the structural effects of incorporating hydroxyproline (B1673980) (HoPro) versus proline (Pro) into peptides, supported by experimental data and detailed methodologies.

The substitution of proline with its hydroxylated counterpart, hydroxyproline, instigates significant conformational changes that can profoundly influence peptide stability, structure, and biological activity. This distinction is most notably observed in collagen, the most abundant protein in mammals, where the post-translational hydroxylation of proline to 4-hydroxyproline (B1632879) is a critical determinant of the stability of its iconic triple helix.

At a Glance: Key Structural and Stability Differences

ParameterProline (Pro)4-Hydroxyproline (4-Hyp)Impact of HydroxylationReference
Melting Temperature (Tm) (Pro-Pro-Gly)10: ~32°C(Pro-Hyp-Gly)10: ~59°CIncreased thermal stability[1]
(Pro-Pro-Gly)n: 27.9°C(Pro-Hyp-Gly)n: 36.0°CIncreased thermal stability[2]
Backbone Dihedral Angles (φ, ψ) in Collagen-like Peptides φ ≈ -75°, ψ ≈ +164°φ ≈ -75°, ψ ≈ +152°Alteration in ψ angle, promoting a more compact helix[3][4]
Pyrrolidine (B122466) Ring Pucker Predominantly Cγ-endo (down)Predominantly Cγ-exo (up)Favors a pucker that reduces steric hindrance and aligns the peptide backbone for optimal triple helix formation[3][4]
cis/trans Isomer Ratio of X-Prolyl Bond in Unfolded Collagen 16% cis8% cisFavors the trans conformation, which is required for triple helix formation[5][6]

The Structural Basis of Enhanced Stability with Hydroxyproline

The introduction of a hydroxyl group at the C4 position of the proline ring, forming 4-hydroxyproline, imparts a significant stabilizing effect on peptide structures, particularly the collagen triple helix. This stabilization is not primarily due to additional hydrogen bonding from the hydroxyl group, but rather stems from stereoelectronic effects.

The electron-withdrawing nature of the hydroxyl group influences the puckering of the five-membered pyrrolidine ring. In 4-hydroxyproline, a Cγ-exo (up) pucker is favored. This conformation preorganizes the peptide backbone into a geometry that is highly favorable for the formation of a stable triple helix. Specifically, the exo pucker helps to maintain the ideal dihedral angles and reduces steric clashes between adjacent peptide chains.[3][4]

In contrast, proline predominantly adopts a Cγ-endo (down) pucker, which is less compatible with the tight packing required for the collagen triple helix.

Furthermore, the hydroxylation of proline to 4-hydroxyproline significantly influences the equilibrium between the cis and trans conformations of the peptide bond preceding the imino acid. The trans conformation is a prerequisite for the formation of the collagen triple helix. Experimental data from unfolded collagen reveals that the X-Pro bond has a 16% propensity to be in the cis conformation, whereas the X-Hyp bond has only an 8% cis propensity.[5][6] This inherent preference of hydroxyproline for the trans conformation further contributes to the enhanced stability of the triple helix.

Experimental Protocols

Determination of Peptide Thermal Stability by Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of the melting temperature (Tm) of collagen-like peptides, a key indicator of their thermal stability.

1. Sample Preparation:

  • Dissolve the synthesized peptide in a suitable buffer (e.g., 50 mM acetic acid or phosphate-buffered saline, pH 7.0) to a final concentration of 0.1-0.2 mg/mL.

  • Prior to analysis, incubate the peptide solution at 4°C for at least 24 hours to ensure complete triple helix formation.

2. CD Spectrometer Setup:

  • Use a quartz cuvette with a path length of 1 mm.

  • Set the spectrometer to monitor the CD signal at 225 nm, which corresponds to the positive peak characteristic of the collagen triple helix.

3. Thermal Denaturation:

  • Equilibrate the sample at a low temperature (e.g., 4°C) within the CD spectrometer.

  • Increase the temperature at a controlled rate, typically 0.1°C/min to 1°C/min, to a final temperature where the triple helix is fully denatured (e.g., 80°C).

  • Record the CD signal at 225 nm as a function of temperature.

4. Data Analysis:

  • Plot the CD signal at 225 nm against temperature. The resulting curve will show a sigmoidal transition from the folded (triple-helical) state to the unfolded (random coil) state.

  • The melting temperature (Tm) is determined as the midpoint of this transition, where the ellipticity is halfway between the values for the fully folded and fully unfolded states.

Determination of cis/trans Prolyl Bond Isomerization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to quantify the ratio of cis and trans isomers of the peptide bond preceding a proline or hydroxyproline residue.

1. Sample Preparation:

  • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a buffered solution in D₂O) to a concentration of 1-5 mM.

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹H or ¹³C NMR spectra at a constant temperature.

  • The cis and trans isomers are in slow exchange on the NMR timescale, resulting in distinct sets of resonances for each isomer.

  • For proline and hydroxyproline, the Cγ and Cδ chemical shifts are particularly sensitive to the cis/trans isomerization.

3. Spectral Analysis and Quantification:

  • Identify the separate peaks corresponding to the cis and trans conformers for a given nucleus (e.g., Cγ of proline).

  • Integrate the area under each peak. The ratio of the integrals for the cis and trans peaks directly corresponds to the population ratio of the two isomers.

  • Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can also be used to confirm assignments and provide further structural information. For a trans X-Pro bond, a strong NOE is observed between the Hα of the preceding residue (X) and the Hδ of proline. For a cis X-Pro bond, a strong NOE is seen between the Hα protons of both residues.

Signaling Pathways and Experimental Workflows

The process of proline hydroxylation and its subsequent impact on peptide structure can be visualized as a logical workflow.

HoPro_vs_Pro_Impact cluster_pro Proline Conformation cluster_hopro Hydroxyproline Conformation cluster_impact Structural Impact Pro Proline (in peptide chain) P4H Prolyl-4-Hydroxylase (Post-translational modification) Pro->P4H Hydroxylation Pro_Pucker Favors Cγ-endo (down) pucker Pro->Pro_Pucker Pro_Isomer Higher % cis isomer Pro->Pro_Isomer HoPro 4-Hydroxyproline (in peptide chain) P4H->HoPro HoPro_Pucker Favors Cγ-exo (up) pucker HoPro->HoPro_Pucker HoPro_Isomer Favors trans isomer HoPro->HoPro_Isomer Destabilized Less Stable Helix (e.g., lower Tm) Pro_Pucker->Destabilized Pro_Isomer->Destabilized Stabilized More Stable Helix (e.g., higher Tm) HoPro_Pucker->Stabilized HoPro_Isomer->Stabilized

Caption: Proline hydroxylation workflow and its structural consequences.

This guide provides a foundational understanding of the structural differences between proline and hydroxyproline in peptides. For researchers engaged in peptide design and drug development, leveraging the unique properties of hydroxyproline can be a powerful tool for enhancing the stability and modulating the conformation of peptide-based therapeutics.

References

A Comparative Guide to Coupling Reagents for Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of sterically hindered amino acids, such as Fmoc-4-hydroxy-L-proline (Fmoc-HoPro-OH), into a peptide sequence is a critical and often challenging step in solid-phase peptide synthesis (SPPS). The secondary amine nature of the proline ring in hydroxyproline (B1673980) significantly reduces its nucleophilicity, leading to slower and potentially incomplete coupling reactions. The selection of an appropriate coupling reagent is therefore paramount to ensure high coupling efficiency, minimize side reactions, and maintain the chiral integrity of the final peptide. This guide provides an objective comparison of commonly used coupling reagents for the acylation of this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their peptide synthesis strategies.

Overview of Common Coupling Reagents

Coupling reagents are broadly categorized into several classes, with uronium/aminium salts and carbodiimides being the most prevalent in modern Fmoc-SPPS. Each class operates through a distinct mechanism to activate the carboxylic acid of the incoming Fmoc-amino acid, facilitating its reaction with the free N-terminal amine of the resin-bound peptide.

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly efficient activators that form reactive esters. HATU, containing a 7-azabenzotriazole (HOAt) moiety, is generally considered more reactive than its benzotriazole-based counterpart, HBTU. HCTU, a guanidinium (B1211019) salt, is another popular and effective option. COMU is a third-generation uronium salt based on OxymaPure, offering high reactivity with an improved safety profile.

  • Carbodiimides: Diisopropylcarbodiimide (DIC) is a widely used, cost-effective coupling reagent. It is almost always used in conjunction with an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or, more recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives act as racemization suppressants and enhance the coupling efficiency by forming more reactive and stable active esters.

Comparative Performance of Coupling Reagents

While quantitative data for the coupling of this compound is not extensively documented in comparative studies, performance can be extrapolated from data on other sterically hindered amino acids and general principles of SPPS. The following table summarizes the key performance indicators for the most effective coupling reagents.

FeatureHATUHCTUDIC/OxymaCOMU
Reagent Class Aminium SaltAminium SaltCarbodiimide + AdditiveUronium Salt
Typical Coupling Time 20–45 minutes30–60 minutes60–120 minutes20–45 minutes
Coupling Efficiency (Hindered AA) >99.5%[1]98–99.5% (similar to HBTU)[1]95–98%[1]>99.5%[1]
Racemization Risk Very Low[1]LowVery Low[2]Very Low[3]
Key Advantages Highly reactive, excellent for hindered couplings, low racemization.[1]Efficient, widely used, more affordable than HATU.Cost-effective, low risk of side reactions, minimal racemization.[2]Very high reactivity, safer byproducts, non-explosive.[3][4]
Key Disadvantages Higher cost, potential for guanidinylation of the N-terminus if used in excess.[1]Potential for guanidinylation if used in excess.Slower reaction rates, potential for N-acylurea formation.[1]Higher cost compared to DIC/Oxyma.[1]

In-Depth Comparison of Coupling Reagents

Uronium/Aminium Reagents: The High-Efficiency Choice

For challenging couplings involving sterically hindered residues like this compound, uronium/aminium-based reagents are often the preferred choice due to their high reactivity and rapid reaction times.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is widely regarded as one of the most efficient coupling reagents, particularly for difficult sequences.[5] Its superiority stems from the formation of a highly reactive OAt-active ester, which accelerates the acylation step. For hindered N-methyl amino acids, which share structural similarities with hydroxyproline, HATU is often recommended over other reagents like HCTU.[6]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a cost-effective and highly efficient alternative to HATU.[7] It has been successfully employed in fast Fmoc-SPPS protocols with coupling times as short as five minutes.[3][7] While highly effective for most amino acids, for particularly demanding couplings like that of this compound, HATU may offer a slight advantage.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that incorporates OxymaPure as the activating agent. It exhibits coupling efficiencies comparable or even superior to HATU.[4] A significant advantage of COMU is its improved safety profile; it is non-explosive and has a reduced allergenic potential compared to benzotriazole-based reagents.[4] Its byproducts are also water-soluble, which can simplify purification.[3]

Carbodiimide-Based Reagents: The Economical and Low-Racemization Option
  • DIC/OxymaPure: The combination of Diisopropylcarbodiimide (DIC) with OxymaPure has become a popular choice for routine peptide synthesis. This method is significantly more cost-effective than using pre-formed uronium/aminium salts. OxymaPure is a highly effective additive for minimizing racemization and has been shown to be a safer and often more efficient replacement for HOBt.[2] While reaction times are generally longer compared to HATU or COMU, this combination provides excellent performance for most coupling reactions and is a strong candidate for the synthesis of peptides containing this compound, especially when racemization is a concern for adjacent amino acids.

Mandatory Visualizations

Fmoc_SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Coupling Reagent) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Next Amino Acid? Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Deprotection, Cleavage & Purification Repeat->Cleavage No Peptide Final Peptide Cleavage->Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Coupling_Reagent_Mechanisms cluster_0 Uronium/Aminium Salt Activation (e.g., HATU) cluster_1 Carbodiimide Activation (e.g., DIC/Oxyma) AA0 This compound ActiveEster0 Highly Reactive OAt-Ester AA0->ActiveEster0 + HATU, Base HATU HATU + Base PeptideBond Peptide Bond Formation ActiveEster0->PeptideBond AA1 This compound OAcylisourea O-Acylisourea (Intermediate) AA1->OAcylisourea + DIC DIC DIC Oxyma OxymaPure ActiveEster1 Oxyma-Ester OAcylisourea->ActiveEster1 + OxymaPure ActiveEster1->PeptideBond ResinPeptide Resin-Bound Peptide (Free N-Terminus) ResinPeptide->PeptideBond

Caption: Activation pathways for different classes of coupling reagents.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using HATU, HCTU, and DIC/Oxyma. These protocols assume a 0.1 mmol synthesis scale.

Protocol 1: Coupling with HATU

This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.[2]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat the treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF again (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 equivalents), HATU (0.39 mmol, 3.9 equivalents), and HOAt (0.4 mmol, 4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes. For particularly difficult sequences, the coupling time can be extended.[2]

  • Washing: Wash the resin as described in step 3.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Coupling with HCTU

This protocol provides a balance of high efficiency and cost-effectiveness.[2]

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Amino Acid Activation and Coupling:

    • Prepare a solution of this compound (0.5 mmol, 5 equivalents) and HCTU (0.49 mmol, 4.9 equivalents) in DMF.

    • Add DIPEA (1.0 mmol, 10 equivalents) to the mixture and pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing and Monitoring: Follow steps 5-6 from the HATU protocol.

Protocol 3: Coupling with DIC/OxymaPure

This is a cost-effective protocol with a very low risk of racemization.[2]

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Amino Acid Activation and Coupling (In-situ):

    • Add this compound (0.5 mmol, 5 equivalents) and OxymaPure (0.5 mmol, 5 equivalents) to the resin.

    • Add sufficient DMF to dissolve the solids and swell the resin.

    • Add Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 equivalents) to the reaction vessel.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing and Monitoring: Follow steps 5-6 from the HATU protocol.

Conclusion and Recommendations

The choice of coupling reagent for this compound depends on the specific requirements of the synthesis, including the complexity of the peptide, budget constraints, and desired purity.

  • For the highest efficiency and for particularly difficult sequences , HATU and COMU are the recommended reagents. COMU offers the additional benefit of an improved safety profile.

  • HCTU represents a robust and slightly more economical alternative to HATU, providing excellent results in most cases.

  • For routine synthesis where cost is a major consideration , DIC/OxymaPure is an excellent choice, offering good coupling efficiency with minimal risk of racemization.

For all methods, monitoring the completion of the coupling reaction (e.g., via a Kaiser test) is crucial. In cases of incomplete coupling, a second coupling with fresh reagents is a common and effective strategy to drive the reaction to completion. By selecting the appropriate coupling reagent and optimizing the reaction conditions, researchers can successfully incorporate this compound and other challenging amino acids into their target peptides with high yield and purity.

References

Advanced & Niche Applications

Application Notes and Protocols for Fmoc-HoPro-OH Peptide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-Fmoc-trans-4-hydroxy-L-proline (Fmoc-HoPro-OH) in the formation of peptide hydrogels for applications in tissue engineering and drug delivery. Due to the limited direct literature on this compound hydrogels, this document leverages data from its close structural and functional analog, Fmoc-Gly-Pro-Hyp (Hyp representing hydroxyproline), to provide detailed protocols and expected outcomes.

Introduction

Self-assembling peptide hydrogels are a class of biomaterials that form three-dimensional networks through non-covalent interactions, such as hydrogen bonding and π-π stacking of aromatic moieties. The this compound monomer, containing a fluorenylmethoxycarbonyl (Fmoc) group and a hydroxyproline (B1673980) residue, is a promising building block for such hydrogels. The Fmoc group facilitates self-assembly through aromatic interactions, while the hydroxyproline residue, a key component of collagen, can impart desirable biological properties and structural stability to the hydrogel matrix. These hydrogels can mimic the native extracellular matrix (ECM), providing a hydrated and porous environment conducive to cell growth, proliferation, and differentiation, as well as serving as a depot for the controlled release of therapeutic agents.[1][2]

Key Applications

  • 3D Cell Culture: The porous and biocompatible nature of these hydrogels provides an ideal scaffold for three-dimensional cell culture, mimicking the in vivo environment more closely than traditional 2D culture systems.[3]

  • Tissue Engineering: By promoting cell adhesion, proliferation, and differentiation, this compound based hydrogels can be utilized as scaffolds for the regeneration of various tissues.[4][5] The incorporation of hydroxyproline is particularly relevant for collagen-rich tissues.

  • Drug Delivery: The hydrogel matrix can encapsulate therapeutic molecules, ranging from small drugs to larger biologics, and provide their sustained release over time.[6][7][8]

Data Presentation: Physicochemical Properties

PropertyValueConditions
Storage Modulus (G')~24,000 PaCo-assembled hydrogel of Fmoc-Phe-Phe and Fmoc-Gly-Pro-Hyp (2:1 molar ratio)
Linear Viscoelastic Region (LVR)Up to 10% strainFrequency of 1 Hz

Table 1: Rheological properties of a representative Fmoc-hydroxyproline containing peptide hydrogel.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Based Hydrogels

This protocol describes the preparation of a self-assembling peptide hydrogel using the solvent switch method, adapted from protocols for similar Fmoc-peptide hydrogels.[9]

Materials:

  • This compound

  • Fmoc-Phe-Phe (for co-assembly, optional)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile double-distilled water (ddH₂O)

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL.

    • If preparing a co-assembled hydrogel, prepare a separate stock solution of Fmoc-Phe-Phe in DMSO at the same concentration.

  • Hydrogel Formation:

    • To prepare a single-component hydrogel, add the appropriate volume of the this compound stock solution to ddH₂O to achieve the desired final concentration (e.g., 5 mg/mL).

    • For a co-assembled hydrogel, combine the stock solutions of this compound and Fmoc-Phe-Phe at the desired molar ratio (e.g., 1:2) and then dilute with ddH₂O to the final concentration.

    • Immediately vortex the solution for 30 seconds upon addition of water to initiate the self-assembly process.

  • Gelation:

    • Allow the solution to stand at room temperature. Gelation should be observable within minutes to hours, depending on the concentration and composition. The formation of a stable hydrogel can be confirmed by inverting the vial.

Protocol 2: Characterization of Hydrogel Morphology by Scanning Electron Microscopy (SEM)

This protocol outlines the procedure for visualizing the nanofibrous network of the hydrogel.[10][11][12]

Materials:

  • Prepared peptide hydrogel

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde (B144438) solution (2.5% in PBS)

  • Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)

  • Hexamethyldisilazane (HMDS) or critical point dryer

  • SEM stubs

  • Carbon tape

  • Sputter coater with gold or gold/palladium target

Procedure:

  • Fixation: Place the hydrogel sample in 2.5% glutaraldehyde solution for 2 hours at room temperature.

  • Dehydration:

    • Wash the fixed hydrogel with PBS three times for 10 minutes each.

    • Dehydrate the sample through a graded ethanol series (30%, 50%, 70%, 90%) for 15 minutes at each concentration.

    • Perform a final dehydration step in 100% ethanol three times for 15 minutes each.

  • Drying:

    • For chemical drying, immerse the dehydrated sample in HMDS for 10 minutes and then allow it to air dry in a fume hood.

    • Alternatively, use a critical point dryer to dry the sample according to the manufacturer's instructions.

  • Mounting and Coating:

    • Mount the dried hydrogel onto an SEM stub using carbon tape.

    • Sputter-coat the sample with a thin layer of gold or gold/palladium to make it conductive.

  • Imaging: Image the sample using a scanning electron microscope.

Protocol 3: Rheological Characterization of Hydrogels

This protocol details the steps for measuring the viscoelastic properties of the hydrogel using a rheometer.[13][14][15]

Materials:

  • Prepared peptide hydrogel

  • Rheometer with a parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Sample Loading: Carefully load the hydrogel onto the lower plate of the rheometer. Lower the upper plate to the desired gap size (e.g., 0.5 mm), ensuring the gel fills the gap completely. Trim any excess hydrogel from the edges.

  • Time Sweep:

    • To monitor gelation kinetics, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) immediately after mixing the components. Record the storage modulus (G') and loss modulus (G'') over time until a plateau is reached.

  • Strain Sweep:

    • To determine the linear viscoelastic region (LVR), perform a strain sweep from 0.01% to 100% strain at a constant frequency (e.g., 1 Hz). The LVR is the range of strain where G' and G'' are independent of the applied strain.

  • Frequency Sweep:

    • To characterize the frequency-dependent behavior of the gel, perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the LVR.

Protocol 4: In Vitro Cell Viability Assessment using Live/Dead Staining

This protocol describes how to assess the viability of cells cultured within the peptide hydrogel.[16][17][18][19]

Materials:

  • Cell-laden peptide hydrogel

  • Cell culture medium

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Encapsulation: Resuspend cells in the peptide solution just before gelation is triggered. Dispense the cell-laden solution into a culture plate and allow it to gel. Add cell culture medium on top of the hydrogel.

  • Staining:

    • After the desired culture period, remove the culture medium.

    • Wash the hydrogel constructs with PBS.

    • Prepare the Live/Dead staining solution according to the manufacturer's instructions (typically a mixture of Calcein AM and Ethidium homodimer-1 in PBS).

    • Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the stained hydrogels with PBS.

    • Image the constructs using a fluorescence microscope with appropriate filters to visualize live (green fluorescence from Calcein) and dead (red fluorescence from Ethidium homodimer-1) cells.

Signaling Pathways and Biological Response

Peptide hydrogels can influence cellular behavior by mimicking the ECM and presenting bioactive cues. Hydroxyproline-containing peptides, in particular, have been shown to modulate key signaling pathways involved in cell proliferation and tissue regeneration.

The dipeptide Pro-Hyp has been demonstrated to stimulate the proliferation of dermal fibroblasts.[20] This effect is mediated, at least in part, through the phosphorylation of the STAT3 (Signal Transducer and Activator of Transcription 3) transcription factor.[20] Activation of STAT3 is a crucial step in many signaling cascades that regulate cell growth and survival.

Furthermore, peptide hydrogels in the context of tissue regeneration, such as wound healing, can modulate pathways like the Rho/ROCK and TGF-β/MEK/MAPK pathways to promote cell proliferation and the formation of new tissue.[1] In the context of angiogenesis, which is vital for tissue repair, peptide scaffolds can activate the FAK/MAPK/ERK1/2 signaling pathway in endothelial cells.[21]

Visualizations

G cluster_0 Self-Assembly Process Monomer This compound Monomers Initiation Initiation (Solvent Switch) Monomer->Initiation Fibers Nanofiber Formation (π-π stacking & H-bonding) Initiation->Fibers Network 3D Hydrogel Network (Fiber Entanglement) Fibers->Network

Caption: Self-assembly of this compound into a hydrogel network.

G cluster_1 Cellular Signaling Hydrogel This compound Hydrogel (ECM Mimic) Cell Cell Hydrogel->Cell interacts with STAT3 STAT3 Phosphorylation Cell->STAT3 activates Proliferation Cell Proliferation STAT3->Proliferation promotes

Caption: Proposed signaling pathway for promoting cell proliferation.

References

Application Notes and Protocols for Fmoc-HoPro-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoPro-OH (N-α-Fmoc-L-homoproline) is a proline analogue that is increasingly utilized as a key building block in the synthesis of peptidomimetics and conformationally constrained peptides for drug discovery. Its unique six-membered ring structure, in contrast to the five-membered ring of proline, imparts distinct structural properties to peptide backbones. This modification can significantly influence the resulting peptide's secondary structure, stability, and binding affinity to biological targets. These application notes provide a comprehensive overview of the utility of this compound in drug discovery, including its role in targeting protein-protein interactions and in the development of collagen mimetic peptides. Detailed experimental protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent biological evaluation are also presented.

Key Applications of this compound

The incorporation of a homoproline residue can introduce significant conformational constraints into a peptide sequence, which is a valuable strategy in drug design to stabilize bioactive conformations such as β-turns. This pre-organization of the peptide structure can lead to enhanced binding affinity and specificity for its target, as well as improved resistance to enzymatic degradation.

Targeting Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. Peptides that can effectively modulate these interactions are therefore of great therapeutic interest. The introduction of this compound into peptide sequences can help to mimic the secondary structures, such as α-helices and β-turns, that are often found at the interface of PPIs. While specific quantitative data for HoPro-containing PPI inhibitors is still emerging in publicly available literature, the principle of using conformationally constrained amino acids to enhance binding affinity is well-established.

Development of Collagen Mimetic Peptides (CMPs)

Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure, which is rich in proline and hydroxyproline (B1673980) residues. Synthetic collagen mimetic peptides are valuable tools for studying collagen structure, stability, and its role in the extracellular matrix.[1][2] this compound can be incorporated into CMPs to investigate how alterations in the proline ring size affect triple helix stability and biological function. These engineered CMPs have potential applications in tissue engineering and regenerative medicine.[1][3][4]

Quantitative Data

While specific IC50 or Ki values for drugs developed using this compound are not extensively documented in readily available public sources, the following table provides a template for how such data would be presented. Researchers generating novel peptides incorporating this compound should aim to populate such a table with their experimental findings.

Peptide SequenceTargetAssay TypeIC50 / Ki (nM)Cell Line (if applicable)Reference
e.g., Ac-X-HoPro-Y-NH2e.g., MDM2/p53Fluorescence PolarizationData not availablee.g., SJSA-1Internal Data
e.g., (GPO)n-(GHopoO)m-(GPO)pe.g., Collagen Type IThermal Melting (Tm)Data not availableN/AInternal Data

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homoproline-Containing Peptide

This protocol outlines the manual synthesis of a generic tripeptide (Ac-Ala-HoPro-Gly-NH2) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Gly-OH

  • This compound

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic Anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H2O)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Dissolve Fmoc-Gly-OH (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (a negative test indicates a free secondary amine is not present).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Second Amino Acid Coupling (this compound):

    • Repeat the Fmoc deprotection step as described in step 2.

    • Dissolve this compound (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Perform a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Ala-OH using the same procedure as the previous amino acids.

  • N-terminal Acetylation:

    • Repeat the Fmoc deprotection step.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and shake for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a HoPro-containing peptide against a target enzyme. The specific substrate and detection method will vary depending on the enzyme.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer

  • Synthesized HoPro-containing peptide inhibitor

  • Positive control inhibitor

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the target enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of the peptide inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

    • Prepare the substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the peptide inhibitor to the wells. Include wells with no inhibitor (negative control) and wells with the positive control inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity:

    • Measure the product formation or substrate depletion over time using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • If applicable, perform kinetic studies to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[5][6][7]

Visualizations

Signaling Pathway Diagram

While no specific signaling pathway has been definitively shown to be modulated by a publicly disclosed drug containing this compound, the Wnt signaling pathway is a common target for peptide-based therapeutics in cancer.[8][9][10][11][12] The following diagram illustrates a simplified canonical Wnt signaling pathway, which could be a potential target for a HoPro-containing peptide designed to inhibit the interaction between β-catenin and TCF/LEF.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP56 LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dvl->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation Proteasome Proteasome BetaCatenin->Proteasome degraded BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates HoProPeptide HoPro-Peptide (Putative Inhibitor) HoProPeptide->BetaCatenin_nuc inhibits binding TCF_LEF TCF/LEF HoProPeptide->TCF_LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates Peptide_Development_Workflow Start Peptide Design (Incorporate HoPro) SPPS Solid-Phase Peptide Synthesis (this compound) Start->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis BioAssay In Vitro Biological Assay (e.g., Enzyme Inhibition) Analysis->BioAssay DataAnalysis Data Analysis (IC50 / Ki determination) BioAssay->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

References

Fmoc-HoPro-OH: A Key Building Block for Advanced Bioconjugation Techniques in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 10, 2025 – Researchers, scientists, and drug development professionals are increasingly turning to Fmoc-HoPro-OH, a proline analogue, to enhance the properties of peptides and bioconjugates. This valuable building block offers unique structural features that can improve stability, cellular uptake, and target specificity, making it a critical component in the development of novel therapeutics and diagnostic agents. These application notes provide detailed protocols and insights into the use of this compound in cutting-edge bioconjugation techniques.

Introduction to this compound and its Significance in Bioconjugation

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-homoproline, is a protected amino acid derivative that plays a crucial role in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for the controlled, stepwise addition of the homoproline residue into a peptide sequence. The six-membered ring of homoproline, as opposed to the five-membered ring of proline, introduces distinct conformational constraints on the peptide backbone. This structural alteration can lead to peptides with enhanced proteolytic stability and improved pharmacokinetic profiles.[1]

In the realm of bioconjugation, peptides synthesized with this compound serve as versatile tools. They can be conjugated to various biomolecules, including antibodies, to create highly specific antibody-drug conjugates (ADCs), or linked to imaging agents for targeted diagnostics. The incorporation of homoproline can influence the binding affinity and selectivity of the peptide to its biological target, thereby improving the efficacy and reducing off-target effects of the resulting bioconjugate.

Key Applications of this compound in Bioconjugation

The unique properties of homoproline-containing peptides make them suitable for a range of bioconjugation applications:

  • Targeted Drug Delivery: Peptides incorporating homoproline can be designed to target specific cell surface receptors, such as integrins, which are often overexpressed in cancer cells. By conjugating a cytotoxic drug to such a peptide, the therapeutic agent can be delivered directly to the tumor site, minimizing systemic toxicity.

  • Antibody-Drug Conjugates (ADCs): Homoproline-containing peptides can function as part of the linker system in ADCs. The conformational rigidity imparted by homoproline can contribute to the stability of the linker in circulation, ensuring that the cytotoxic payload is released only upon reaching the target cell.

  • Molecular Imaging: When conjugated to imaging agents (e.g., fluorescent dyes or radioisotopes), homoproline-containing peptides can be used for in vivo imaging to diagnose and monitor diseases at the molecular level.

  • Enhanced Cellular Uptake: The substitution of proline with proline analogues like homoproline has been shown to increase the cellular uptake of peptides, which is a critical factor for the efficacy of intracellularly acting drugs.

Data Presentation: Properties and Specifications of this compound

For successful and reproducible bioconjugation applications, it is essential to start with high-quality reagents. The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 86069-86-5[2]
Molecular Formula C₂₁H₂₁NO₄[2]
Molecular Weight 351.40 g/mol [2]
Appearance White to off-white solid[2]
Purity (HPLC) ≥98%
Solubility Soluble in DMSO, DMF[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homoproline-Containing Peptide

This protocol outlines the manual synthesis of a generic pentapeptide (e.g., H₂N-Gly-Ala-HoPro-Val-Phe-COOH) using Fmoc chemistry on a Wang resin.

Materials:

  • Fmoc-Wang resin

  • Fmoc-amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, this compound, Fmoc-Val-OH, Fmoc-Phe-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-amino acid (Fmoc-Phe-OH, 3 equivalents to the resin loading), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid (Val, HoPro, Ala, Gly).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Precipitation: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Quantitative Data for SPPS:

ParameterTypical ValueNotes
Coupling Efficiency per Step >99%Monitored by Kaiser test or UV monitoring of Fmoc deprotection.
Overall Crude Yield 60-80%Dependent on peptide length and sequence.
Purity after HPLC >95%
Protocol 2: Conjugation of a Cysteine-Terminated Homoproline Peptide to a Maleimide-Activated Antibody

This protocol describes the bioconjugation of a synthesized peptide containing a C-terminal cysteine residue to a maleimide-activated antibody.

Materials:

  • Cysteine-terminated homoproline-containing peptide (purified)

  • Maleimide-activated antibody

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, containing EDTA (1 mM)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in PBS. If the peptide has formed disulfide dimers, treat with a 2-3 fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds.

  • Antibody Preparation: Dissolve the maleimide-activated antibody in PBS.

  • Conjugation Reaction: Add the peptide solution to the antibody solution at a molar ratio of 5-10 fold excess of peptide to antibody. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification of the Conjugate: Purify the antibody-peptide conjugate from unreacted peptide and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or mass spectrometry.

Quantitative Data for Bioconjugation:

ParameterTypical ValueMethod of Analysis
Conjugation Efficiency >90%SDS-PAGE, Mass Spectrometry
Final Yield of Conjugate 70-90%Based on initial antibody amount
Purity of Conjugate >95%Size-Exclusion Chromatography
Stability of Conjugate Stable for >4 weeks at 4°CSEC-HPLC

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_peptide Peptide Synthesis cluster_antibody Antibody Modification cluster_conjugation Bioconjugation SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification_Peptide HPLC Purification Cleavage->Purification_Peptide Conjugation Peptide-Antibody Conjugation Purification_Peptide->Conjugation Antibody Monoclonal Antibody Activation Activation with Maleimide Crosslinker Antibody->Activation Activation->Conjugation Purification_ADC SEC Purification Conjugation->Purification_ADC Characterization Characterization (DAR, Purity, Stability) Purification_ADC->Characterization

Caption: Workflow for the synthesis of an antibody-drug conjugate using a homoproline-containing peptide.

Targeted Drug Delivery via Integrin Signaling Pathway

Integrin_Targeting cluster_targeting Targeting and Internalization cluster_release Intracellular Drug Release and Action ADC HoPro-Peptide-Drug Conjugate (ADC) Integrin Integrin Receptor (on Cancer Cell) ADC->Integrin Binding Endocytosis Receptor-Mediated Endocytosis Integrin->Endocytosis Endosome Endosome/Lysosome Endocytosis->Endosome Drug_Release Drug Release (Linker Cleavage) Endosome->Drug_Release Drug Active Drug Drug_Release->Drug Apoptosis Cell Death (Apoptosis) Drug->Apoptosis

Caption: Mechanism of targeted drug delivery to cancer cells via an integrin-targeting homoproline-peptide conjugate.

Conclusion

This compound is a powerful tool for researchers and drug developers, enabling the synthesis of peptides with enhanced properties for bioconjugation. The incorporation of homoproline can lead to more stable, potent, and specific bioconjugates, paving the way for the next generation of targeted therapies and diagnostics. The protocols and data presented here provide a foundation for the successful application of this compound in a variety of bioconjugation strategies.

References

Application Notes and Protocols for Large-Scale Synthesis of Peptides with Fmoc-Hyp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of hydroxyproline (B1673980) (Hyp), a critical post-translational modification found in collagen, into synthetic peptides offers a powerful tool for modulating peptide structure and function. The use of N-α-Fmoc-4(R)-hydroxy-L-proline (Fmoc-Hyp-OH) in solid-phase peptide synthesis (SPPS) allows for the precise placement of this residue, enhancing the stability of secondary structures like triple helices and improving resistance to proteolytic degradation. These attributes are highly desirable in the development of therapeutic peptides, biomaterials, and research tools, particularly for studying collagen-integrin interactions that play a crucial role in cell adhesion, signaling, and tissue homeostasis.[1][2]

This document provides detailed application notes and scalable protocols for the large-scale synthesis of peptides containing Fmoc-Hyp-OH, addressing the unique challenges associated with this sterically hindered amino acid derivative.

Challenges in Large-Scale Synthesis with Fmoc-Hyp-OH

The primary challenge in the synthesis of peptides containing hydroxyproline lies in the steric hindrance of the pyrrolidine (B122466) ring, which can lead to slower and less efficient coupling reactions compared to primary amino acids. This issue is often exacerbated at a larger scale due to mass transfer limitations and the potential for peptide aggregation on the solid support. Diketopiperazine formation, a common side reaction at the dipeptide stage, is particularly prevalent with proline and its derivatives, potentially leading to significant yield loss.[3]

Experimental Protocols

Resin Selection and Loading

For large-scale synthesis (>10 mmol), a low-substitution resin (0.1-0.4 mmol/g) is recommended to minimize peptide aggregation. The choice of resin depends on the desired C-terminal functionality.

  • For C-terminal amides: Use a Rink Amide resin.

  • For C-terminal carboxylic acids: Use a 2-chlorotrityl chloride (2-CTC) or Wang resin.

Protocol 1: Resin Swelling (Example for 50 mmol scale)

  • Place the appropriate amount of resin (e.g., 125 g of 0.4 mmol/g Rink Amide resin) into a suitable solid-phase reaction vessel.

  • Add N,N-Dimethylformamide (DMF) (10-15 mL per gram of resin) to the vessel.

  • Agitate the resin slurry gently for 1-2 hours at room temperature to ensure uniform swelling.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection

Protocol 2: Large-Scale Fmoc Deprotection

  • To the swollen resin, add a solution of 20% piperidine (B6355638) in DMF (10 mL per gram of resin).

  • Agitate the mixture for 5 minutes and drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (10 mL per gram of resin).

  • Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all residual piperidine.

  • Perform a Kaiser test to confirm the presence of free primary amines.

Fmoc-Hyp-OH Coupling

The choice of coupling reagent is critical for efficiently incorporating the sterically hindered Fmoc-Hyp-OH. For large-scale synthesis, potent activating agents are recommended to drive the reaction to completion and minimize side reactions.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative EfficiencyKey Considerations for Large-Scale Use
DIC/Oxyma Pure Carbodiimide/AdditiveModerate to HighCost-effective. May require longer reaction times or double coupling. Oxyma Pure is a safer alternative to HOBt.
HBTU/HCTU Aminium/Uronium SaltHighFast and efficient. Potential for guanidinylation if excess base is used. HCTU often has better solubility.
HATU/COMU Aminium/Uronium SaltVery HighHighly effective for sterically hindered residues, leading to faster reactions and reduced epimerization. COMU is based on the non-explosive Oxyma.
PyBOP Phosphonium SaltHighEfficient for difficult couplings, but byproducts can be challenging to remove during purification.

Protocol 3: Large-Scale Coupling of Fmoc-Hyp-OH using HATU

  • In a separate vessel, dissolve Fmoc-Hyp-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF (5-7 mL per gram of resin).

  • Add N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents) to the activation mixture and stir for 2-5 minutes.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended or a double coupling can be performed.

  • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling.

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL per gram of resin).

Peptide Cleavage and Deprotection

Protocol 4: Cleavage from Resin and Global Deprotection

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 10 mL per gram of resin) to remove residual DMF.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (20 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).

  • Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Large-Scale Purification

Purification of multi-gram quantities of crude peptide is typically performed using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Table 2: General Parameters for Large-Scale Preparative RP-HPLC

ParameterRecommendationNotes
Column Chemistry C18-modified silicaStandard for peptide purification.[4]
Particle Size 10-15 µmLarger particles are used for preparative scale to reduce backpressure.
Pore Size 100-300 ÅEnsures accessibility for larger peptides.
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)
Gradient Optimized on an analytical scale first, then transferred to preparative scale. Typically a shallow gradient (e.g., 0.5-1% B/min).[5]A volume overload study on an analytical column can help predict elution behavior on a larger scale.[6]
Loading Capacity Dependent on peptide hydrophobicity and column dimensions. Typically in the range of 1-10 mg of crude peptide per gram of stationary phase.
Detection UV at 210-220 nmMonitors the peptide backbone.[4]

Protocol 5: Preparative RP-HPLC Purification

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A, with the addition of a small amount of acetonitrile or acetic acid if necessary to aid solubility.

  • Filter the peptide solution through a 0.45 µm filter.

  • Equilibrate the preparative RP-HPLC column with the starting mobile phase conditions.

  • Inject the filtered peptide solution onto the column.

  • Run the optimized gradient to separate the target peptide from impurities.

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95% is a common target for research-grade peptides).[7]

  • Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.

Quality Control

For large-scale synthesis, a comprehensive quality control strategy is essential to ensure the identity, purity, and consistency of the final peptide product.

Table 3: Key Quality Control Tests for Large-Scale Peptide Synthesis

TestMethodPurposeSpecification Example
Identity Mass Spectrometry (ESI-MS)Confirms the molecular weight of the peptide.Observed mass ± 1 Da of theoretical mass.[8]
Purity Analytical RP-HPLCQuantifies the percentage of the target peptide relative to impurities.≥95% (for research grade), ≥98% (for preclinical).[8]
Net Peptide Content Amino Acid Analysis (AAA) or Nitrogen AnalysisDetermines the actual amount of peptide in the lyophilized powder, accounting for water and counterions.Typically 70-90%.
Counterion Content Ion ChromatographyQuantifies the amount of residual counterions (e.g., TFA) from purification.Varies depending on application.
Water Content Karl Fischer TitrationMeasures the residual water content in the lyophilized peptide.Typically <10%.
Bioburden/Endotoxin LAL TestRequired for peptides intended for in vivo or cell-based assays.Conforms to USP/EP standards.

Application Example: Synthesis of a Collagen-Like Peptide and its Role in Integrin Signaling

Collagen-like peptides (CLPs) containing the Gly-Pro-Hyp repeating motif are valuable tools for studying collagen structure and its interaction with cell surface receptors like integrins.[9] The GFOGER (Gly-Phe-Hyp-Gly-Glu-Arg) sequence is a well-characterized integrin-binding motif within collagen. Synthetic peptides containing this sequence can be used to investigate the signaling pathways initiated by collagen-integrin binding.

Integrin Signaling Pathway

The binding of a GFOGER-containing peptide to α1β1 or α2β1 integrins can trigger a signaling cascade that influences cell behavior such as adhesion, migration, and proliferation. This process involves the recruitment of focal adhesion proteins and the activation of downstream kinases.

IntegrinSignaling cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm GFOGER_Peptide Synthetic GFOGER Peptide Integrin α2β1 Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Src Src Kinase FAK->Src Activates ERK ERK Pathway Src->ERK Activates CellBehavior Cell Adhesion, Migration, Proliferation ERK->CellBehavior Regulates

Integrin signaling initiated by a synthetic GFOGER peptide.
Workflow for Large-Scale Synthesis of a Hydroxyproline-Containing Peptide

The overall process for the large-scale synthesis of a peptide, such as a GFOGER-containing CLP, can be summarized in the following workflow.

Peptide_Synthesis_Workflow start Project Initiation (Sequence Selection) resin_prep 1. Resin Selection & Swelling start->resin_prep spps_cycle 2. Automated/Manual SPPS (Deprotection & Coupling Cycles) resin_prep->spps_cycle cleavage 3. Cleavage from Resin & Global Deprotection spps_cycle->cleavage precipitation 4. Precipitation & Isolation of Crude Peptide cleavage->precipitation purification 5. Preparative RP-HPLC Purification precipitation->purification qc 6. Quality Control (HPLC, MS, AAA, etc.) purification->qc qc->purification Re-purify lyophilization 7. Lyophilization of Final Product qc->lyophilization Meets Specs final_product Final Purified Peptide lyophilization->final_product

GMP workflow for large-scale peptide synthesis.

Conclusion

The large-scale synthesis of peptides containing Fmoc-Hyp-OH is a feasible yet challenging endeavor that requires careful optimization of coupling conditions and purification strategies. By selecting appropriate high-efficiency coupling reagents, low-substitution resins, and developing a robust purification protocol, researchers and drug developers can successfully produce multi-gram quantities of high-purity, hydroxyproline-rich peptides. These synthetic peptides serve as invaluable assets for advancing our understanding of biological processes and for the development of novel therapeutics and advanced biomaterials.

References

Application Notes and Protocols for Enzymatic Ligation of Peptides Containing Hydroxyproline (HoPro)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific ligation of peptide fragments is a cornerstone of modern chemical biology and drug development, enabling the synthesis of large, complex peptides and proteins that are inaccessible through traditional solid-phase peptide synthesis (SPPS) or recombinant expression alone. Enzymatic peptide ligation offers a powerful alternative to chemical methods, providing exceptional specificity, mild reaction conditions, and freedom from protecting groups. This document provides detailed application notes and protocols for the enzymatic ligation of peptides containing hydroxyproline (B1673980) (HoPro), a critical post-translationally modified amino acid abundant in collagen and other structural proteins. The incorporation of HoPro can enhance peptide stability, influence conformation, and mediate biological interactions, making its site-specific inclusion in synthetic peptides highly desirable.

While the enzymatic ligation of standard peptides is well-established, the presence of modified amino acids such as HoPro presents unique considerations. This guide focuses on the substrate tolerance of common peptide ligases and provides a detailed protocol using the most promising enzyme class for this application.

Enzyme Selection and Substrate Specificity

The success of enzymatic peptide ligation is highly dependent on the choice of enzyme and its substrate specificity. Several classes of enzymes are commonly used for peptide ligation, each with distinct recognition sequences and substrate requirements. The tolerance of these enzymes to HoPro, particularly at or near the ligation junction, is a critical factor.

Table 1: Comparison of Common Peptide Ligases and Their Compatibility with Proline/Hydroxyproline

EnzymeDonor Peptide Recognition Motif (C-terminus)Acceptor Peptide Requirement (N-terminus)Reported Proline/HoPro ToleranceSuitability for HoPro-Containing Peptides
Sortase A LPXTG (X = any L-amino acid)(oligo)GlycineStrict requirement for Proline at the P2 position of the recognition motif.[1][2][3] Tolerance for HoPro at other positions is not extensively documented but may be possible if distal to the recognition site.Low, especially if HoPro needs to be at the ligation junction. Potentially moderate if HoPro is located away from the C-terminal LPXTG motif and the N-terminal glycine.
Butelase-1 Asx-His-Val (Asx = Asn or Asp)Most L-amino acids, except Proline .[4][5]Does not accept Proline at the N-terminus of the acceptor peptide.[5] This strongly suggests HoPro would also not be tolerated at this position. Tolerance for internal HoPro residues is not explicitly stated but is likely higher.Low for N-terminal HoPro ligation. Potentially moderate for peptides with internal HoPro residues, provided the N-terminus of the acceptor peptide is a compatible amino acid.
Peptiligase / Omniligase-1 Recognizes a P4-P1 sequence at the C-terminus of an activated ester (e.g., carboxyamidomethyl ester).Broad; recognizes a P1'-P2' sequence at the N-terminus.Tolerates a wide range of non-proteinogenic and modified amino acids within the peptide sequence, provided the residues in the immediate recognition pockets (P4-P1, P1'-P2') are L-amino acids.[6][7][8][9][10]High . The broad substrate scope makes this enzyme class the most promising for the ligation of peptides containing HoPro, both internally and potentially near the ligation site (though empirical validation is necessary).

Based on the available data, Omniligase-1 , an engineered subtilisin variant, is the most suitable enzyme for the ligation of peptides containing hydroxyproline due to its remarkably broad substrate tolerance.[6][10] The following protocols are therefore based on the use of Omniligase-1.

Experimental Protocols

Protocol 1: General Procedure for Omniligase-1 Mediated Ligation of a HoPro-Containing Peptide

This protocol describes the ligation of two peptide fragments, where one or both contain HoPro residues. It is assumed that the HoPro is not one of the four C-terminal amino acids of the donor peptide or the two N-terminal amino acids of the acceptor peptide, as these positions are critical for enzyme recognition.[6]

Materials:

  • Donor Peptide: C-terminally activated as a carboxyamidomethyl (Cam)-ester. The peptide can be synthesized using standard Fmoc-SPPS, with the final C-terminal residue coupled to iodoacetic acid on the resin. The peptide should contain the desired HoPro residue(s).

  • Acceptor Peptide: Unprotected peptide with a free N-terminus, synthesized via standard Fmoc-SPPS, containing the desired HoPro residue(s).

  • Omniligase-1: Lyophilized powder.

  • Ligation Buffer: 1 M potassium phosphate (B84403) buffer, pH 8.0.

  • Reducing Agent: 1 M TCEP (tris(2-carboxyethyl)phosphine) stock solution.

  • Quenching Solution: 10% (v/v) trifluoroacetic acid (TFA) in water.

  • Analytical HPLC-MS system for reaction monitoring.

  • Preparative HPLC system for product purification.

Procedure:

  • Peptide Preparation:

    • Synthesize the donor and acceptor peptides containing HoPro using established SPPS protocols.

    • Purify the peptides by preparative HPLC and confirm their identity and purity by HPLC-MS.

    • Lyophilize the purified peptides and accurately determine their concentration.

  • Ligation Reaction Setup:

    • In a microcentrifuge tube, dissolve the lyophilized acceptor peptide in the ligation buffer to a final concentration of 5 mM.

    • Add the lyophilized donor peptide (Cam-ester) to the solution of the acceptor peptide. A slight excess of the acceptor peptide (1.1 to 1.5 equivalents) is often beneficial.

    • Add TCEP stock solution to a final concentration of 5 mM to maintain a reducing environment for the enzyme's active site cysteine.

    • Vortex gently to ensure complete dissolution of both peptide fragments.

  • Enzymatic Ligation:

    • Prepare a stock solution of Omniligase-1 in a suitable buffer (e.g., 10 mM MES, pH 6.0).

    • Initiate the ligation reaction by adding Omniligase-1 to the peptide solution. The final enzyme concentration should be in the range of 0.1 to 1 µM (enzyme-to-substrate ratio of 1:5,000 to 1:50,000).

    • Incubate the reaction at room temperature (or 37°C to accelerate the reaction) with gentle agitation.

  • Reaction Monitoring:

    • At regular intervals (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.

    • Quench the reaction by diluting the aliquot into 45 µL of the quenching solution (10% TFA).

    • Analyze the quenched sample by analytical HPLC-MS to monitor the consumption of starting materials and the formation of the ligated product.

  • Product Purification:

    • Once the reaction has reached completion (as determined by HPLC), quench the entire reaction mixture by adding TFA to a final concentration of 0.1-1%.

    • Purify the ligated peptide product using preparative HPLC with a suitable gradient of acetonitrile (B52724) in water containing 0.1% TFA.

    • Collect the fractions containing the desired product, confirm their identity by MS, and lyophilize to obtain the pure HoPro-containing ligated peptide.

Table 2: Representative Ligation Reaction Conditions

ParameterValue
Donor Peptide (Cam-ester) Conc.5 mM
Acceptor Peptide Conc.5.5 mM (1.1 eq)
Omniligase-1 Conc.0.5 µM
Buffer1 M Potassium Phosphate, pH 8.0
Additive5 mM TCEP
Temperature25°C
Reaction Time1 - 24 hours

Visualizations

Enzymatic Ligation Workflow

Enzymatic_Ligation_Workflow cluster_prep Peptide Preparation cluster_ligation Enzymatic Ligation cluster_analysis Analysis & Purification Donor_SPPS Donor Peptide Synthesis (with C-terminal activation) Purification HPLC Purification & Lyophilization Donor_SPPS->Purification Acceptor_SPPS Acceptor Peptide Synthesis (with N-terminal amine) Acceptor_SPPS->Purification Reaction_Setup Dissolve Peptides in Ligation Buffer Purification->Reaction_Setup Purified Peptides Add_Enzyme Add Omniligase-1 Reaction_Setup->Add_Enzyme Incubation Incubate at RT Add_Enzyme->Incubation Monitoring HPLC-MS Monitoring Incubation->Monitoring Reaction Mixture Purification_Final Preparative HPLC Monitoring->Purification_Final Final_Product Pure Ligated Peptide Purification_Final->Final_Product

Caption: General workflow for the enzymatic ligation of peptides using Omniligase-1.

Omniligase-1 Catalytic Mechanism

Omniligase_Mechanism Enzyme Omniligase-1 (E-SH) Intermediate Acyl-Enzyme Intermediate E-S-CO-Donor Enzyme->Intermediate Acylation Donor Donor Peptide-CO-OR' Donor->Intermediate Acceptor H2N-Acceptor Peptide Product {Ligated Peptide Donor-CO-NH-Acceptor} Acceptor->Product Intermediate->Product Aminolysis Leaving_Group {R'-OH} Intermediate->Leaving_Group Product->Enzyme Enzyme Regeneration

Caption: Catalytic cycle of Omniligase-1 mediated peptide ligation.

Application Notes and Considerations

  • Substrate Design: While Omniligase-1 has a broad substrate scope, its efficiency is still influenced by the amino acid sequences at the P4-P1 positions of the donor peptide and P1'-P2' positions of the acceptor peptide. When designing your HoPro-containing peptides, it is advisable to choose known good substrate sequences for these recognition sites to maximize ligation efficiency. The HoPro residue(s) should ideally be placed outside of these core recognition sequences.

  • Solubility: Peptides rich in HoPro, similar to collagen-like peptides, may have limited solubility in aqueous buffers. Omniligase-1 is known to be functional in the presence of organic co-solvents (up to 50% DMF or DMSO) and denaturants (e.g., 2 M urea), which can be highly advantageous for dissolving and ligating poorly soluble peptide fragments.[7][8] It is recommended to perform small-scale solubility tests before setting up the ligation reaction.

  • Optimization: The protocol provided is a general starting point. For any new set of HoPro-containing peptides, it is crucial to optimize reaction conditions, including enzyme concentration, peptide concentrations, temperature, and incubation time. A time-course experiment is highly recommended to determine the optimal reaction time and to monitor for any potential side reactions, such as hydrolysis of the donor peptide ester.

  • Future Research: The field would greatly benefit from systematic studies on the tolerance of Omniligase-1 and other engineered ligases for HoPro and other modified prolines at various positions, including within the recognition sequence. Such studies would provide a quantitative basis for designing more complex chemoenzymatic syntheses of collagen-like peptides and other modified proteins, with significant implications for biomaterials science and therapeutic development.

Conclusion

The enzymatic ligation of peptides containing hydroxyproline is a feasible and powerful strategy, with Omniligase-1 emerging as the most promising biocatalyst for this purpose due to its broad substrate tolerance. By following the detailed protocols and considering the key application notes provided, researchers can successfully synthesize complex HoPro-containing peptides for a wide range of applications in research and drug development. Empirical optimization for each specific peptide substrate remains a critical step to ensure high ligation efficiency and yield.

References

Application of Fmoc-HoPro-OH in Elucidating Protein Folding Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoPro-OH, the N-α-Fmoc-protected form of trans-4-hydroxy-L-proline, is an essential building block in solid-phase peptide synthesis (SPPS) for researchers investigating the principles of protein folding, stability, and structure. The post-translational hydroxylation of proline residues is a critical modification in collagen, the most abundant protein in mammals, and is fundamental to its unique triple-helical structure and thermal stability. The incorporation of hydroxyproline (B1673980) into synthetic peptides allows for precise studies into its specific contributions to these properties. These investigations are vital for understanding collagen-related diseases, designing novel biomaterials, and developing therapeutics that target protein-protein interactions.

The Role of Hydroxyproline in Protein Stability

Hydroxyproline, particularly when located in the Yaa position of the repeating Gly-Xaa-Yaa sequence in collagen, significantly enhances the stability of the triple helix.[1] This stabilization is not primarily due to hydrogen bonding involving the hydroxyl group, but rather to stereoelectronic effects that favor the puckering of the proline ring into a conformation conducive to the triple-helical structure.[1] The presence of hydroxyproline has been demonstrated to increase the melting temperature (Tm) of collagen-like peptides, providing a quantitative measure of its stabilizing effect. Furthermore, the hydroxylation of proline to hydroxyproline has been shown to accelerate the folding of polypeptide chains into the triple-helical conformation.[2]

Quantitative Analysis of Hydroxyproline's Impact on Peptide Stability

The following table summarizes data from various studies on synthetic collagen-like peptides, highlighting the quantitative impact of hydroxyproline on their thermal stability.

Peptide SequenceGuest TripletMelting Temperature (Tm) in °CReference
(Pro-Hyp-Gly)₃-(Pro-Pro-Gly )-(Pro-Hyp-Gly)₃Pro-Pro-Gly30.5 ± 2.2[3]
(Pro-Hyp-Gly)₃-(3-Hyp-4-Hyp-Gly )-(Pro-Hyp-Gly)₃3-Hyp-4-Hyp-Gly32.7 ± 0.9[3]
(Pro-Hyp-Gly)₇Pro-Hyp-Gly36 ± 2[3]
(Pro-Hyp-Gly)₃-(Pro-3-Hyp-Gly )-(Pro-Hyp-Gly)₃Pro-3-Hyp-Gly21.0 ± 2.2[3]
Ac-(Gly-Pro-Hyp)₁₀-NH₂Gly-Pro-Hyp58
Ac-(Gly-Pro-Pro)₁₀-NH₂Gly-Pro-Pro24
(POG)₁₀Pro-Hyp-Gly~40[4]
(PPG)₁₀Pro-Pro-Gly~25[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Hydroxyproline-Containing Peptide

This protocol outlines the manual synthesis of a model collagen-like peptide, Ac-(Gly-Pro-Hyp)₅-NH₂, using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure)

  • Acetic anhydride (B1165640)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-Hyp(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Once complete, wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids (Pro, Gly, Hyp, Pro, Gly, Hyp, Pro, Gly, Hyp, Pro, Gly) in the desired sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to the resin.

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Analysis of Peptide Folding and Stability by Circular Dichroism (CD) Spectroscopy

This protocol describes the use of CD spectroscopy to determine the triple-helix formation and thermal stability of the synthesized peptide.

Materials:

  • Purified hydroxyproline-containing peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • CD spectropolarimeter with a temperature controller

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in PBS to a final concentration of 0.2 mg/mL. Allow the solution to equilibrate at 4°C for at least 24 hours to facilitate triple-helix formation.

  • CD Spectrum Measurement:

    • Record a CD spectrum from 190 to 260 nm at 4°C.

    • A positive peak around 225 nm and a negative peak around 200 nm are characteristic of a collagen-like triple helix.

  • Thermal Denaturation (Melting Curve):

    • Monitor the CD signal at 225 nm as the temperature is increased from 4°C to 80°C at a rate of 0.5°C/minute.[5][6]

    • Record the ellipticity at each temperature point.

  • Data Analysis:

    • Plot the ellipticity at 225 nm as a function of temperature.

    • The resulting sigmoidal curve represents the unfolding of the triple helix.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition.

    • The data can be fitted to a two-state model to derive thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of unfolding.[7]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the study of protein folding using this compound.

Peptide_Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Coupling (Fmoc-Hyp(tBu)-OH) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat for (Pro, Gly, Hyp, Pro, Gly, Hyp, Pro, Gly, Hyp, Pro, Gly) Wash1->Repeat Acetylation N-terminal Acetylation Repeat->Acetylation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Fmoc Solid-Phase Peptide Synthesis Workflow.

Biophysical_Analysis_Workflow Peptide Purified Peptide Dissolution Dissolution in PBS (0.2 mg/mL) Peptide->Dissolution Equilibration Equilibration at 4°C (≥ 24 hours) Dissolution->Equilibration CD_Spectrum CD Spectrum Acquisition (190-260 nm) Equilibration->CD_Spectrum Thermal_Melt Thermal Denaturation (4°C to 80°C) Equilibration->Thermal_Melt Data_Analysis Data Analysis (Tm, ΔH, ΔS) Thermal_Melt->Data_Analysis

Biophysical Analysis of Peptide Folding and Stability.

Conclusion

The use of this compound in solid-phase peptide synthesis is an indispensable tool for researchers studying the intricacies of protein folding and stability, particularly in the context of collagen and other proline-rich proteins. The ability to precisely incorporate hydroxyproline into synthetic peptides allows for the systematic investigation of its effects on structure and thermodynamics. The protocols and data presented here provide a framework for conducting such studies, contributing to a deeper understanding of fundamental biological processes and aiding in the development of novel biomaterials and therapeutics.

References

Application Notes and Protocols for Fmoc-HoPro-OH in Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) have emerged as powerful tools for the intracellular delivery of a wide range of therapeutic and diagnostic agents that are otherwise membrane-impermeable. These short peptides can traverse cellular membranes and facilitate the transport of various molecular cargo, including small molecules, peptides, proteins, and nucleic acids. The modification of CPPs with non-natural amino acids is a key strategy to enhance their efficacy, stability, and cellular uptake. One such modification is the incorporation of (2S,4R)-4-hydroxyproline (HoPro), a hydroxylated form of proline. The use of the Fmoc-HoPro-OH building block in solid-phase peptide synthesis (SPPS) allows for the site-specific introduction of this modification.

This document provides detailed application notes and protocols for the utilization of this compound in the design and evaluation of novel CPPs. Hydroxyproline (B1673980) is a major component of collagen and plays a crucial role in the stability of the collagen triple helix.[1][2] Its incorporation into CPPs, particularly in the context of collagen-like peptides, has been shown to enhance proteolytic stability, a significant advantage for in vivo applications.[3][4]

Application Notes

The incorporation of this compound into CPPs offers several potential advantages:

  • Enhanced Proteolytic Stability: The rigidifying effect of the pyrrolidine (B122466) ring of hydroxyproline can sterically hinder the access of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids. Collagen-like peptides containing hydroxyproline have demonstrated remarkable resistance to serum proteases.[5][6]

  • Improved Cellular Uptake: While direct quantitative comparisons are still emerging, the conformational constraints imposed by hydroxyproline may influence the peptide's interaction with the cell membrane, potentially leading to more efficient internalization. The spatial arrangement of charged residues on a rigid scaffold, as seen in collagen-like CPPs, significantly affects cellular uptake efficiency.[3]

  • Modulation of Physicochemical Properties: The hydroxyl group of HoPro can alter the hydrophilicity and hydrogen bonding capacity of the peptide, which can be fine-tuned to optimize its interaction with cellular membranes and cargo molecules.

Table 1: Potential Effects of HoPro Incorporation into CPPs
FeaturePotential Effect of HoPro IncorporationRationale
Proteolytic Stability IncreasedSteric hindrance from the pyrrolidine ring and stabilization of secondary structures.[3][4]
Cellular Uptake Potentially IncreasedConformational rigidity may optimize interactions with the cell membrane.[3]
Hydrophilicity IncreasedIntroduction of a hydroxyl group.
Structural Rigidity IncreasedThe five-membered ring of proline and its derivatives constrains the peptide backbone.[7]

Experimental Protocols

Protocol 1: Synthesis of a HoPro-Containing Cell-Penetrating Peptide using Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a hypothetical HoPro-containing CPP, for instance, a modified version of the well-known Tat peptide (YGRKKRRQRRR), where one arginine is replaced by hydroxyproline.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-HoPro(tBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH) and 3 equivalents of Oxyma Pure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Fmoc-HoPro(tBu)-OH: Repeat the deprotection and coupling steps using Fmoc-HoPro(tBu)-OH as the amino acid to be incorporated at the desired position in the peptide sequence.

  • Chain Elongation: Continue the deprotection and coupling cycles for the remaining amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

G Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-AA-OH (DIC/Oxyma) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 CoupleHoPro Couple Fmoc-HoPro(tBu)-OH Deprotect2->CoupleHoPro Wash2 Wash CoupleHoPro->Wash2 Repeat Repeat Deprotection and Coupling Cycles Wash2->Repeat FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Cleave Cleavage from Resin (TFA/TIS/H2O) FinalDeprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS) Purify->Characterize

Figure 1: Workflow for the solid-phase synthesis of a HoPro-containing CPP.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry

This protocol outlines the steps to quantitatively assess the cellular uptake of a fluorescently labeled HoPro-containing CPP.

Materials:

  • Fluorescently labeled CPP (e.g., with FITC or TAMRA)

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well plate or culture tubes

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Peptide Treatment:

    • Prepare different concentrations of the fluorescently labeled CPP in serum-free cell culture medium.

    • Wash the cells with PBS.

    • Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.

  • Cell Harvesting and Washing:

    • Remove the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptide.

    • Harvest the cells by trypsinization.

    • Neutralize the trypsin with complete medium and centrifuge the cells.

    • Resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting the fluorophore at the appropriate wavelength.

    • Record the mean fluorescence intensity (MFI) for each sample.

    • Use the untreated cells to set the baseline fluorescence.

    • The increase in MFI in the treated cells corresponds to the amount of internalized peptide.

G Seed Seed Cells Treat Treat with Fluorescent CPP Seed->Treat Wash Wash to Remove Surface-Bound Peptide Treat->Wash Harvest Harvest Cells (Trypsinization) Wash->Harvest Analyze Analyze by Flow Cytometry Harvest->Analyze Quantify Quantify Mean Fluorescence Intensity Analyze->Quantify

Figure 2: Experimental workflow for quantifying CPP uptake via flow cytometry.
Protocol 3: Intracellular Localization by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of the HoPro-containing CPP.

Materials:

  • Fluorescently labeled CPP

  • Cell line of interest

  • Glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • PBS

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with the fluorescently labeled CPP as described in the flow cytometry protocol.

  • Washing and Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells again with PBS.

  • Staining:

    • Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.

    • Wash the cells with PBS.

  • Imaging:

    • Mount the slides with an appropriate mounting medium.

    • Visualize the cells using a confocal microscope.

    • Acquire images in the channels corresponding to the CPP's fluorophore and DAPI.

    • Co-localization of the peptide signal with specific organelle markers (e.g., LysoTracker for lysosomes) can also be performed to determine its subcellular fate.

Protocol 4: Investigation of Uptake Mechanism using Endocytosis Inhibitors

This protocol helps to elucidate the endocytic pathways involved in the internalization of the HoPro-containing CPP.

Materials:

  • Fluorescently labeled CPP

  • Cell line of interest

  • Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated endocytosis, Genistein for caveolae-mediated endocytosis, Amiloride for macropinocytosis)

  • Flow cytometer or confocal microscope

Procedure:

  • Cell Seeding: Seed cells as for the flow cytometry or confocal microscopy protocols.

  • Inhibitor Pre-treatment:

    • Pre-incubate the cells with a non-toxic concentration of the specific endocytosis inhibitor for 30-60 minutes at 37°C.

  • Peptide Treatment:

    • Without removing the inhibitor, add the fluorescently labeled CPP to the cells and incubate for the desired time.

  • Analysis:

    • Wash the cells and analyze the uptake by flow cytometry or confocal microscopy as described in the previous protocols.

    • A significant reduction in CPP uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

G cluster_pathways Potential Cellular Uptake Pathways Clathrin Clathrin-mediated Endocytosis Caveolae Caveolae-mediated Endocytosis Macropinocytosis Macropinocytosis Direct Direct Translocation CPP HoPro-Containing CPP CPP->Clathrin Inhibited by Chlorpromazine CPP->Caveolae Inhibited by Genistein CPP->Macropinocytosis Inhibited by Amiloride CPP->Direct

Figure 3: Potential cellular uptake pathways for HoPro-containing CPPs.

Data Presentation

Quantitative data from the cellular uptake experiments should be presented in a clear and concise manner. Below is an example of how to structure a table to compare the uptake of a parent CPP with its HoPro-modified analogue.

Table 2: Comparative Cellular Uptake of CPPs in HeLa Cells
PeptideConcentration (µM)Mean Fluorescence Intensity (MFI) ± SDFold Increase over Control
Parent CPP 51500 ± 12015
103200 ± 25032
206500 ± 50065
HoPro-CPP 51800 ± 15018
104000 ± 31040
208200 ± 60082
Control 0100 ± 101

Data are representative and should be replaced with experimental results.

Conclusion

The incorporation of this compound into cell-penetrating peptides represents a promising strategy for developing more robust and potentially more effective delivery vectors. The provided protocols offer a framework for the synthesis, quantification of cellular uptake, and mechanistic investigation of these novel CPPs. Further research is warranted to fully elucidate the structure-activity relationships and the specific signaling pathways involved in the cellular internalization of HoPro-containing CPPs. This will enable the rational design of next-generation CPPs with enhanced therapeutic and diagnostic potential.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fmoc-HoPro-OH as a chemical waste product. All disposal must be conducted through your institution's hazardous waste management program. This guide provides essential safety and logistical information for the proper disposal of this compound, a protected amino acid commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator if dust is generated.

Step-by-Step Disposal Procedure for Solid this compound

Unused or expired solid this compound must be disposed of as hazardous chemical waste.

  • Collection:

    • Collect all solid waste of this compound, including empty containers and contaminated materials (e.g., weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[1]

    • The container should be made of a material that will not react with the chemical, such as high-density polyethylene (B3416737) (HDPE).[1]

    • Ensure the container is kept closed when not in use.

  • Labeling:

    • The waste container must be clearly labeled with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.[1]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Follow all institutional and local regulations for hazardous waste disposal.

Disposal of Liquid Waste Containing this compound

Liquid waste streams are often generated during peptide synthesis, for example, from the cleavage of the Fmoc protecting group, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[2]

  • Collection:

    • Collect all liquid waste in a dedicated, properly labeled, and sealed waste container.[2]

    • Crucially, do not mix incompatible waste streams.

  • Labeling:

    • Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and reagents (e.g., "Piperidine/DMF waste from Fmoc deprotection containing this compound").[2]

  • Storage and Disposal:

    • Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.[2]

Under no circumstances should this compound or its waste streams be disposed of down the drain or in regular trash. [1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

cluster_0 Start: Identify Waste cluster_1 Waste Characterization cluster_2 Solid Waste Handling cluster_3 Liquid Waste Handling start This compound Waste is_solid Solid Waste? start->is_solid collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_solid->collect_liquid No store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid dispose_solid Contact EHS for Disposal store_solid->dispose_solid store_liquid Store in Designated Hazardous Waste Area collect_liquid->store_liquid dispose_liquid Contact EHS for Disposal store_liquid->dispose_liquid

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of Fmoc-HoPro-OH, ensuring a secure laboratory environment and the integrity of your research.

For researchers and scientists engaged in drug development and peptide synthesis, the proper handling of specialized reagents like this compound ((2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid) is paramount. Adherence to rigorous safety protocols not only protects laboratory personnel but also ensures the quality and reproducibility of experimental results. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following standard personal protective equipment should be worn when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust have side shields to protect against splashes.
Safety GogglesRecommended when there is a significant risk of splashing.
Hand Protection Disposable GlovesNitrile gloves are recommended. Always inspect for tears before use.
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin.
Respiratory Protection Dust Mask/RespiratorRecommended when handling the powder outside of a fume hood to prevent inhalation.[2]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for safety and maintaining its purity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for the powder is -20°C.[3]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3][4]

2. Handling and Weighing:

  • All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.

  • Use a dedicated and clean spatula and weighing paper for transferring the powder.

  • Avoid generating dust. If a significant amount of dust is created, use a respirator.[2]

  • After handling, thoroughly wash hands and any exposed skin.[5]

3. Dissolution:

  • For creating solutions, add the solvent to the solid this compound.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Disposal Plan: Managing Waste Streams

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Treat all waste associated with this compound as hazardous chemical waste.[6][7]

1. Solid Waste:

  • Collect all solid waste, including empty containers, contaminated weighing paper, and used gloves, in a designated and clearly labeled hazardous waste container.[6]

  • The container should be made of a non-reactive material, such as high-density polyethylene (B3416737) (HDPE).[6]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant" as a precaution).[6]

2. Liquid Waste:

  • Liquid waste generated from procedures involving this compound, such as deprotection steps in peptide synthesis using piperidine (B6355638) or trifluoroacetic acid (TFA), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Do not mix incompatible waste streams.[7]

  • Label the container with "Hazardous Waste" and list all chemical constituents.[7]

3. Storage and Disposal of Waste:

  • Store sealed waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from sources of ignition.[6]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

Safe_Handling_Workflow_Fmoc_HoPro_OH cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Receive & Inspect Receive & Inspect Prepare Workspace->Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Weigh in Hood Weigh in Hood Store Properly->Weigh in Hood Use in Experiment Use in Experiment Weigh in Hood->Use in Experiment Segregate Waste Segregate Waste Use in Experiment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area Arrange for Pickup Arrange for Pickup Store in Designated Area->Arrange for Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.